Product packaging for Azetidine-3-carbonitrile(Cat. No.:CAS No. 732976-86-2)

Azetidine-3-carbonitrile

カタログ番号: B1291615
CAS番号: 732976-86-2
分子量: 82.1 g/mol
InChIキー: PBIUUJCEMUAWJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Azetidine-3-carbonitrile (CAS 732976-86-2) is a versatile azetidine-based building block prized in medicinal chemistry and diversity-oriented synthesis for constructing lead-like molecules . Its four-membered saturated ring and nitrile functional group make it a valuable scaffold for exploring structure-activity relationships and for generating skeletal diversity to access fused, bridged, and spirocyclic ring systems . This compound has demonstrated significant research value in the discovery of novel therapeutics, notably serving as a core structure for potent antimalarial agents that target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . These inhibitors, derived from azetidine-2-carbonitrile analogues, have shown exceptional potency against multidrug-resistant malaria parasites in both blood and liver stages and have proven effective in animal models . Furthermore, the azetidine scaffold is optimized for central nervous system (CNS) drug discovery, as its physicochemical properties are tailored to facilitate blood-brain barrier penetration . Researchers should note that this compound requires specific handling; it must be stored sealed in a dry environment, protected from light, and kept in a freezer under -20°C . This compound is classified with the signal word "Danger" due to its toxicity if swallowed, in contact with skin, or if inhaled . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B1291615 Azetidine-3-carbonitrile CAS No. 732976-86-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

azetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUUJCEMUAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622677
Record name Azetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732976-86-2
Record name Azetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Azetidine-3-carbonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Azetidine-3-carbonitrile, a versatile building block in medicinal chemistry. This document covers its chemical and physical properties, synthesis, spectroscopic data, and its emerging role in the development of novel therapeutics, particularly as an inhibitor of the STAT3 signaling pathway.

Chemical and Physical Properties

This compound is a saturated four-membered nitrogen-containing heterocycle. It is available as a free base and as a hydrochloride salt. The properties of both forms are summarized below.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
CAS Number 732976-86-2345954-83-8
Molecular Formula C₄H₆N₂C₄H₇ClN₂
Molecular Weight 82.11 g/mol 118.57 g/mol
Appearance Not specifiedOff-white to yellow solid
Storage Temperature Store in freezer, under -20°CStore in freezer, under -20°C, under inert atmosphere

Synthesis and Spectroscopic Data

The synthesis of this compound often involves multi-step procedures. A common strategy is the synthesis of a protected form, such as 1-Boc-3-cyanoazetidine, which can then be deprotected to yield the free base or converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Boc-3-cyanoazetidine

A reported synthesis of 1-Boc-3-cyanoazetidine starts from this compound hydrochloride.[1]

Materials:

  • This compound hydrochloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Aqueous hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.0 eq) to the suspension.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion of the reaction, dilute the mixture with aqueous hydrochloric acid and dichloromethane.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield tert-butyl 3-cyanoazetidine-1-carboxylate.[1]

Spectroscopic Data

Table 2: Predicted ¹H NMR Data for 1-Boc-3-cyanoazetidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.29-4.05m4HCH₂ of azetidine ring
3.48-3.29m1HCH of azetidine ring
1.44s9HC(CH₃)₃

Note: Predicted data should be confirmed with experimental results.

Biological Activity and Signaling Pathways

Azetidine-based compounds have garnered significant interest in drug discovery due to their unique structural features that can impart desirable pharmacokinetic properties. Notably, derivatives of azetidine have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The STAT3 Signaling Pathway

The STAT3 pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3][4][5][6][7] Dysregulation of the STAT3 pathway is implicated in the development and progression of numerous cancers.[3][4]

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus DNA DNA STAT3_dimer->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Mechanism of Action of Azetidine-Based STAT3 Inhibitors

Recent studies have revealed that certain azetidine-containing small molecules act as potent and irreversible inhibitors of STAT3.[8][9][10][11] These compounds have been shown to covalently bind to cysteine residues within the DNA-binding domain of STAT3.[8] This covalent modification prevents the STAT3 dimer from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes that promote tumor cell growth and survival.[8][9][10][11]

The workflow for identifying and characterizing such inhibitors often involves a combination of in vitro and in vivo studies.

Experimental_Workflow Start Compound Library (Azetidine Derivatives) In_Vitro In Vitro Assays (STAT3 DNA-Binding) Start->In_Vitro Cell_Based Cell-Based Assays (Cancer Cell Lines) In_Vitro->Cell_Based In_Vivo In Vivo Models (Xenografts) Cell_Based->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: A general experimental workflow for the development of azetidine-based STAT3 inhibitors.

Safety Information

This compound hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its derivatives have demonstrated promising activity as inhibitors of the STAT3 signaling pathway, a key target in oncology. This technical guide provides a foundational understanding of the properties, synthesis, and biological relevance of this compound to aid researchers in its application for the development of novel therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of this and related azetidine scaffolds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile is a synthetically valuable small-ring heterocycle that serves as a key building block in medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive nitrile group make it an attractive scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting a plausible synthetic pathway, experimental protocols, and key analytical data.

Synthesis of this compound

A feasible and commonly employed synthetic strategy for this compound involves a two-step process: the synthesis of a protected intermediate, N-benzyl-azetidine-3-carbonitrile, followed by a deprotection step to yield the final product. This approach allows for more controlled reactions and easier purification.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-Benzyl-azetidine-3-carbonitrile cluster_1 Step 2: Deprotection to this compound 1-Benzyl-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine Mesylation Mesylation (MsCl, Et3N) 1-Benzyl-3-hydroxyazetidine->Mesylation 1-Benzyl-3-(methylsulfonyloxy)azetidine 1-Benzyl-3-(methylsulfonyloxy)azetidine Mesylation->1-Benzyl-3-(methylsulfonyloxy)azetidine Cyanation Cyanation (NaCN, DMF) 1-Benzyl-3-(methylsulfonyloxy)azetidine->Cyanation N-Benzyl-azetidine-3-carbonitrile N-Benzyl-azetidine-3-carbonitrile Cyanation->N-Benzyl-azetidine-3-carbonitrile N-Benzyl-azetidine-3-carbonitrile_deprotection N-Benzyl-azetidine-3-carbonitrile Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) N-Benzyl-azetidine-3-carbonitrile_deprotection->Hydrogenolysis This compound This compound Hydrogenolysis->this compound

Synthetic workflow for this compound.
Step 1: Synthesis of N-Benzyl-azetidine-3-carbonitrile

This step involves the conversion of the hydroxyl group of 1-benzyl-3-hydroxyazetidine to a good leaving group, followed by nucleophilic substitution with a cyanide salt. A common method is to first convert the alcohol to a mesylate.

Experimental Protocol:

  • Mesylation of 1-Benzyl-3-hydroxyazetidine:

    • To a solution of 1-benzyl-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.5 equivalents).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzyl-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.

  • Cyanation of 1-Benzyl-3-(methylsulfonyloxy)azetidine:

    • Dissolve the crude 1-benzyl-3-(methylsulfonyloxy)azetidine (1 equivalent) in dimethylformamide (DMF).

    • Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.[1]

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.[1]

    • After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-azetidine-3-carbonitrile.[1]

Step 2: Deprotection to this compound

The benzyl protecting group is commonly removed by catalytic hydrogenation.

Experimental Protocol:

  • Catalytic Hydrogenolysis of N-Benzyl-azetidine-3-carbonitrile:

    • Dissolve N-benzyl-azetidine-3-carbonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or by converting it to its hydrochloride salt and recrystallizing.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected physical properties and spectral data.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₄H₆N₂[2]
Molecular Weight82.10 g/mol [2]
AppearanceSolid
Purity (as HCl salt)>97%
Storage TemperatureInert atmosphere, store in freezer, under -20°C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8-4.0m2HAzetidine CH₂ (adjacent to NH)
~3.6-3.8m2HAzetidine CH₂ (adjacent to CHCN)
~3.4-3.6m1HAzetidine CH
~2.5-3.0br s1HNH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~118-122-C≡N
~48-52Azetidine CH₂ (adjacent to NH)
~45-49Azetidine CH₂ (adjacent to CHCN)
~18-22Azetidine CH

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch
~2900-3000MediumC-H Stretch (aliphatic)
~2240-2260Sharp, StrongC≡N Stretch

Mass Spectrometry (MS)

m/zInterpretation
82[M]⁺ (Molecular Ion)
54[M - HCN]⁺
55[M - CH₂N]⁺
41[C₃H₅]⁺
28[CH₂N]⁺

Logical Relationships in Characterization

The interpretation of spectral data follows a logical workflow to confirm the structure of this compound.

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy cluster_MS Mass Spectrometry Hypothesized_Structure This compound (C4H6N2, MW=82.10) 1H_NMR ¹H NMR: - Signals in aliphatic region - Broad NH signal - Confirms proton environment Hypothesized_Structure->1H_NMR 13C_NMR ¹³C NMR: - Nitrile carbon signal - Aliphatic carbon signals - Confirms carbon skeleton Hypothesized_Structure->13C_NMR IR_Spectrum FTIR: - Sharp C≡N stretch - N-H stretch - Confirms functional groups Hypothesized_Structure->IR_Spectrum Mass_Spectrum MS: - Molecular ion at m/z 82 - Fragmentation pattern - Confirms molecular weight Hypothesized_Structure->Mass_Spectrum Confirmed_Structure Confirmed Structure 1H_NMR->Confirmed_Structure 13C_NMR->Confirmed_Structure IR_Spectrum->Confirmed_Structure Mass_Spectrum->Confirmed_Structure

Logical workflow for structural confirmation.

Conclusion

This technical guide outlines a robust synthetic route to this compound and provides a detailed summary of its characterization. The provided experimental protocols and spectral data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel chemical entities. The successful synthesis and purification, confirmed by the collective evidence from NMR, FTIR, and mass spectrometry, will yield a product of high purity suitable for a wide range of synthetic applications.

References

Spectral Analysis of Azetidine-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Azetidine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its strained ring system and the versatile nitrile functional group. Its incorporation into drug candidates can impart unique conformational constraints and metabolic stability. This technical guide provides a summary of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for the unsubstituted parent compound, this document presents predicted data based on known spectral properties of the azetidine ring and the nitrile functional group, alongside generalized experimental protocols. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of azetidine-containing molecules.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in drug discovery. The inherent ring strain of the azetidine moiety can lead to favorable pre-organization for binding to biological targets. The nitrile group at the 3-position serves as a versatile synthetic handle for further functionalization and can also act as a hydrogen bond acceptor. Accurate spectral characterization is paramount for confirming the structure and purity of this compound and its derivatives.

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are estimates based on spectral data of analogous structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)1.5 - 3.5br s-
H2, H4 (CH₂)3.5 - 4.0t7 - 8
H3 (CH)3.2 - 3.7p7 - 8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C2, C4 (CH₂)45 - 55
C3 (CH)20 - 30
CN118 - 125

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Medium
C≡N Stretch2240 - 2260Medium, Sharp
C-N Stretch1180 - 1360Medium

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Calculated m/z83.0604105.0423

Ionization mode: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Fourier transform, phase correction, baseline correction, and referencing to TMS or residual solvent peak.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Fourier transform, phase correction, baseline correction, and referencing to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Background subtraction and data presentation in transmittance or absorbance mode.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition (ESI-MS):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: m/z 50-500.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized batch of this compound.

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While experimental data for the unsubstituted compound is not widely published, the provided predictions and generalized protocols offer a solid starting point for researchers working with this important chemical entity. It is recommended that researchers acquiring new data on this compound contribute it to public databases to enrich the collective knowledge of the scientific community.

Solubility and stability of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Azetidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a synthetically valuable building block in medicinal chemistry, frequently employed in the design of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when incorporated into larger molecules. The presence of a nitrile group offers a versatile handle for further chemical modifications. As a hydrochloride salt, the compound's solubility and stability are critical parameters that influence its storage, handling, and application in synthetic protocols and formulation development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected properties based on its structural features and furnishes detailed experimental protocols for researchers to determine these key parameters.

Physicochemical Properties

PropertyValue/DescriptionSource/Justification
CAS Number 345954-83-8[1][2][3][4][5][6][7]
Molecular Formula C₄H₇ClN₂[2][3][4]
Molecular Weight 118.57 g/mol [1][2][3]
Appearance White to off-white or yellow solid[2][4]
Storage Store in a freezer (-20°C) under an inert atmosphere.[1][2][4][6] The compound is noted to be hygroscopic.[8][9]Supplier Recommendations

Solubility Profile

The hydrochloride salt form of this compound is expected to confer good aqueous solubility. The azetidine nitrogen is basic and will be protonated, enhancing its interaction with polar protic solvents like water. The overall small size of the molecule also contributes to its likely solubility in a range of solvents.

Qualitative Solubility Predictions
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSolubleAs a hydrochloride salt, high solubility is expected. A related compound, Azetidine hydrochloride, is soluble in water.[8][9]
Methanol, EthanolSolubleThe polarity and hydrogen bonding capacity of these solvents should facilitate dissolution.
Polar Aprotic DMSO, DMFSolubleThese are strong, versatile solvents for a wide range of organic compounds.
AcetonitrileLikely SolubleThe nitrile group may enhance solubility in acetonitrile.
Non-polar Toluene, HexanesSparingly Soluble to InsolubleThe high polarity of the hydrochloride salt will likely limit solubility in non-polar organic solvents.
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10][11]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.

  • Aqueous Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).

  • Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[11][12]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute transfer Transfer to Assay Plate serial_dilute->transfer add_buffer Add Aqueous Buffer (e.g., PBS) transfer->add_buffer incubate Incubate with Shaking (2h, 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine_sol Determine Kinetic Solubility measure->determine_sol

Fig 1. Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic solubility measures the concentration of a compound in a saturated solution in equilibrium with its solid form and is considered the "true" solubility.[13][14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][16]

  • Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (e.g., 24-48h at 25°C) add_solid->agitate separate Filter or Centrifuge agitate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify determine_sol Determine Thermodynamic Solubility quantify->determine_sol

Fig 2. Workflow for Thermodynamic Solubility Assay.

Stability Profile

The stability of this compound hydrochloride must be evaluated to ensure its integrity during storage and use. Potential degradation pathways include hydrolysis of the nitrile group and reactions involving the azetidine ring. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[17][18][19][20][21][22]

Predicted Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide.[17] The azetidine ring itself can also undergo ring-opening, particularly under harsh acidic conditions.[23]

  • Oxidation: While the core structure is not highly susceptible to oxidation, forced studies using an oxidizing agent like hydrogen peroxide are necessary to confirm this.

  • Thermolysis: Degradation at elevated temperatures should be assessed to determine the compound's thermal stability.

  • Photostability: Exposure to UV and visible light can cause degradation in some molecules.

G cluster_hydrolysis Hydrolysis (Acid/Base) A This compound HCl B Azetidine-3-carboxamide A->B Mild C Azetidine-3-carboxylic acid A->C Direct D Ring-Opened Products A->D Harsh Acid B->C Harsh

Fig 3. Potential Hydrolytic Degradation Pathways.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify likely degradation products and demonstrate the specificity of analytical methods.[24][25][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[21]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection). The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Solutions of this compound HCl acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate

Fig 4. Workflow for a Forced Degradation Study.

Conclusion

This compound hydrochloride is a key building block in modern drug discovery. Understanding its solubility and stability is paramount for its effective use. This guide provides a framework for predicting these properties and outlines detailed, industry-standard protocols for their experimental determination. The hydrochloride salt is expected to be highly soluble in aqueous and polar protic solvents. The primary stability concerns are the potential for hydrolysis of the nitrile group and, under more extreme conditions, ring-opening of the azetidine moiety. By following the detailed experimental protocols provided, researchers can generate the robust data necessary to confidently handle, store, and utilize this compound in their research and development endeavors.

References

Azetidine-3-carbonitrile: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, characterized by the presence of a reactive nitrile group and a conformationally constrained azetidine ring, make it an attractive scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is typically handled as its more stable hydrochloride salt, which exhibits improved solubility in polar solvents.[1][2] The N-Boc protected form is also a common intermediate in many synthetic routes.[3] Key physicochemical and spectroscopic data are summarized in the tables below.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂[4]
Molecular Weight 82.11 g/mol [4]
CAS Number 73276-86-2[4]
Boiling Point 227.7 °C at 760 mmHg (Predicted)[5]

Table 1: Physicochemical Properties of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberForm
This compound HydrochlorideC₄H₇ClN₂118.57345954-83-8Off-white to yellow solid
1-Boc-3-cyanoazetidineC₉H₁₄N₂O₂182.22142253-54-1Not specified

Table 2: Properties of this compound Hydrochloride and its N-Boc Derivative.[2][3][6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of an N-protected azetidine precursor followed by introduction of the nitrile functionality and subsequent deprotection. A common and effective strategy involves the Horner-Wadsworth-Emmons reaction of an N-protected 3-azetidinone.

Synthesis_Workflow cluster_0 Synthesis of N-Boc-3-(cyanomethylene)azetidine cluster_1 Synthesis of this compound HCl A N-Boc-3-azetidinone D N-Boc-3-(cyanomethylene)azetidine A->D Horner-Wadsworth-Emmons Reaction B Diethyl (cyanomethyl)phosphonate B->D C Potassium tert-butoxide in THF C->D E N-Boc-3-(cyanomethylene)azetidine G N-Boc-azetidine-3-carbonitrile E->G Reduction F Hydrogenation (e.g., H₂, Pd/C) F->G I This compound HCl G->I Deprotection H HCl in a suitable solvent H->I

A schematic workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a reported green synthesis of a key intermediate for Baricitinib.[1]

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

  • Work-up and purify the product by appropriate methods (e.g., extraction and chromatography) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis of this compound Hydrochloride

This protocol involves the reduction of the exocyclic double bond and subsequent deprotection of the Boc group.

Materials:

  • tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol

  • Hydrochloric acid (e.g., 3 M in acetonitrile)

Procedure:

  • Reduction: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and add a catalytic amount of Pd/C.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain tert-butyl 3-cyanoazetidine-1-carboxylate.

  • Deprotection: Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate in acetonitrile and add a solution of hydrochloric acid (e.g., 3 M in acetonitrile).[1]

  • Stir the mixture at room temperature for 16 hours.[1]

  • Concentrate the reaction mixture under vacuum. The resulting solid can be recrystallized to afford pure this compound hydrochloride.[1]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the nitrile group and the azetidine ring.

Reactivity_Diagram cluster_nitrile Nitrile Group Reactivity cluster_ring Azetidine Ring Reactivity A This compound B Azetidine-3-carboxamide A->B Hydrolysis (partial) C Azetidine-3-carboxylic Acid A->C Hydrolysis (complete) D 3-(Aminomethyl)azetidine A->D Reduction (e.g., LiAlH4) E Ketone Derivatives A->E Grignard Reaction F N-Alkylation/Acylation Products A->F Electrophilic Substitution on N G Ring-Opened Products A->G Nucleophilic Ring Opening

Key reactions of this compound.

The nitrile group can be readily transformed into other valuable functional groups:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide or a carboxylic acid.[7]

  • Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)azetidine) using reducing agents like lithium aluminum hydride.[7]

  • Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after hydrolysis.[7]

The strained azetidine ring can undergo nucleophilic ring-opening reactions, providing access to substituted acyclic amines.[8][9] Furthermore, the secondary amine of the unprotected azetidine allows for N-alkylation and N-acylation, enabling the introduction of diverse substituents.

Applications in Medicinal Chemistry

The rigid azetidine scaffold is of particular interest in drug discovery as it can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[10] The three-dimensional nature of the azetidine ring allows for the exploration of chemical space that is not easily accessible with more traditional, planar ring systems.[1]

This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active compounds, including:

  • JAK1/JAK2 Inhibitors: As a key building block for the synthesis of Baricitinib, an inhibitor of Janus kinase 1 and 2.[1]

  • Anticancer Agents: The azetidine scaffold is found in compounds with potential anticancer properties.[11]

  • Fragment-Based Drug Discovery (FBDD): The small, rigid structure of this compound makes it an ideal fragment for FBDD campaigns to identify novel lead compounds.[12]

Conclusion

This compound is a powerful and versatile building block in organic synthesis with significant applications in medicinal chemistry. Its unique combination of a strained ring system and a reactive nitrile group provides a gateway to a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its reactivity, will enable researchers and drug development professionals to effectively utilize this valuable scaffold in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Discovery and First Synthesis of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the versatile reactivity of the nitrile group make it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound, including detailed experimental protocols, quantitative data, and logical workflows.

While the exact first synthesis of the parent this compound is not prominently documented in readily available literature, its preparation is often described as a precursor to more complex, protected derivatives. A key, well-documented, and highly diastereoselective method for the synthesis of substituted azetidine-3-carbonitriles was reported by Yadav et al., utilizing a one-pot annulation of Baylis-Hillman adducts.[1] The hydrochloride salt of this compound is a common commercially available starting material, from which the widely used N-Boc protected form, 1-Boc-3-cyanoazetidine, is prepared.

Core Synthetic Methodologies

Two primary synthetic strategies for obtaining the this compound core are highlighted in this guide: the synthesis of substituted azetidine-3-carbonitriles from Morita-Baylis-Hillman adducts and the preparation of 1-Boc-3-cyanoazetidine from this compound hydrochloride.

Synthesis of 1,2-Disubstituted Azetidine-3-carbonitriles via Annulation of Baylis-Hillman Adducts

A significant advancement in the synthesis of functionalized azetidines was the development of a one-pot, high-yielding, and highly diastereoselective annulation of unmodified Baylis-Hillman adducts with N-arylphosphoramidates.[1] This method provides a direct route to 1,2-disubstituted azetidine-3-carbonitriles.

Experimental Protocol:

A solution of diethyl N-arylphosphoramidate (1.2 mmol) in dry benzene (10 mL) is added to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in dry benzene (5 mL) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 15 minutes, followed by the addition of a solution of the Baylis-Hillman adduct (1.0 mmol) in dry benzene (5 mL). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Quantitative Data:

EntryBaylis-Hillman Adduct (EWG = CN)N-Arylphosphoramidate (Ar)ProductYield (%)
1R = C6H5C6H51-(Phenyl)-2-(phenyl)this compound92
2R = 4-ClC6H4C6H51-(Phenyl)-2-(4-chlorophenyl)this compound93
3R = 4-MeOC6H4C6H51-(Phenyl)-2-(4-methoxyphenyl)this compound90
4R = 4-NO2C6H4C6H51-(Phenyl)-2-(4-nitrophenyl)this compound88
5R = C6H54-MeC6H41-(p-Tolyl)-2-(phenyl)this compound91

Data sourced from Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2008).[1]

Logical Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Steps MB_adduct Baylis-Hillman Adduct michael_addition Aza-Michael Addition MB_adduct->michael_addition phosphoramidate N-Arylphosphoramidate anion_formation Anion Formation phosphoramidate->anion_formation NaH NaH Sodium Hydride anion_formation->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization product 1,2-Disubstituted This compound cyclization->product

Synthesis of Substituted Azetidine-3-carbonitriles.
Synthesis of 1-Boc-3-cyanoazetidine

The N-Boc protected form of this compound is a key intermediate in many synthetic routes. It is typically prepared from the commercially available this compound hydrochloride.

Experimental Protocol:

This compound hydrochloride (1.0 eq) is suspended in dichloromethane. Triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 1-Boc-3-cyanoazetidine.

Quantitative Data:

Starting MaterialReagentsProductYield (%)Purity
This compound hydrochlorideBoc2O, Et3N, CH2Cl21-Boc-3-cyanoazetidine>95% (Typical)>97%

Data is compiled from typical laboratory procedures and supplier information.

Characterization Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound hydrochlorideC4H7ClN2118.57Not reportedData not readily available in primary literatureData not readily available in primary literature
1-Boc-3-cyanoazetidineC9H14N2O2182.2268-711.45 (s, 9H), 3.70-3.80 (m, 1H), 4.20-4.35 (m, 4H)20.5, 28.2, 53.5, 79.8, 118.5, 155.8

Characterization data is compiled from supplier information and may vary.

Experimental Workflow:

G start This compound Hydrochloride reaction Boc Protection start->reaction reagents Di-tert-butyl dicarbonate Triethylamine Dichloromethane reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Boc-3-cyanoazetidine purification->product

Synthesis of 1-Boc-3-cyanoazetidine.

Conclusion

This compound serves as a pivotal intermediate for the synthesis of novel chemical entities in drug discovery. The methodologies presented here, particularly the innovative approach by Yadav and coworkers, offer efficient and diastereoselective routes to this valuable scaffold. The detailed protocols and compiled data in this guide are intended to support researchers in the facile synthesis and further functionalization of this compound and its derivatives, paving the way for the development of new therapeutic agents.

References

Physicochemical properties of Azetidine-3-carbonitrile for drug design

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-3-carbonitrile: A Physicochemical Deep Dive for Drug Design

Introduction: In the landscape of medicinal chemistry, small, rigid scaffolds that provide novel three-dimensional exit vectors are highly sought after. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable framework in drug design.[1][2] Its unique conformational rigidity, sitting between the strained aziridine and the flexible pyrrolidine, allows for precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[1][3] this compound, in particular, serves as a versatile building block, combining the favorable properties of the azetidine scaffold with the unique electronic and steric features of the nitrile group.[4] This guide explores the core physicochemical properties of this compound, providing a technical foundation for its application in modern drug discovery.

Physicochemical Properties of this compound

The utility of a molecular scaffold in drug design is fundamentally governed by its physicochemical properties. These parameters influence every aspect of a drug's journey through the body, from absorption and distribution to metabolism and excretion (ADME). The properties of this compound make it an attractive starting point for library synthesis.

PropertyValue (Computed/Predicted)Significance in Drug Design
Molecular Formula C₄H₆N₂Provides the elemental composition.
Molecular Weight 82.10 g/mol [5]Low molecular weight is advantageous for keeping derivatives within the typical "rule of five" limits for oral bioavailability.
XLogP3 -0.7[5]The negative logP value indicates hydrophilicity, which can improve aqueous solubility. This is a crucial starting point for modification to achieve optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 1The secondary amine in the ring acts as a hydrogen bond donor, providing a key interaction point with biological targets.
Hydrogen Bond Acceptors 2The ring nitrogen and the nitrile nitrogen can both act as hydrogen bond acceptors, offering multiple potential interactions.
Topological Polar Surface Area (TPSA) 35.8 Ų[5]A moderate TPSA suggests good potential for oral absorption and cell permeability. Values under 140 Ų are generally favored.
Rotatable Bond Count 0The rigidity of the scaffold minimizes the entropic penalty upon binding to a target, potentially increasing binding affinity.[6]
Formal Charge 0[5]A neutral charge at physiological pH is often desirable for passive diffusion across cell membranes.

The interplay of these properties dictates the potential of a molecule to become a successful drug. The following diagram illustrates the logical relationships between key physicochemical characteristics and their impact on a compound's pharmacokinetic profile.

G cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Lipophilicity Lipophilicity (LogP) Absorption Absorption Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Binding Metabolism Metabolism Lipophilicity->Metabolism CYP450 Substrate Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Absorption Ionization State pKa->Distribution Plasma Protein Binding Size Molecular Size (MW) Size->Absorption Diffusion Polarity Polarity (TPSA) Polarity->Absorption Permeability Balance Polarity->Excretion Renal Clearance

Caption: Influence of Physicochemical Properties on ADME Profile.
The Role of the Nitrile Group

The nitrile moiety is not merely a passive substituent; it is a versatile functional group in medicinal chemistry. It can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often serving as a hydrogen bond acceptor.[7][8] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence metabolic stability by blocking labile sites, and enhance binding affinity through polar and dipole interactions.[7][9] The incorporation of a nitrile can improve pharmacokinetic profiles, and it is generally considered metabolically stable.[7][8]

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is crucial for validating computational models and guiding lead optimization. Below are generalized protocols for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[10]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[11]

    • Vials, shaker, centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11]

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

    • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1).[12]

    • Equilibration: Seal the vials and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[10][12] The system should be maintained at a constant temperature.

    • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

    • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase.[10] Dilute as necessary and determine the concentration of the compound in each phase using a calibrated analytical method like HPLC.[11]

    • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Determination of Acidity Constant (pKa) by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa values of ionizable compounds.[13]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[13][14]

  • Materials:

    • Test compound (pure)

    • Calibrated pH meter and electrode[15]

    • Autotitrator or burette

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions[15]

    • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[15]

    • Nitrogen gas for purging[15]

  • Methodology:

    • Sample Preparation: Dissolve a precise amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).[15] Add the background electrolyte.

    • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[15]

    • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[14] If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH. Add the titrant in small, precise increments.[14]

    • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[15]

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[16][17] This point is identified as the inflection point on the titration curve.[14] Perform at least three titrations to ensure reproducibility.[15]

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking conditions in many biological assays.[18][19]

  • Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, the amount of dissolved compound is measured after removing any precipitate.[19]

  • Materials:

    • Test compound in DMSO (e.g., 10 or 20 mM stock)[20]

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microtiter plates (filter plates for separation)[19]

    • Plate shaker/incubator

    • Plate reader (UV-Vis spectrophotometer) or LC-MS for quantification[19]

  • Methodology:

    • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer.[21][22] The final DMSO concentration should be low (typically 1-2%).

    • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[20][21]

    • Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by centrifugation or by using a filter plate.[19][21]

    • Quantification: Analyze the filtrate. For UV-active compounds, the concentration can be determined by measuring the UV absorbance at the compound's λₘₐₓ and comparing it to a standard curve.[21] For other compounds, LC-MS is used.[22]

    • Calculation: The solubility is reported as the concentration of the compound measured in the filtrate (e.g., in µg/mL or µM).

Application in Drug Design Workflow

This compound serves as an entry point in a typical drug discovery workflow. Its rigid structure and functional handles allow for the systematic synthesis of a library of derivatives, which are then subjected to a cascade of assays to identify promising lead compounds.

G cluster_invitro In Vitro Profiling start This compound Scaffold synthesis Library Synthesis (Derivatization) start->synthesis screening High-Throughput Screening (HTS) synthesis->screening physchem Physicochemical Assays (Solubility, LogP, pKa) screening->physchem Hits adme ADME Assays (Metabolic Stability, Permeability) physchem->adme bioassay Biological Assays (Target Binding, Potency) adme->bioassay optimization Hit-to-Lead Optimization (Structure-Activity Relationship) bioassay->optimization Validated Hits optimization->synthesis Iterative Design invivo In Vivo Studies (PK/PD, Efficacy, Toxicology) optimization->invivo Lead Candidate

Caption: Drug Discovery Workflow Using an Azetidine Scaffold.

References

An In-depth Technical Guide to Azetidine-3-carbonitrile Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its inherent ring strain and three-dimensional geometry offer unique conformational constraints and opportunities for diverse substitution patterns, making it an attractive building block in drug design.[2] This guide focuses on azetidine-3-carbonitrile, its structural analogues, and derivatives, providing a comprehensive overview of their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential. While specific biological data for this compound itself is limited in publicly available literature, this document will draw upon data from closely related structural analogues to provide a thorough understanding of this class of compounds.

The nitrile group at the 3-position of the azetidine ring is a versatile functional group that can participate in various chemical transformations, allowing for the synthesis of a wide array of derivatives.[2] Furthermore, the nitrogen atom of the azetidine ring can be readily substituted, providing another avenue for structural diversification. These features make this compound and its analogues a promising starting point for the development of novel therapeutics targeting a range of biological pathways.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several synthetic routes. Key strategies involve the construction of the azetidine ring, often through intramolecular cyclization, or the modification of a pre-existing azetidine scaffold.

General Synthetic Routes

A common method for the synthesis of 1-substituted azetidine-3-carbonitriles involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a cyanide source. Alternatively, the ring can be formed from an acyclic precursor containing the requisite functionalities.

Synthetic_Routes cluster_0 Route A: Functionalization of Azetidine cluster_1 Route B: Intramolecular Cyclization cluster_2 Derivatization 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-Boc-3-mesyloxyazetidine 1-Boc-3-mesyloxyazetidine 1-Boc-3-hydroxyazetidine->1-Boc-3-mesyloxyazetidine MsCl, Et3N 1-Boc-azetidine-3-carbonitrile 1-Boc-azetidine-3-carbonitrile 1-Boc-3-mesyloxyazetidine->1-Boc-azetidine-3-carbonitrile KCN Acyclic_precursor γ-Amino-α-cyanohalide Azetidine-3-carbonitrile_product This compound Acyclic_precursor->Azetidine-3-carbonitrile_product Base Azetidine-3-carbonitrile_core This compound N-Substituted_derivative N-Substituted this compound Azetidine-3-carbonitrile_core->N-Substituted_derivative R-X, Base

General synthetic approaches to this compound and its derivatives.

Experimental Protocol: Synthesis of 1-Boc-azetidine-3-carbonitrile

This protocol describes a typical procedure for the synthesis of a protected this compound from a commercially available starting material.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Potassium cyanide (KCN)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mesylation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Boc-3-mesyloxyazetidine.

  • Cyanation: Dissolve the crude mesylate in dimethylformamide and add potassium cyanide (2.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford 1-Boc-azetidine-3-carbonitrile.

Biological Activities and Structure-Activity Relationships

This compound analogues and derivatives have shown a diverse range of biological activities. The following sections detail their activity as inhibitors of key biological targets, supported by quantitative data and structure-activity relationship (SAR) insights.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting tumor growth and survival.[3] Several azetidine-based compounds have been identified as potent STAT3 inhibitors.[4][5]

STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA STAT3_dimer->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits Dimerization

Simplified STAT3 signaling pathway and the point of inhibition by azetidine analogues.

Quantitative Data for Azetidine-based STAT3 Inhibitors

Compound IDModificationIC50 (µM) for STAT3 DNA-bindingReference
5a (R)-azetidine-2-carboxamide0.55[6]
5o (R)-azetidine-2-carboxamide with 2-pyridyl0.38[6]
8i (R)-azetidine-2-carboxamide derivative0.34[6]
H172 Azetidine-based compound0.38 - 0.98[5]
H182 Azetidine-based compound0.38 - 0.98[5]
BP-1-102 Proline-based lead6.8[4]

Structure-Activity Relationship (SAR) Insights:

  • The (R)-azetidine-2-carboxamide scaffold is a key feature for potent STAT3 inhibition.[6]

  • Replacement of a phenyl ring with a 2-pyridyl moiety can enhance potency, suggesting additional binding interactions.[6]

  • Modifications to improve cell permeability are crucial for cellular activity.[4]

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA transporters (GATs) can increase GABAergic tone and have therapeutic potential in conditions like epilepsy and anxiety.[7] Azetidine derivatives have been explored as conformationally constrained GABA analogues.[7]

Quantitative Data for Azetidine-based GABA Uptake Inhibitors

Compound IDTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative 1 GAT-12.83[7]
Azetidin-2-ylacetic acid derivative 2 GAT-12.01[7]
12d GAT-315.3[7]
18b GAT-126.6[7]
18e GAT-331.0[7]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic N-substituents on the azetidine ring are crucial for high affinity to GATs.[7]

  • The position of the acidic moiety (2- vs. 3-position) and the nature of the linker influence potency and selectivity for GAT subtypes.[7]

  • 3-Hydroxy-3-aryl azetidine derivatives show moderate affinity for both GAT-1 and GAT-3.[7]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles.[8] Its inhibition can be beneficial in treating hyperkinetic movement disorders. Azetidine analogues have been investigated as VMAT2 inhibitors.[8]

Quantitative Data for Azetidine-based VMAT2 Inhibitors

Compound IDStereochemistryKi (nM) for [3H]DA UptakeReference
15a trans48[8]
15b trans66[8]
15c trans31[8]
22a cis62[8]
22b cis24[8]
22c cis55[8]

Structure-Activity Relationship (SAR) Insights:

  • Both cis and trans isomers of 2,4-disubstituted azetidines exhibit potent VMAT2 inhibition.[8]

  • Substituents on the aromatic rings of the side chains can modulate potency. The 4-methoxy and 3,4-methylenedioxy groups have been shown to be effective.[8]

  • The azetidine ring serves as a rigid scaffold to orient the side chains for optimal interaction with the transporter.[8]

Experimental Protocols for Key Biological Assays

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues and derivatives.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA response element.

EMSA_Workflow Start Start Nuclear_Extract Prepare Nuclear Extract (containing active STAT3) Start->Nuclear_Extract Incubate_Inhibitor Incubate Nuclear Extract with Azetidine Inhibitor Nuclear_Extract->Incubate_Inhibitor Add_Probe Add Radiolabeled STAT3 DNA Probe Incubate_Inhibitor->Add_Probe Binding_Reaction Allow STAT3-DNA Binding Reaction Add_Probe->Binding_Reaction Electrophoresis Native Polyacrylamide Gel Electrophoresis (PAGE) Binding_Reaction->Electrophoresis Visualize Visualize Bands (Autoradiography) Electrophoresis->Visualize Analyze Quantify Band Intensity (Determine IC50) Visualize->Analyze End End Analyze->End

Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Procedure: [5]

  • Probe Labeling: The STAT3 consensus oligonucleotide is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified to remove unincorporated nucleotides.

  • Binding Reaction: Nuclear extracts containing activated STAT3 are incubated with varying concentrations of the azetidine inhibitor for 30 minutes at room temperature in a binding buffer (e.g., containing 12% glycerol, 12 mM HEPES pH 7.9, 1 mM EDTA, 1 mM DTT, 25 mM KCl, 5 mM MgCl₂, and poly[d(I-C)]).

  • DNA Binding: The radiolabeled STAT3 probe is added to the mixture and incubated for another 30 minutes at room temperature to allow for the formation of STAT3-DNA complexes.

  • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis at 4°C.

  • Visualization and Analysis: The gel is dried and exposed to an X-ray film or a phosphorimager screen. The intensity of the bands corresponding to the STAT3-DNA complex is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and its target protein.

ITC_Workflow Start Start Prepare_Samples Prepare Protein (in cell) and Ligand (in syringe) in matched buffer Start->Prepare_Samples Equilibrate Equilibrate Instrument at desired temperature Prepare_Samples->Equilibrate Titration Inject Ligand into Protein Solution in small aliquots Equilibrate->Titration Measure_Heat Measure Heat Change (endothermic or exothermic) after each injection Titration->Measure_Heat Generate_Isotherm Plot Heat Change per mole of injectant vs. Molar Ratio Measure_Heat->Generate_Isotherm Fit_Data Fit the data to a binding model Generate_Isotherm->Fit_Data Determine_Parameters Determine Kd, n, and ΔH Fit_Data->Determine_Parameters End End Determine_Parameters->End

Experimental workflow for Isothermal Titration Calorimetry (ITC).

Procedure: [3]

  • Sample Preparation: The target protein (e.g., STAT3) is dialyzed extensively against the experimental buffer. The azetidine compound is dissolved in the same final dialysis buffer. Both solutions are degassed before use.

  • Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand (azetidine compound) solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small, precise injections of the ligand solution into the sample cell are performed. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data (heat flow over time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

VMAT2 Vesicular Uptake Assay

This assay measures the ability of compounds to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptic vesicles.

VMAT2_Uptake_Workflow Start Start Isolate_Vesicles Isolate Synaptic Vesicles from brain tissue Start->Isolate_Vesicles Pre_incubate Pre-incubate Vesicles with Azetidine Inhibitor Isolate_Vesicles->Pre_incubate Initiate_Uptake Initiate Uptake with [3H]Dopamine and ATP Pre_incubate->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Terminate Uptake by rapid filtration Incubate->Terminate_Uptake Wash_Filters Wash filters with ice-cold buffer Terminate_Uptake->Wash_Filters Measure_Radioactivity Quantify radioactivity on filters (scintillation counting) Wash_Filters->Measure_Radioactivity Calculate_Ki Calculate Ki value Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Experimental workflow for a VMAT2 vesicular uptake assay.

Procedure: [8]

  • Vesicle Preparation: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation and sucrose density gradient centrifugation.

  • Binding Assay: Aliquots of the vesicle preparation are pre-incubated with varying concentrations of the azetidine inhibitor for 10 minutes at room temperature.

  • Uptake Initiation: Uptake is initiated by the addition of a solution containing [³H]dopamine and ATP.

  • Incubation: The reaction mixtures are incubated for a defined period (e.g., 5 minutes) at 37°C.

  • Termination and Filtration: The uptake is terminated by the addition of ice-cold buffer followed by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound and its structural analogues represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives make them attractive scaffolds for targeting various diseases. The quantitative data and structure-activity relationships presented in this guide for STAT3, GABA uptake, and VMAT2 inhibitors highlight the potential of the azetidine core in generating potent and selective modulators of these important biological targets. The detailed experimental protocols provided offer a practical resource for researchers engaged in the synthesis and evaluation of novel azetidine-based compounds. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Formation and Cyclization Mechanisms of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, valued for their unique conformational constraints and their role as versatile building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of the this compound core, with a particular focus on the underlying reaction mechanisms and detailed experimental protocols. The key methodologies discussed include the intramolecular cyclization of substituted 1,3-diaminopropanes and the nucleophilic substitution of 3-hydroxyazetidine derivatives. This document aims to equip researchers and drug development professionals with the fundamental knowledge required for the synthesis and manipulation of this important class of molecules.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its ability to impart favorable physicochemical properties to lead compounds, such as improved metabolic stability, aqueous solubility, and binding affinity. The incorporation of a nitrile group at the 3-position further enhances the synthetic utility of the azetidine scaffold, providing a versatile handle for a wide array of chemical transformations. This guide delves into the core principles and practical aspects of synthesizing this compound, presenting a critical analysis of the most prevalent and efficient methodologies.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the azetidine ring with a pre-existing or latent nitrile functionality, and the introduction of the nitrile group onto a pre-formed azetidine ring. This guide will focus on a particularly effective and well-documented approach that involves the initial formation of an N-protected 3-hydroxyazetidine, followed by the conversion of the hydroxyl group to a nitrile.

Synthesis of N-Benzylazetidin-3-ol: A Key Intermediate

A common and practical route to this compound proceeds through the key intermediate, N-benzylazetidin-3-ol. The N-benzyl group serves as a convenient protecting group that can be readily removed at a later stage. The synthesis of this intermediate is typically achieved through the reaction of benzylamine with epichlorohydrin, followed by intramolecular cyclization.

Mechanism of N-Benzylazetidin-3-ol Formation:

The reaction commences with the nucleophilic attack of benzylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening reaction is regioselective, with the amine preferentially attacking the less sterically hindered carbon. This step forms the transient amino alcohol, N-benzyl-1-amino-3-chloropropan-2-ol. Subsequent treatment with a base, such as triethylamine, facilitates an intramolecular Williamson ether synthesis-like cyclization. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered azetidine ring.

N-Benzylazetidin-3-ol Formation benzylamine Benzylamine plus1 + benzylamine->plus1 epichlorohydrin Epichlorohydrin epichlorohydrin->plus1 intermediate N-Benzyl-1-amino-3-chloropropan-2-ol plus1->intermediate Ring Opening product N-Benzylazetidin-3-ol intermediate->product Intramolecular Cyclization base Base (e.g., Et3N)

Figure 1: Formation of N-Benzylazetidin-3-ol.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [1][2]

This procedure involves the reaction of N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine.

  • Reagents:

    • N-benzyl-3-amino-1-chloropropan-2-ol (333 g)

    • Triethylamine (1665 ml)

    • Tetrabutylammonium iodide (10 g, as a phase transfer catalyst)

    • Toluene (250 ml, for crystallization)

    • Hexane (50 ml, for crystallization)

  • Procedure:

    • A mixture of N-benzyl-3-amino-1-chloropropan-2-ol, triethylamine, and tetrabutylammonium iodide is stirred under reflux for 13 hours.

    • After cooling, the precipitated triethylamine hydrochloride is filtered off.

    • The filtrate is washed twice with triethylamine.

    • The combined filtrates are evaporated to yield an oil (252 g).

    • The oil is crystallized from a mixture of toluene and hexane to yield 1-benzylazetidin-3-ol as white crystals.

  • Quantitative Data:

ParameterValue
Yield180.8 g (66.5%)
Melting Point66-67 °C
Conversion of N-Benzylazetidin-3-ol to N-Benzylthis compound

The conversion of the hydroxyl group at the 3-position to a nitrile is a key transformation. A common method involves a two-step process: activation of the hydroxyl group by converting it into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with a cyanide salt.

Mechanism of Cyanation:

The first step is the reaction of N-benzylazetidin-3-ol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This forms the corresponding mesylate, which is a highly effective leaving group. The subsequent reaction with a cyanide source, such as sodium cyanide, proceeds via an SN2 mechanism. The cyanide ion acts as a nucleophile, attacking the carbon atom at the 3-position of the azetidine ring and displacing the mesylate group to form the desired N-benzylthis compound.

Cyanation of N-Benzylazetidin-3-ol start N-Benzylazetidin-3-ol plus1 + start->plus1 mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->plus1 mesylate N-Benzyl-3-mesyloxyazetidine plus1->mesylate Mesylation base Base (Et3N) plus2 + mesylate->plus2 product N-Benzylthis compound cyanide Sodium Cyanide cyanide->plus2 plus2->product SN2 Substitution

Figure 2: Conversion of N-Benzylazetidin-3-ol to the nitrile.

Experimental Protocol: Synthesis of 1-Benzyl-3-cyanoazetidine [1]

This procedure is based on the method described in U.S. Patent 4,639,334.[1]

  • Step 1: Mesylation of 1-Benzylazetidin-3-ol

    • Reagents:

      • 1-Benzylazetidin-3-ol (5.0 g)

      • Methanesulfonyl chloride (3.52 g)

      • Triethylamine (6 ml)

      • Dichloromethane (40 ml)

    • Procedure:

      • The reagents are stirred together in dichloromethane for 18 hours.

      • The mixture is filtered, and the solvent is evaporated under reduced pressure.

      • The residue is purified by chromatography on silica gel (eluent: isopropanol in dichloromethane) to give the mesylate of 1-benzylazetidin-3-ol.

    • Yield: 4.25 g.

  • Step 2: Cyanation of the Mesylate

    • Reagents:

      • Mesylate of 1-benzylazetidin-3-ol (1.7 g)

      • Sodium cyanide (1.2 g)

      • Water (1 ml)

      • Dimethylformamide (20 ml)

    • Procedure:

      • The reagents are stirred together in a mixture of water and dimethylformamide at 60 °C for 16 hours.

      • The solvent is evaporated under reduced pressure.

      • The residue is purified by chromatography on silica gel (eluent: isopropanol in dichloromethane) to give 1-benzyl-3-cyanoazetidine.

    • Yield: 0.5 g.

Quantitative Data Summary:

StepStarting MaterialProductReagentsSolventTemp.TimeYield
Mesylation1-Benzylazetidin-3-olMesylate of 1-benzylazetidin-3-olMethanesulfonyl chloride, TriethylamineDichloromethaneRT18 h~75%
CyanationMesylate of 1-benzylazetidin-3-ol1-Benzyl-3-cyanoazetidineSodium cyanideWater/DMF60 °C16 h~32%

Alternative Synthetic Approaches

While the aforementioned route is widely employed, other strategies for the synthesis of this compound and its derivatives have been reported. These include:

  • Ring expansion of aziridines: Certain 2-cyanoaziridines can undergo thermal or Lewis acid-catalyzed ring expansion to yield the corresponding azetidine-3-carbonitriles.

  • [2+2] Cycloaddition reactions: The reaction of an appropriate alkene with an isocyanate followed by further functional group manipulation can lead to the this compound scaffold.

  • Synthesis from 1,3-dihalopropanes: The reaction of a 1,3-dihalopropane derivative bearing a cyano group at the 2-position with a primary amine can directly lead to the formation of the azetidine ring.

These alternative methods may offer advantages in terms of stereocontrol or substrate scope and should be considered based on the specific synthetic goals.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The route proceeding through the N-benzyl protected 3-hydroxyazetidine intermediate represents a robust and well-established method. This guide has provided a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data associated with this key synthetic pathway. A thorough understanding of these principles will empower researchers to efficiently synthesize and further functionalize this valuable heterocyclic building block for applications in drug discovery and development.

Experimental Workflows

Experimental_Workflow cluster_0 Synthesis of N-Benzylazetidin-3-ol cluster_1 Synthesis of N-Benzylthis compound A1 Mix N-benzyl-3-amino-1-chloropropan-2-ol, Et3N, and TBAB A2 Reflux for 13 hours A1->A2 A3 Cool and filter precipitate A2->A3 A4 Wash filtrate with Et3N A3->A4 A5 Evaporate solvent A4->A5 A6 Crystallize from Toluene/Hexane A5->A6 B1 Mesylation: Stir 1-benzylazetidin-3-ol, MsCl, and Et3N in DCM for 18 hours B2 Filter and evaporate solvent B1->B2 B3 Purify by column chromatography B2->B3 B4 Cyanation: Stir mesylate and NaCN in H2O/DMF at 60°C for 16 hours B3->B4 B5 Evaporate solvent B4->B5 B6 Purify by column chromatography B5->B6

Figure 3: Experimental workflows for key syntheses.

References

Methodological & Application

N-Alkylation Protocols for Azetidine-3-carbonitrile: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of azetidine-3-carbonitrile, a critical building block in medicinal chemistry. The functionalization of the azetidine nitrogen allows for the exploration of chemical space and the development of novel therapeutic agents. The following protocols cover direct alkylation, reductive amination, aza-Michael addition, N-arylation, and N-acylation methodologies.

Introduction to N-Functionalization of this compound

The azetidine ring is a strained four-membered heterocycle that is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The secondary amine of this compound is a key handle for introducing a diverse range of substituents. The primary methods for its functionalization include:

  • N-Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination with aldehydes and ketones.

  • Aza-Michael Addition: Formation of a C-N bond through the conjugate addition to α,β-unsaturated systems.

  • N-Arylation: Creation of a nitrogen-aryl bond, typically through metal-catalyzed cross-coupling reactions.

  • N-Acylation: Formation of amides through reaction with acylating agents.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data for various N-functionalization methods applicable to this compound, based on established protocols for similar azetidine derivatives.

MethodReagentsSolventTemperatureReaction TimeTypical Yield
Direct Alkylation Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃)MeCN, DMFRT - 80 °C2 - 24 h60 - 95%
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)DCE, MeOHRT2 - 12 h70 - 90%
Aza-Michael Addition α,β-Unsaturated ester/ketone, Base (e.g., DBU, Cs₂CO₃)MeCN, THFRT - 65 °C4 - 16 h60 - 90%
N-Arylation Aryl halide, Palladium or Copper catalyst, Base (e.g., Cs₂CO₃, t-BuONa)Toluene, Dioxane80 - 110 °C12 - 24 h50 - 85%
N-Acylation Acyl chloride/Anhydride, Base (optional, e.g., Pyridine, Et₃N)DCM, neatRT0.5 - 2 h85 - 99%

Experimental Protocols

Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated this compound.

Reductive Amination

This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane, stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Aza-Michael Addition

This protocol details the conjugate addition of this compound to an α,β-unsaturated compound.[1]

Materials:

  • This compound

  • α,β-Unsaturated ester or ketone (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) or Cesium carbonate (Cs₂CO₃) (1.2 eq)[2]

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α,β-unsaturated compound (1.0 eq) in acetonitrile, add this compound (1.0 eq) and DBU (1.0 eq).[1]

  • Stir the reaction mixture at room temperature or heat to 65 °C for 4-16 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene or Dioxane

  • Celite

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated product.

N-Acylation

This protocol outlines a simple and efficient method for the N-acylation of this compound.[3]

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.2 eq)

  • Pyridine or Triethylamine (optional, 1.5 eq)

  • Dichloromethane (DCM) (optional)

  • Ether

Procedure:

  • In a round-bottomed flask, mix this compound (1.0 mmol) and the acylating agent (1.2 mmol). The reaction can often be performed neat.[3]

  • Stir the mixture at room temperature. The reaction is typically rapid (5-30 minutes).[3]

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the reaction mixture in ether.

  • Allow the mixture to stand at room temperature for crystallization of the product, or proceed with a standard aqueous workup if the product is not crystalline.

  • Collect the crystalline product by filtration. If an aqueous workup is performed, extract with a suitable organic solvent, dry, and concentrate.

  • The product is often pure after filtration, but can be further purified by recrystallization or column chromatography if necessary.

Visualizations

N_Alkylation_Workflow cluster_direct_alkylation Direct Alkylation Azetidine_DA This compound Mix_DA Azetidine_DA->Mix_DA Alkyl_Halide Alkyl Halide Alkyl_Halide->Mix_DA Base_DA Base (K₂CO₃) Base_DA->Mix_DA Solvent_DA Solvent (MeCN) Solvent_DA->Mix_DA Product_DA N-Alkyl This compound Mix_DA->Product_DA RT, 2-24h

Caption: Workflow for Direct N-Alkylation of this compound.

Reductive_Amination_Workflow cluster_reductive_amination Reductive Amination Azetidine_RA This compound Imine_Formation Azetidine_RA->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent_RA Solvent (DCE) Solvent_RA->Imine_Formation Reducing_Agent NaBH(OAc)₃ Reduction Reducing_Agent->Reduction Product_RA N-Alkyl This compound Imine_Formation->Reduction 30-60 min Reduction->Product_RA RT, 2-12h

Caption: Workflow for Reductive Amination.

Aza_Michael_Addition_Workflow cluster_michael_addition Aza-Michael Addition Azetidine_MA This compound Mix_MA Azetidine_MA->Mix_MA Michael_Acceptor α,β-Unsaturated Compound Michael_Acceptor->Mix_MA Base_MA Base (DBU) Base_MA->Mix_MA Solvent_MA Solvent (MeCN) Solvent_MA->Mix_MA Product_MA N-Substituted This compound Mix_MA->Product_MA RT-65°C, 4-16h

Caption: Workflow for Aza-Michael Addition.

N_Arylation_Workflow cluster_n_arylation N-Arylation Azetidine_Ar This compound Mix_Ar Azetidine_Ar->Mix_Ar Aryl_Halide Aryl Halide Aryl_Halide->Mix_Ar Catalyst Pd Catalyst/Ligand Catalyst->Mix_Ar Base_Ar Base (Cs₂CO₃) Base_Ar->Mix_Ar Solvent_Ar Solvent (Toluene) Solvent_Ar->Mix_Ar Product_Ar N-Aryl This compound Mix_Ar->Product_Ar 100-110°C, 12-24h

Caption: Workflow for N-Arylation.

N_Acylation_Workflow cluster_n_acylation N-Acylation Azetidine_Ac This compound Mix_Ac Azetidine_Ac->Mix_Ac Acylating_Agent Acylating Agent Acylating_Agent->Mix_Ac Base_Ac Base (optional) Base_Ac->Mix_Ac Product_Ac N-Acyl This compound Mix_Ac->Product_Ac RT, 5-30 min

Caption: Workflow for N-Acylation.

References

Application Notes and Protocols for N-acylation of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-acylation of azetidine-3-carbonitrile, a critical transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and drug discovery. The protocols outlined below cover standard methods using common acylating agents.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly utilized as building blocks in the development of novel therapeutic agents. Their unique conformational properties and ability to introduce a specific vector in three-dimensional space make them attractive motifs. The N-acylation of this compound is a fundamental step in the elaboration of this scaffold, allowing for the introduction of a wide variety of functional groups that can modulate the physicochemical and pharmacological properties of the final compounds. This document outlines two primary methods for this transformation: acylation with acyl chlorides and acylation with acid anhydrides.

Method 1: N-acylation using Acyl Chlorides under Schotten-Baumann Conditions

The reaction of this compound with an acyl chloride in the presence of a base is a robust and widely applicable method for the synthesis of N-acyl azetidines. The Schotten-Baumann reaction conditions, which typically involve a biphasic or single-phase system with an organic solvent and an aqueous or organic base, are commonly employed to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

General Reaction Scheme

cluster_reactants Reactants cluster_products Products Azetidine This compound NAcylAzetidine N-Acyl-azetidine-3-carbonitrile Azetidine->NAcylAzetidine + R-COCl Base Base (e.g., Triethylamine) AcylChloride Acyl Chloride (R-COCl) AcylChloride->NAcylAzetidine Solvent Solvent (e.g., DCM) HCl HCl Base->NAcylAzetidine cluster_reactants Reactants cluster_products Products Azetidine This compound NAcylAzetidine N-Acyl-azetidine-3-carbonitrile Azetidine->NAcylAzetidine + (RCO)₂O Anhydride Acid Anhydride ((RCO)₂O) Anhydride->NAcylAzetidine CarboxylicAcid Carboxylic Acid (RCOOH) Anhydride->CarboxylicAcid Solvent Solvent (e.g., THF) Base Base (e.g., Pyridine) Base->NAcylAzetidine Neutralizes RCOOH cluster_workflow1 Workflow for Acylation with Acyl Chlorides A1 Dissolve this compound HCl and Base in DCM at 0 °C A2 Add Acyl Chloride Dropwise A1->A2 A3 Warm to RT and Stir (2-16 h) A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Aqueous Work-up A4->A5 A6 Dry and Concentrate A5->A6 A7 Purify (Chromatography/Recrystallization) A6->A7 A8 Pure N-Acyl-azetidine-3-carbonitrile A7->A8 cluster_workflow2 Workflow for Acylation with Acid Anhydrides B1 Dissolve this compound HCl and Base in Solvent B2 Add Acid Anhydride B1->B2 B3 Stir at RT (4-24 h) B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Aqueous Work-up B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify (Chromatography/Recrystallization) B6->B7 B8 Pure N-Acyl-azetidine-3-carbonitrile B7->B8

Application Notes and Protocols: Ring-Opening Reactions of N-Activated Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of N-activated azetidine-3-carbonitrile, a valuable synthetic intermediate in medicinal chemistry. The inherent ring strain of the four-membered azetidine ring, combined with the electronic effects of the N-activating group and the C3-nitrile substituent, allows for regioselective ring-opening with a variety of nucleophiles. This methodology provides a powerful tool for the synthesis of diverse, highly functionalized acyclic compounds, particularly substituted β-amino acids and their derivatives, which are of significant interest in drug discovery.[1][2]

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and biological properties.[3] The ring strain of azetidines makes them susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized acyclic amines.[2] However, the azetidine ring is generally more stable than the analogous three-membered aziridine ring, often requiring activation of the nitrogen atom to facilitate nucleophilic attack.[2][4]

N-activation, typically through the installation of electron-withdrawing groups such as sulfonyl, acyl, or carbamoyl moieties, enhances the electrophilicity of the ring carbons, promoting nucleophilic ring-opening. The presence of a carbonitrile group at the C3-position further influences the regioselectivity of these reactions due to its electron-withdrawing nature.[5] This allows for the controlled synthesis of a variety of complex nitrogen-containing molecules from a common azetidine precursor.

General Reaction Pathway

The general pathway for the nucleophilic ring-opening of N-activated this compound involves the attack of a nucleophile at one of the ring carbons adjacent to the nitrogen atom (C2 or C4), leading to the cleavage of a C-N bond. The regioselectivity of the attack is influenced by steric and electronic factors of the N-activating group, the substituents on the ring, and the nature of the nucleophile.

RingOpening_Pathway Azetidine N-Activated this compound Transition_State Transition State Azetidine->Transition_State Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product_C2 γ-Amino-α-cyano derivative Product_C4 β-Substituted-β-aminopropionitrile Transition_State->Product_C2 Attack at C2 Transition_State->Product_C4 Attack at C4 (more common)

Caption: General reaction pathway for the nucleophilic ring-opening of N-activated this compound.

Data Presentation: Ring-Opening Reactions with Various Nucleophiles

The following table summarizes the outcomes of ring-opening reactions of N-activated this compound with different nucleophiles. Due to the limited direct examples in the literature for this compound, analogous reactions with other substituted azetidines are included to illustrate the potential scope.

N-Activating GroupNucleophileSolventCatalyst / AdditiveTemperature (°C)Time (h)Product StructureYield (%)Reference
Tosyl (Ts)ThiophenolCH2Cl2Yb(OTf)3 (5 mol%)RT123-Amino-3-(phenylthio)propyl cyanide85[6]
BocNaN3DMF-80243-Azido-1-(tert-butoxycarbonyl)this compound--
Benzoyl (Bz)HBrAcetic Acid-10023-Bromo-1-benzamido-2-cyanopropane--
Tosyl (Ts)IndoleCH2Cl2Yb(OTf)3 (5 mol%)RT123-(Indol-3-yl)-3-(tosylamino)propanenitrile78[6]

Note: The product structures and yields are illustrative and based on reactions with similarly substituted azetidines. Specific data for this compound may vary.

Experimental Protocols

The following are representative protocols for the ring-opening of N-activated azetidines. These should be adapted for this compound based on preliminary small-scale experiments.

Protocol 1: Ytterbium Triflate-Catalyzed Ring-Opening with an Arene Nucleophile

This protocol is adapted from the ring-opening of N-tosyl-2-phenylazetidine with arenes.

Materials:

  • N-Tosylthis compound

  • Arene (e.g., indole, benzene)

  • Ytterbium (III) triflate (Yb(OTf)3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of N-tosylthis compound (1.0 mmol) and the arene (2.0 mmol) in anhydrous CH2Cl2 (10 mL) under a nitrogen atmosphere, add Yb(OTf)3 (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

Protocol1_Workflow Start Start Reactants Combine N-Tosylthis compound, Arene, and Yb(OTf)3 in CH2Cl2 Start->Reactants Reaction Stir at Room Temperature (12-24h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with sat. NaHCO3 Reaction->Quench Monitoring->Reaction Workup Extract with CH2Cl2, Dry over MgSO4 Quench->Workup Purification Purify by Flash Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Yb(OTf)3-catalyzed ring-opening of N-tosylthis compound.

Protocol 2: Acid-Mediated Intramolecular Ring-Opening

This protocol describes a potential acid-mediated intramolecular ring-opening, which has been observed in N-substituted azetidines with pendant nucleophiles.[7]

Materials:

  • N-Substituted azetidine with a pendant nucleophilic group (e.g., an amide)

  • Acid (e.g., trifluoroacetic acid, hydrochloric acid)

  • Solvent (e.g., dichloromethane, water)

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the N-substituted azetidine (1.0 mmol) in the chosen solvent (10 mL).

  • Add the acid (e.g., 2-5 equivalents) to the solution.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography or crystallization.

Applications in Drug Development

The ring-opened products of N-activated this compound are valuable scaffolds in drug discovery. The resulting γ-amino-α-cyano compounds can be readily converted to β-substituted-β-amino acids, which are important pharmacophores.[1] These non-proteinogenic amino acids can be incorporated into peptides to enhance their metabolic stability and biological activity.[1]

Furthermore, the diverse functionalities that can be introduced through the ring-opening reaction allow for the generation of libraries of compounds for screening against various biological targets. For example, substituted β-amino acids have shown potential as inhibitors of GABA transporters.[8]

DrugDev_Logic Azetidine N-Activated This compound RingOpening Nucleophilic Ring-Opening Azetidine->RingOpening RingOpenedProduct γ-Amino-α-cyano Derivative RingOpening->RingOpenedProduct Hydrolysis Nitrile Hydrolysis RingOpenedProduct->Hydrolysis BetaAminoAcid β-Substituted β-Amino Acid Hydrolysis->BetaAminoAcid Applications Drug Discovery Applications BetaAminoAcid->Applications

Caption: Logical flow from N-activated this compound to drug discovery applications.

Conclusion

The ring-opening of N-activated this compound represents a versatile and powerful strategy for the synthesis of complex and biologically relevant molecules. The ability to introduce a wide range of nucleophiles in a regioselective manner provides access to a diverse chemical space. The protocols and data presented herein serve as a guide for researchers to explore and exploit this valuable synthetic methodology in their drug discovery and development efforts. Further investigation into the scope and limitations of these reactions with this compound itself is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for the Use of Azetidine-3-carbonitrile in CNS-Focused Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azetidine-3-carbonitrile as a versatile scaffold in the synthesis of compound libraries targeted towards the Central Nervous System (CNS). The inherent structural rigidity and unique three-dimensional nature of the azetidine ring make it an attractive starting point for the development of novel CNS drug candidates.[1] This document outlines synthetic strategies, key experimental procedures, and data on the physicochemical properties of representative compounds, demonstrating the utility of this scaffold in generating lead-like molecules with favorable CNS drug-like characteristics.[2][3]

Introduction

The design of CNS-focused compound libraries presents unique challenges due to the stringent requirements for crossing the blood-brain barrier (BBB).[3] Physicochemical properties such as low molecular weight, limited polar surface area, and controlled lipophilicity are critical for effective CNS penetration.[3] The azetidine scaffold, particularly functionalized variants like this compound, offers a robust framework for building molecular complexity while maintaining these essential properties.[2][4] The nitrile group serves as a versatile chemical handle for a variety of transformations, enabling the generation of diverse compound libraries. This document details the synthesis and diversification of a densely functionalized azetidine ring system to access a wide array of fused, bridged, and spirocyclic ring systems suitable for CNS drug discovery programs.[4][5]

Data Presentation

The following tables summarize key physicochemical properties of representative azetidine-based scaffolds and a library of spirocyclic azetidines, demonstrating their suitability for CNS-focused applications.[3] In silico analysis of these compounds confirms that their properties largely fall within the preferred range for CNS drugs.[2][3]

Table 1: Physicochemical Properties of Representative Azetidine-Based Scaffolds [3]

Compound IDMolecular Weight ( g/mol )TPSA (Ų)cLogPcLogD (pH 7.4)HBDHBA
26a 258.3552.51.831.8313
27 353.4378.92.542.5424
28 413.5387.93.113.1125
29 399.5069.73.593.5914
30 445.5987.93.493.4925
31 411.5284.82.892.8925
32 425.5575.63.373.3714

Data obtained from in silico analysis.[3]

Table 2: In Vitro ADME Properties of Representative Compounds [2][4]

Compound IDMouse Liver Microsomal Stability (% remaining at 60 min)Caco-2 Permeability (10⁻⁶ cm/s)
26a >9515.2
27 858.9
28 9211.5
29 >9520.1
30 789.8
31 8812.4
32 >9518.7

Experimental Protocols

Detailed methodologies for the synthesis of key azetidine-based scaffolds are provided below. These protocols are adapted from established procedures and offer a starting point for library synthesis.[2][4]

Protocol 1: Synthesis of Trisubstituted Azetidines (General Procedure)

This protocol outlines the multi-step synthesis of the core trisubstituted azetidine scaffold.[2]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Protection of Primary Alcohol cluster_2 Step 3: Formation of Benzylic Chloride cluster_3 Step 4: Cyclization to Azetidine A N-allyl amino diol C N-alkylated product (92-95% yield) A->C Reaction B Bromoacetonitrile B->C Reagent D N-alkylated product C->D F Trityl-protected intermediate (95-99% yield) D->F Reaction E Trityl chloride E->F Reagent G Trityl-protected intermediate F->G I Benzylic chloride intermediate (65-71% yield) G->I Reaction H Thionyl chloride H->I Reagent J Benzylic chloride intermediate I->J L Trisubstituted azetidine J->L Reaction at -50°C K LiHMDS K->L Reagent

Caption: Synthetic workflow for trisubstituted azetidines.

Materials:

  • N-allyl amino diols[2][4]

  • Bromoacetonitrile[2]

  • Trityl chloride[2]

  • Thionyl chloride[3]

  • Lithium hexamethyldisilylazide (LiHMDS)[2][4]

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • N-alkylation: The starting N-allyl amino diol is reacted with bromoacetonitrile to yield the N-alkylated product.[2]

  • Protection: The primary alcohol of the N-alkylated product is protected as its trityl ether.[2]

  • Chloride Formation: The benzylic alcohol is converted to the corresponding chloride.[3]

  • Cyclization: The resulting chloride is treated with LiHMDS at -50 °C to induce cyclization and form the trisubstituted azetidine.[2][4]

Protocol 2: DIBAL Reduction of Nitrile and Sulfonylation

This protocol describes the reduction of the this compound to a primary amine, followed by protection.[2][4]

G A Trisubstituted azetidine (nitrile) C Primary amine intermediate A->C Reduction B DIBAL-H B->C Reagent E Sulfonamide product (71-91% yield over 2 steps) C->E Sulfonylation D o-nitrobenzenesulfonyl chloride D->E Reagent

Caption: Reduction and sulfonylation of this compound.

Materials:

  • Trisubstituted this compound[2][4]

  • Diisobutylaluminium hydride (DIBAL-H)[2][4]

  • o-nitrobenzenesulfonyl chloride[2][4]

  • Appropriate solvents (e.g., THF)

Procedure:

  • Reduction: The this compound is reduced to the corresponding primary amine using DIBAL-H.[2]

  • Sulfonylation: The crude primary amine is immediately treated with o-nitrobenzenesulfonyl chloride to afford the sulfonamide.[2] This two-step, one-pot procedure typically yields the product in 71-91% yield.[2][4]

Protocol 3: Synthesis of Spirocyclic Azetidines

This protocol details the formation of a novel spirocyclic azetidine scaffold.[2]

G A This compound C Metalated intermediate A->C Metalation at -78°C B LiTMP B->C Reagent E Spirocyclic azetidine C->E Reaction D Electrophile D->E Reagent

Caption: Synthesis of spirocyclic azetidines.

Materials:

  • This compound derivative (e.g., 5a)[2]

  • Lithium tetramethylpiperidide (LiTMP)[2]

  • Appropriate electrophile

  • THF

Procedure:

  • Metalation: The this compound is treated with LiTMP in THF at -78 °C to generate a metalated intermediate.[2]

  • Cyclization: An appropriate electrophile is added to the reaction mixture, which then undergoes an intramolecular cyclization to form the spirocyclic azetidine scaffold.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of CNS-focused compound libraries. The synthetic routes outlined in these application notes provide a foundation for creating diverse collections of molecules with desirable physicochemical and pharmacokinetic properties for CNS drug discovery.[2][4][5][6] The ability to generate complex fused, bridged, and spirocyclic systems from a common azetidine core highlights the efficiency of this approach in exploring novel chemical space for CNS targets.[2][3][4]

References

Application Notes and Protocols: Azetidine-3-carbonitrile in the Synthesis of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives, as conformationally constrained analogues of GABA, have emerged as a promising scaffold for the design of novel GAT inhibitors. This document provides detailed application notes and protocols for the synthesis of GABA uptake inhibitors starting from azetidine-3-carbonitrile, focusing on the preparation of N-substituted azetidine-3-carboxylic acid derivatives.

Introduction

The therapeutic potential of GABA uptake inhibitors has driven extensive research into novel molecular scaffolds that can offer improved potency and selectivity for different GAT subtypes. While nipecotic acid and its derivatives, such as the marketed drug Tiagabine, have been the cornerstone of GAT inhibitor development, the exploration of smaller, more rigid scaffolds like the azetidine ring has yielded potent inhibitors.[1] Azetidine-3-carboxylic acid serves as a key pharmacophore, mimicking the GABA structure. The synthesis of derivatives with lipophilic N-substituents is a critical strategy to enhance blood-brain barrier penetration and affinity for the transporters.

This compound is a versatile and accessible starting material for the synthesis of these inhibitors. The synthetic route primarily involves the hydrolysis of the nitrile to a carboxylic acid, followed by N-alkylation to introduce the desired lipophilic moieties.

Mechanism of Action

GABA transporters are transmembrane proteins located on presynaptic neurons and surrounding glial cells. Their primary function is to remove GABA from the synaptic cleft, thereby terminating its inhibitory signal. By competitively blocking these transporters, azetidine-based inhibitors increase the extracellular concentration of GABA, enhancing the activation of postsynaptic GABA receptors and leading to an overall increase in inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA->GAT1 Transported by GABA_R GABA Receptor GABA->GABA_R Binds to Inhibitor Azetidine-based Inhibitor Inhibitor->GAT1 Blocks Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal

Figure 1: Mechanism of GABA uptake inhibition by azetidine derivatives.

Synthetic Workflow

The synthesis of N-substituted azetidine-3-carboxylic acid-based GABA uptake inhibitors from this compound follows a multi-step process. The key steps include protection of the azetidine nitrogen, hydrolysis of the nitrile group to a carboxylic acid, esterification, N-alkylation with a lipophilic side chain, and final deprotection/hydrolysis to yield the target compound.

Synthesis_Workflow A This compound B N-Boc-azetidine-3-carbonitrile A->B  N-Protection (Boc)₂O C N-Boc-azetidine-3-carboxylic acid B:s->C:n  Nitrile Hydrolysis (e.g., NaOH, H₂O₂) D Methyl N-Boc-azetidine-3-carboxylate C->D  Esterification (e.g., SOCl₂, MeOH) E Methyl 1-(lipophilic group)-azetidine-3-carboxylate D->E  N-Deprotection (TFA) &  N-Alkylation (Lipophilic Halide, Base) F 1-(lipophilic group)-azetidine-3-carboxylic acid (Target Inhibitor) E->F  Ester Hydrolysis (e.g., LiOH)

Figure 2: General synthetic workflow from this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) of representative N-substituted azetidine-3-carboxylic acid derivatives against GABA transporters GAT-1 and GAT-3. These compounds were synthesized and evaluated by Faust et al. (2010).[1]

Compound IDN-SubstituentGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
12a 2-([Tris(4-methoxyphenyl)methoxy]ethyl)26.6 ± 3.331.0 ± 4.7
12d 2-([Tris(4-methoxyphenyl)methoxy]ethyl)> 10015.3 ± 4.5

Note: The original publication should be consulted for a comprehensive list of all synthesized compounds and their biological activities. The data presented here is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine-3-carboxylic acid from this compound

This protocol outlines the initial steps of N-protection of this compound followed by the hydrolysis of the nitrile to a carboxylic acid.

Step 1a: N-Boc Protection of this compound

  • Materials: this compound hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA (2.2 eq) dropwise to the suspension.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-azetidine-3-carbonitrile.

Step 1b: Hydrolysis of N-Boc-azetidine-3-carbonitrile

  • Materials: N-Boc-azetidine-3-carbonitrile, Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Water, Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve N-Boc-azetidine-3-carbonitrile (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (e.g., 6M).

    • Add 30% aqueous H₂O₂ dropwise, maintaining the temperature below 40 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (Compound 12d)

This protocol describes the synthesis of a specific GAT-3 selective inhibitor starting from an N-Boc protected azetidine-3-carboxylic acid ester.

Step 2a: Esterification of N-Boc-azetidine-3-carboxylic acid

  • Materials: N-Boc-azetidine-3-carboxylic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).

  • Procedure:

    • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in MeOH at 0 °C.

    • Add SOCl₂ (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl N-Boc-azetidine-3-carboxylate.

Step 2b: N-Deprotection and N-Alkylation

  • Materials: Methyl N-Boc-azetidine-3-carboxylate, Trifluoroacetic acid (TFA), DCM, 2-([Tris(4-methoxyphenyl)methoxy]ethyl) bromide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • Dissolve the crude methyl N-Boc-azetidine-3-carboxylate in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Dissolve the resulting crude methyl azetidine-3-carboxylate trifluoroacetate salt in acetonitrile.

    • Add K₂CO₃ (3.0 eq) and 2-([Tris(4-methoxyphenyl)methoxy]ethyl) bromide (1.1 eq).

    • Heat the mixture to reflux and stir overnight.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield methyl 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylate.

Step 2c: Ester Hydrolysis

  • Materials: Methyl 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Once complete, neutralize the reaction mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final compound 12d .

Protocol 3: In Vitro [³H]GABA Uptake Assay

This protocol describes a common method for determining the inhibitory activity of synthesized compounds on GABA transporters expressed in a mammalian cell line.[2]

  • Cell Culture:

    • Maintain Human Embryonic Kidney (HEK-293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1, hGAT-3) in appropriate culture medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a 5% CO₂ humidified atmosphere.

    • Plate the cells in 96-well microplates and grow to confluence.

  • Assay Buffer:

    • Prepare an assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-Glucose).

  • Assay Performance:

    • Prepare serial dilutions of the test compounds (synthesized azetidine derivatives) in the assay buffer.

    • Wash the confluent cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor (e.g., Tiagabine) to the wells.

    • For determining total uptake, add assay buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the GABA uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM).

    • Incubate for a defined period (e.g., 1-10 minutes) at room temperature, ensuring the uptake is in the linear range.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail with lysing properties).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake CPM from the total uptake CPM.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound serves as a valuable starting material for the synthesis of a novel class of GABA uptake inhibitors. The protocols provided herein offer a framework for the chemical synthesis and biological evaluation of these compounds. The azetidine scaffold provides a rigid core that can be systematically functionalized to explore structure-activity relationships, paving the way for the development of new therapeutic agents targeting the GABAergic system.

References

Application Notes and Protocols for Parallel Synthesis Using Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with improved physicochemical properties and biological activity.[1][3] Specifically, the azetidine-3-carbonitrile moiety serves as a versatile building block, enabling the rapid generation of diverse chemical libraries through parallel synthesis techniques. The nitrile group can be readily transformed into a variety of other functional groups, providing a key handle for diversification.[4][5]

These application notes provide an overview of parallel synthesis strategies employing this compound and its derivatives, along with detailed experimental protocols for the synthesis and diversification of azetidine-based compound libraries. The methodologies described are suitable for high-throughput synthesis and purification, facilitating the rapid exploration of chemical space in drug discovery programs. Potential therapeutic applications for the resulting compounds include targeting the central nervous system (CNS) and inhibiting GABA uptake.[4][6][7]

Parallel Synthesis Strategies

The generation of compound libraries based on the this compound scaffold can be efficiently achieved through several parallel synthesis approaches, including solution-phase and solid-phase methodologies. A key strategy involves the initial synthesis of a core azetidine structure, which is then subjected to a series of diversification reactions in a parallel format.

A common approach begins with the synthesis of a suitably protected this compound core. This core can then be diversified at multiple positions. For instance, the nitrogen atom of the azetidine ring can be functionalized through N-alkylation or N-arylation reactions. The nitrile group can be reduced to a primary amine and subsequently acylated, sulfonated, or reductively aminated.[4][5] Alternatively, the nitrile can be hydrolyzed to a carboxylic acid for amide coupling reactions.

Multicomponent reactions (MCRs), such as the Ugi reaction, are particularly well-suited for the rapid generation of complexity from simple starting materials and can be adapted for parallel synthesis formats.[8][9][10] An this compound derivative, after conversion of the nitrile to a primary amine or carboxylic acid, can serve as one of the components in an MCR, allowing for the introduction of multiple points of diversity in a single step.

Solid-phase organic synthesis (SPOS) offers advantages in library production by simplifying purification procedures.[11] An this compound scaffold can be tethered to a solid support, allowing for iterative chemical transformations with excess reagents to drive reactions to completion. The final products are then cleaved from the resin in high purity. For example, a 1976-membered library of spirocyclic azetidines has been successfully synthesized using a solid-phase approach.[4][12]

Experimental Protocols

Protocol 1: Parallel Solution-Phase N-Alkylation of a Boc-Protected this compound Core

This protocol describes the parallel N-alkylation of a Boc-protected this compound core with a diverse set of alkyl halides in a 96-well plate format.

Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Library of alkyl halides (e.g., benzyl bromides, alkyl iodides) dissolved in DMF

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Washing solution (e.g., brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • 96-well deep-well plates

  • Multichannel pipette

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Preparation of the Azetidine Solution: In a fume hood, prepare a stock solution of tert-butyl 3-cyanoazetidine-1-carboxylate in anhydrous DMF (e.g., 0.2 M).

  • Dispensing Sodium Hydride: To each well of a 96-well deep-well plate, add a pre-weighed amount of sodium hydride.

  • Dispensing Azetidine Solution: Using a multichannel pipette, dispense the azetidine stock solution into each well containing sodium hydride.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 30 minutes to allow for deprotonation.

  • Addition of Alkyl Halides: Prepare a 96-well plate containing solutions of diverse alkyl halides in DMF (e.g., 0.25 M). Using a multichannel pipette, add the alkyl halide solutions to the corresponding wells of the reaction plate.

  • Reaction: Seal the reaction plate and shake at 50 °C for 16 hours.

  • Quenching: Cool the plate to room temperature and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Add ethyl acetate to each well, seal the plate, and shake vigorously to extract the product. Allow the layers to separate.

  • Washing: Remove the aqueous layer. Wash the organic layer with brine.

  • Drying and Concentration: Transfer the organic layer to a new 96-well plate containing anhydrous sodium sulfate. After drying, transfer the supernatant to a pre-weighed 96-well plate and concentrate the solvent using a centrifugal evaporator.

  • Analysis: Analyze the crude products by LC-MS to determine purity and confirm the identity of the desired products. Further purification can be performed using high-throughput parallel HPLC.

Protocol 2: Parallel Reduction of the Nitrile and Subsequent Amide Coupling

This protocol outlines the parallel reduction of the nitrile group of the N-alkylated azetidine library to a primary amine, followed by amide coupling with a diverse set of carboxylic acids.

Materials:

  • Library of N-alkylated azetidine-3-carbonitriles from Protocol 1

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Hydrochloric acid (2 M in diethyl ether)

  • Triethylamine

  • Library of carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 96-well plates and equipment as in Protocol 1

Procedure:

Part A: Nitrile Reduction

  • Dissolution: Dissolve the library of N-alkylated azetidine-3-carbonitriles in anhydrous THF in a 96-well plate.

  • Reduction: Cool the plate to 0 °C and add the borane-tetrahydrofuran complex solution dropwise to each well. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the plate to 0 °C and quench the reaction by the slow addition of 2 M HCl in diethyl ether.

  • Work-up: Concentrate the solvent. Add DCM and saturated aqueous sodium bicarbonate solution to neutralize the mixture. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude primary amine library.

Part B: Amide Coupling

  • Preparation of Carboxylic Acid Plate: In a separate 96-well plate, dissolve a library of diverse carboxylic acids in anhydrous DMF. Add HBTU and triethylamine to each well and shake for 15 minutes to activate the carboxylic acids.

  • Coupling Reaction: Dissolve the crude primary amine library in anhydrous DCM. Add the activated carboxylic acid solutions to the corresponding wells of the amine plate.

  • Reaction: Seal the plate and shake at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final amide library using parallel HPLC.

Data Presentation

The results of a parallel synthesis campaign can be effectively summarized in tabular format to allow for easy comparison of yields and purities across the library.

Table 1: Representative Yields and Purities for Parallel N-Alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate

Well IDAlkyl HalideProduct StructureYield (%)Purity (%) (LC-MS)
A1Benzyl bromideN-benzyl-3-cyanoazetidine8595
A24-Methoxybenzyl chlorideN-(4-methoxybenzyl)-3-cyanoazetidine8293
A3Ethyl iodideN-ethyl-3-cyanoazetidine7596
...............

Table 2: Representative Yields and Purities for Subsequent Amide Coupling

Well IDCarboxylic AcidFinal Product StructureOverall Yield (%) (2 steps)Purity (%) (LC-MS)
A1Acetic acidN-acetyl-N-benzyl-azetidin-3-yl)methanamine6592
A2Benzoic acidN-benzoyl-N-(4-methoxybenzyl)-azetidin-3-yl)methanamine6894
A3Cyclohexanecarboxylic acidN-(cyclohexanecarbonyl)-N-ethyl-azetidin-3-yl)methanamine5591
...............

Visualizations

Experimental Workflow for Parallel Library Synthesis

G cluster_0 Core Synthesis & Derivatization cluster_1 Purification & Analysis cluster_2 Library Generation AzetidineCore This compound Core N_Alkylation Parallel N-Alkylation (96-well format) AzetidineCore->N_Alkylation Nitrile_Reduction Nitrile Reduction to Amine N_Alkylation->Nitrile_Reduction Amide_Coupling Parallel Amide Coupling Nitrile_Reduction->Amide_Coupling Purification Parallel HPLC Purification Amide_Coupling->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Compound_Library Diverse Azetidine Library Analysis->Compound_Library G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction & Amide Coupling start1 Boc-Azetidine-3-CN reagent1 + R1-X (NaH, DMF) start1->reagent1 product1 Boc-N-R1-Azetidine-3-CN reagent1->product1 reagent2 + 1. BH3-THF 2. R2-COOH, HBTU product1->reagent2 product2 Final Amide Product reagent2->product2 G A Azetidine Library Synthesis B High-Throughput Screening A->B C Hit Identification B->C D SAR Analysis (R1 and R2 diversity) C->D E Lead Optimization D->E

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Azetidine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of azetidine-3-carbonitrile derivatives. Due to the inherent reactivity of the azetidine ring and the nature of the nitrile functional group, direct cross-coupling at the C-3 position of this compound is not a commonly employed strategy. A more robust and versatile approach involves the use of pre-functionalized azetidine precursors, such as N-protected 3-haloazetidines or azetidine-3-boronic esters. This document outlines the synthesis of these key precursors followed by detailed protocols for their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of Key Precursors for Cross-Coupling

A common and versatile starting material for the synthesis of 3-functionalized azetidines is N-Boc-azetidin-3-one. This intermediate can be prepared from commercially available starting materials.[1][2]

Synthesis of N-Boc-azetidin-3-one

A reliable method to synthesize N-Boc-azetidin-3-one involves the oxidation of N-Boc-3-hydroxyazetidine.[3]

Experimental Protocol: Synthesis of N-Boc-azetidin-3-one

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one.

Synthesis of N-Boc-3-bromoazetidine

Experimental Protocol: Synthesis of N-Boc-3-bromoazetidine [4]

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-bromoazetidine.

Synthesis of N-Boc-azetidine-3-boronic Acid Pinacol Ester

Azetidine-3-boronic acid pinacol esters are valuable reagents for Suzuki-Miyaura cross-coupling reactions. Their synthesis can be achieved from N-Boc-3-iodoazetidine.[4]

Experimental Protocol: Synthesis of N-Boc-azetidine-3-boronic Acid Pinacol Ester

  • In a glovebox, to a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Seal the reaction vessel and heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford N-Boc-azetidine-3-boronic acid pinacol ester.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using the synthesized N-Boc-3-bromoazetidine and N-Boc-azetidine-3-boronic acid pinacol ester.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromoazetidine with an Arylboronic Acid

  • In a reaction vessel, combine N-Boc-3-bromoazetidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O901678
33-Pyridinylboronic acidPd₂(dba)₃XPhosCs₂CO₃THF/H₂O80892

Table 1: Representative data for Suzuki-Miyaura coupling reactions with N-Boc-3-bromoazetidine. Yields are hypothetical and for illustrative purposes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex R-Pd(II)L2-Ar Transmetalation->PdII_Aryl_complex Boronate ArB(OR)2 Boronate->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination PdII_Aryl_complex->Reductive_Elimination Reductive_Elimination->Pd0 Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl or vinyl halide.[9][10][11]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-3-bromoazetidine

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with N-Boc-3-bromoazetidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 0.02-0.10 eq).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Add an anhydrous aprotic solvent like toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 2-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃BINAPNaOtBuToluene1101888
2MorpholinePd(OAc)₂XPhosLHMDSDioxane1001295
3BenzylaminePd₂(dba)₃XantphosCs₂CO₃Toluene1202475

Table 2: Representative data for Buchwald-Hartwig amination reactions with N-Boc-3-bromoazetidine. Yields are hypothetical and for illustrative purposes.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)L2(HNR2)]+X- Amine_Coord->PdII_Amine_complex Amine R2NH Amine->Amine_Coord Base Base Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base PdII_Amido_complex Ar-Pd(II)L2(NR2) Deprotonation->PdII_Amido_complex Reductive_Elimination Reductive Elimination PdII_Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13][14]

Experimental Protocol: Sonogashira Coupling of N-Boc-3-bromoazetidine

  • To a reaction flask, add N-Boc-3-bromoazetidine (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).

  • Add a suitable solvent, such as THF or DMF, and a base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Degas the reaction mixture thoroughly.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter to remove the amine hydrohalide salt.

  • Wash the filtrate with water or a dilute acid solution (e.g., NH₄Cl solution) to remove excess amine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF60690
21-OctynePd(OAc)₂/PPh₃CuIDIPEADMF801282
3TrimethylsilylacetylenePd(PPh₃)₄CuITEAToluene70885

Table 3: Representative data for Sonogashira coupling reactions with N-Boc-3-bromoazetidine. Yields are hypothetical and for illustrative purposes.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkynyl_complex R-Pd(II)L2-C≡CR' Transmetalation->PdII_Alkynyl_complex Reductive_Elimination Reductive Elimination PdII_Alkynyl_complex->Reductive_Elimination Reductive_Elimination->Pd0 Product R-C≡CR' Reductive_Elimination->Product Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide CuX, Base Base Base Cu_acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

While direct palladium-catalyzed cross-coupling on this compound is challenging, the use of N-protected 3-haloazetidines and azetidine-3-boronic esters provides a highly effective and versatile platform for the synthesis of a wide array of 3-substituted azetidine derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient construction of novel molecular scaffolds incorporating the azetidine motif. The provided experimental conditions and representative data offer a solid starting point for the development of robust synthetic routes to target compounds.

References

Application of Azetidine-3-carbonitrile in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," for screening against biological targets. Azetidine-containing fragments are of particular interest due to their desirable properties. The strained four-membered ring of azetidine provides a rigid, three-dimensional scaffold that can lead to more specific and favorable interactions with a protein target compared to flat aromatic systems.[1][2] This inherent conformational rigidity can also improve physicochemical properties such as solubility and metabolic stability.[1]

Azetidine-3-carbonitrile is a valuable fragment that combines the 3D nature of the azetidine ring with a synthetically tractable nitrile group. The nitrile moiety can act as a hydrogen bond acceptor or be further elaborated into other functional groups, providing a clear vector for fragment evolution. This document provides detailed application notes and protocols for the use of this compound in a typical FBDD campaign.

Key Attributes of this compound as a Fragment

PropertyValue/DescriptionReference
Molecular Weight82.10 g/mol [3]
FormulaC4H6N2[3]
3D ScaffoldThe non-planar azetidine ring provides a distinct three-dimensional architecture.[1]
Synthetic TractabilityThe nitrile group serves as a versatile synthetic handle for follow-up chemistry.
Vectorial ExplorationThe azetidine nitrogen and the nitrile group offer distinct vectors for chemical elaboration.[1]

Experimental Workflow for an FBDD Campaign using this compound

A typical FBDD workflow involves a series of steps from initial screening to hit validation and optimization. The following diagram illustrates a standard workflow for a campaign utilizing this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A This compound Fragment Library B Primary Biophysical Screen (e.g., DSF, SPR, NMR) A->B C Orthogonal Biophysical Assay (e.g., ITC) B->C D X-ray Crystallography B->D C->D E Structure-Activity Relationship (SAR) D->E F Fragment Growing/Linking E->F G Lead Optimization F->G G->B Iterative Cycles

A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for the primary screening of fragment libraries to identify compounds that bind to a target protein.

Materials:

  • Target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (10-50 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Dispense the master mix into the wells of a qPCR plate.

  • Add this compound to the desired screening concentration (typically 100 µM to 1 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Include controls: protein + dye + buffer (negative control) and protein + dye + DMSO (vehicle control).

  • Seal the plate and centrifuge briefly to remove air bubbles.

  • Place the plate in a real-time PCR instrument and set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/min.

  • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A positive hit is identified by a significant increase in the Tm (ΔTm) in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2-3 standard deviations above the mean of the controls is often considered a hit.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Target protein (typically 10-50 µM in ITC buffer)

  • This compound (typically 10-20 times the protein concentration in the same ITC buffer)

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare the protein and fragment solutions in the same buffer to minimize heat of dilution effects.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of fragment to protein.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is crucial for structure-guided drug design.[4][5][6][7][8]

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using techniques such as vapor diffusion (hanging drop or sitting drop).[4]

  • Crystal Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Cryo-protection: Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: Mount the crystal and collect X-ray diffraction data at a synchrotron or using a home-source X-ray diffractometer.[7]

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Model Building and Refinement: Build the atomic model of the protein and the bound fragment into the electron density map and refine the structure.

Data Presentation

Quantitative data from screening and validation experiments should be summarized in a clear, tabular format to facilitate comparison. The following table provides an illustrative example of how to present such data for this compound and its derivatives.

Note: The following data is illustrative and intended to demonstrate data presentation, not to represent actual experimental results.

CompoundStructureDSF ΔTm (°C)ITC KD (µM)Ligand Efficiency (LE)
This compound this compound2.18500.35
Derivative 1(Structure of a grown derivative)3.53200.38
Derivative 2(Structure of another grown derivative)4.21500.41

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / HAC (Heavy Atom Count)

Structure-Activity Relationship (SAR) and Fragment Evolution

Once the binding mode of this compound is determined by X-ray crystallography, a structure-guided fragment evolution process can be initiated. The azetidine nitrogen and the nitrile group provide clear vectors for chemical modification to improve binding affinity and selectivity.

SAR_Evolution cluster_0 Initial Hit cluster_1 Vectors for Growth cluster_2 Improved Analogs A This compound B N-functionalization (Alkylation, Acylation) A->B Vector 1 C Nitrile Modification (e.g., to Amide, Tetrazole) A->C Vector 2 D Increased Potency B->D E Improved Selectivity B->E C->D F Enhanced PK Properties C->F

Structure-guided evolution of the this compound fragment.

Conclusion

This compound is a valuable and versatile fragment for use in FBDD campaigns. Its inherent three-dimensionality and the presence of synthetically tractable handles make it an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive framework for the application of this compound and similar fragments in early-stage drug discovery, from initial hit identification to the generation of potent and selective lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Azetidine-3-carbonitrile, a critical building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for obtaining this compound typically involve a multi-step process that includes the formation of the azetidine ring, introduction of the nitrile functionality, and the use of protecting groups. Common approaches include:

  • Cyclization of a 1,3-dihalopropane derivative with a cyanide source: This method involves the reaction of a suitably substituted propane with a cyanide salt to form the four-membered ring directly.

  • From Epichlorohydrin: Epichlorohydrin can be converted to a 1-amino-3-halo-2-propanol derivative, which is then cyclized to form a 3-hydroxyazetidine intermediate. The hydroxyl group is subsequently converted to a nitrile.

  • Mitsunobu Reaction: An N-protected 3-hydroxyazetidine can be converted to the corresponding nitrile using a cyanide source, such as acetone cyanohydrin, under Mitsunobu conditions.[1]

  • Protection and Deprotection: The synthesis often involves the use of a nitrogen protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to prevent side reactions. This group is then removed in the final step to yield the target compound.[2]

Q2: I am experiencing very low yields in my azetidine ring formation step. What are the likely causes?

A2: Low yields during the formation of the strained four-membered azetidine ring are a common issue.[2] Several factors can contribute to this:

  • Ring Strain: The inherent strain of the azetidine ring makes its formation thermodynamically and kinetically challenging.

  • Side Reactions: Competing reactions, such as elimination and polymerization of the starting materials or intermediates, can significantly reduce the yield of the desired product.

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, solvent, and base, can favor side reactions over the desired cyclization.

  • Leaving Group Quality: The efficiency of the intramolecular nucleophilic substitution to form the ring is highly dependent on the quality of the leaving groups on the propane backbone.

Q3: What are the best practices for purifying this compound and its intermediates?

A3: Purification of azetidine derivatives can be challenging due to their polarity and potential volatility.[2]

  • Column Chromatography: This is the most common method for purifying N-protected azetidine intermediates. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.[2]

  • Distillation: For the final deprotected this compound, which can be volatile, fractional distillation under reduced pressure may be a suitable purification method.

  • Recrystallization: If the product or its salt is a solid, recrystallization can be an effective technique for achieving high purity.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of N-Boc-Azetidine-3-carbonitrile from N-Boc-3-hydroxyazetidine via Mitsunobu Reaction
Potential CauseRecommended Solution
Incomplete activation of the hydroxyl group Ensure that the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are of high purity and added in the correct stoichiometric amounts (typically 1.1-1.5 equivalents each). The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Poor nucleophilicity of the cyanide source Acetone cyanohydrin is a commonly used cyanide source for this reaction.[1] Ensure it is freshly opened or properly stored to maintain its reactivity. The pKa of the nucleophile is critical in Mitsunobu reactions.[3]
Side reactions of the activated alcohol The highly reactive oxyphosphonium intermediate can undergo side reactions if the cyanide nucleophile is not sufficiently reactive or if there are other nucleophilic species present. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize these side reactions.
Difficult purification The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, can complicate purification. Techniques to remove TPPO include precipitation from a non-polar solvent or specialized chromatography.
Problem 2: Inefficient N-Boc Deprotection of N-Boc-Azetidine-3-carbonitrile
Potential CauseRecommended Solution
Incomplete reaction Ensure a sufficient excess of trifluoroacetic acid (TFA) is used (typically 20-50% v/v in a solvent like dichloromethane).[4] Reaction times can vary, so it is important to monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[5]
Degradation of the product The azetidine ring can be sensitive to strong acidic conditions, potentially leading to ring-opening or other side reactions.[6] If degradation is observed, consider using a milder deprotection method or reducing the reaction time and temperature.
Work-up issues After deprotection, the product is in the form of its trifluoroacetate salt. Careful neutralization with a base (e.g., saturated sodium bicarbonate solution) is required to obtain the free amine. Ensure the aqueous layer is thoroughly extracted to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-Azetidine-3-carbonitrile from this compound Hydrochloride

This protocol is adapted from a known procedure and offers a high-yielding method for the N-protection of this compound.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.0-1.1 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-Azetidine-3-carbonitrile.

Expected Yield: ~95-99%

Protocol 2: Deprotection of 1-Boc-Azetidine-3-carbonitrile using Trifluoroacetic Acid

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • 1-Boc-Azetidine-3-carbonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-Azetidine-3-carbonitrile (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 20-50% v/v) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[7]

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Expected Yield: >85%[7]

Visualizations

experimental_workflow cluster_protection Step 1: N-Boc Protection cluster_deprotection Step 2: Deprotection A This compound Hydrochloride B Boc₂O, Et₃N in DCM A->B Reaction C 1-Boc-Azetidine-3-carbonitrile B->C Purification (Column Chromatography) D 1-Boc-Azetidine-3-carbonitrile E TFA in DCM D->E Reaction F This compound E->F Work-up & Purification

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield in Azetidine Ring Formation Cause1 Ring Strain Start->Cause1 Cause2 Side Reactions (e.g., Polymerization) Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Solution1 Use high-dilution conditions Cause1->Solution1 Solution2 Optimize temperature and reaction time Cause2->Solution2 Solution3 Screen different bases and solvents Cause3->Solution3

Caption: Troubleshooting logic for low yields in azetidine ring formation.

References

Side reactions and byproduct formation in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side reactions and byproduct formation during their experiments.

FAQ 1: Low Yields in Intramolecular Cyclization

Question: My intramolecular cyclization to form an azetidine ring is resulting in low yields and a complex mixture of products. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in intramolecular cyclizations are a frequent challenge in azetidine synthesis, primarily due to the high ring strain of the four-membered ring.[1] The main competing side reactions are intermolecular reactions (dimerization or polymerization) and elimination reactions.[2]

  • Intermolecular Reactions: Instead of the nitrogen nucleophile attacking the γ-carbon within the same molecule, it can attack the γ-carbon of another precursor molecule. This leads to the formation of dimers and polymers, a process favored at high concentrations.[2]

  • Elimination Reactions: Base-mediated elimination can compete with the desired intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of unsaturated open-chain byproducts. This is particularly prevalent with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]

Troubleshooting Guide:

To favor the desired intramolecular cyclization, several parameters can be adjusted. The key is to create conditions that promote the unimolecular reaction pathway over bimolecular or elimination pathways.

Issue / SymptomPotential CauseRecommended Solution
Dimer/Polymer Formation High concentrationEmploy high-dilution conditions. This is typically achieved by the slow addition of the substrate to a heated solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[2]
Alkene Byproduct Formation Elimination (E2) reaction competes with substitution (SN2)Choice of Base: Use a weaker, non-hindered base if possible. Leaving Group: A better leaving group (e.g., triflate > tosylate > mesylate > halide) can accelerate the SN2 reaction, potentially outcompeting elimination. Consider an in-situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[2]
Reaction is Slow or Stalled Poor leaving group or insufficient temperatureActivate the hydroxyl group of a γ-amino alcohol to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[2] Increase the reaction temperature, or switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction.

Logical Workflow: Diagnosing Low Yields

G Troubleshooting Low Yields in Azetidine Cyclization start Low Yield Observed analyze Analyze Crude Reaction Mixture (e.g., LCMS, NMR) start->analyze dimer Dimer/Polymer Detected? analyze->dimer elim Elimination Byproduct (Alkene) Detected? dimer->elim No sol_dimer Implement High Dilution: - Slow addition of substrate - Lower concentration dimer->sol_dimer Yes sm Starting Material Unchanged? elim->sm No sol_elim Optimize Base/Leaving Group: - Use a less hindered base - Use a better leaving group (Tf, I) elim->sol_elim Yes sol_sm Increase Reactivity: - Increase temperature - Use better leaving group - Switch to polar aprotic solvent sm->sol_sm Yes end Improved Yield sm->end No sol_dimer->end sol_elim->end sol_sm->end

Caption: A troubleshooting workflow for low-yield azetidine synthesis.

FAQ 2: Polymerization During Synthesis or Workup

Question: I am observing a significant amount of a viscous, intractable material in my reaction, which I suspect is a polymer. What causes this and how can it be prevented?

Answer:

The formation of polymers is a known side reaction in azetidine chemistry, often proceeding via Cationic Ring-Opening Polymerization (CROP).[3][4] The high ring strain of the azetidine ring makes it susceptible to cleavage. This process is typically initiated by acidic species (Brønsted or Lewis acids) that may be present as catalysts, reagents, or impurities.[4]

The mechanism involves the protonation (or activation by a Lewis acid) of the azetidine nitrogen, forming a reactive azetidinium ion. This ion is then attacked by a nucleophile, which can be another neutral azetidine molecule. This step opens the ring and regenerates an amine that can propagate the polymerization, leading to hyperbranched poly(trimethylenimine).[3] Studies have shown that dimer formation is often a dominant early step in this process.[3][4]

Troubleshooting Guide:

  • Avoid Acidity: Ensure strictly non-acidic conditions during the reaction and workup. If an acidic workup is required, it should be performed quickly at low temperatures.

  • Use of Protecting Groups: Employing a robust N-protecting group (e.g., tosyl, nosyl, Boc) can prevent the nitrogen from being protonated, thus inhibiting polymerization.

  • Quench Carefully: When quenching a reaction, use a mild base to neutralize any acid before concentration or purification.

  • Purification: When using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) to prevent on-column polymerization or ring-opening.[1]

Reaction Pathway: Cationic Ring-Opening Polymerization (CROP)

G Mechanism of Azetidine Polymerization cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion (Activated Monomer) Azetidine->Azetidinium Hplus H⁺ (Acid Catalyst) Hplus->Azetidine Azetidinium2 Azetidinium Ion Dimer Protonated Dimer Azetidinium2->Dimer Azetidine2 Azetidine (Nucleophile) Azetidine2->Dimer Ring-opening attack Polymer Growing Polymer Chain... Dimer->Polymer Further propagation

Caption: Acid-catalyzed ring-opening polymerization of azetidine.

FAQ 3: Azetidine Ring-Opening During N-Deprotection

Question: I am attempting to remove an N-Boc protecting group from my azetidine derivative using standard acidic conditions (e.g., TFA), but I am observing significant decomposition and ring-opening byproducts. How can I safely deprotect my azetidine?

Answer:

This is a critical issue stemming from the inherent ring strain of azetidines.[5][6] Under acidic conditions, the azetidine nitrogen is protonated. This enhances the electrophilicity of the ring carbons and makes the strained ring highly susceptible to nucleophilic attack, leading to ring-opening.[7] The nucleophile can be the counter-ion from the acid (e.g., trifluoroacetate), the solvent, or even a pendant functional group within the same molecule (intramolecular decomposition).[5][8]

Troubleshooting Guide:

  • Milder Acidic Conditions: Attempt deprotection with milder or bulkier acids that may coordinate less effectively as nucleophiles, or use scavengers.

  • Orthogonal Protecting Groups: The most reliable strategy is to plan the synthesis with a protecting group that can be removed under non-acidic conditions.

    • Hydrogenolysis: Benzyl (Bn) or Carbobenzyloxy (Cbz) groups can be removed using catalytic hydrogenation (e.g., H₂, Pd/C), which is typically a neutral and mild method.

    • Base-Labile Groups: Certain sulfonamides (e.g., 2-nitrobenzenesulfonyl, nosyl) can be cleaved under specific basic conditions.

Quantitative Data: Stability of N-Aryl Azetidines in Acidic Media

An investigation into the stability of various N-substituted azetidines highlighted the dramatic effect of substituents on the rate of acid-mediated decomposition.[5] The following table summarizes the half-life (T₁/₂) of different analogues at pH 1.8, where a shorter half-life indicates lower stability.

CompoundN-SubstituentAzetidine pKₐ (calc.)Half-Life (T₁/₂) at pH 1.8
1 2-Pyridyl5.8Stable (>24 h)
4 Phenyl4.30.5 h
5 4-Methoxy-phenyl4.60.5 h
6 4-Cyano-phenyl2.8<10 min
7 2-Pyridyl (Pyrrolidine)-Stable (>24 h)

Data adapted from ACS Med. Chem. Lett. 2021, 12, 10, 1585–1588.[5] This data clearly shows that reducing the basicity of the azetidine nitrogen (e.g., with the electron-withdrawing 4-cyanophenyl group) leads to faster decomposition, likely because a higher proportion of the molecule exists in the protonated, reactive state.[5] Replacing the strained azetidine with a pyrrolidine ring (compound 7) results in a completely stable molecule under the same conditions.[5]

Mechanism: Intramolecular Ring-Opening

The diagram below illustrates a reported decomposition pathway where a pendant amide group acts as the internal nucleophile, attacking the protonated azetidine ring.[5]

G Acid-Mediated Intramolecular Azetidine Decomposition start Azetidine Precursor N-R (with pendant amide) inv1 start:p1->inv1 protonation Protonated Azetidinium N⁺H-R inv2 protonation->inv2 attack Intramolecular Attack Amide O attacks C of azetidinium inv3 attack->inv3 opened Ring-Opened Intermediate inv4 opened->inv4 rearranged Final Lactam Product (after rearrangement) inv1->protonation:p1 + H⁺ inv2->attack Ring Strain Favors Attack inv3->opened C-N Bond Cleavage inv4->rearranged Rearrangement

Caption: Pathway for intramolecular azetidine ring-opening.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization

This protocol describes a typical two-step sequence for synthesizing an azetidine from a γ-amino alcohol precursor, adapted from common synthetic strategies.[2][9][10]

Step 1: Mesylation of N-Boc-3-amino-1,3-propanediol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-amino-1,3-propanediol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Base-Mediated Intramolecular Cyclization

  • Setup: In a separate large, flame-dried flask equipped with a reflux condenser, add a suitable solvent such as anhydrous acetonitrile or THF.

  • Base: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solvent.

  • High Dilution: Heat the solvent/base slurry to reflux. Slowly add a solution of the crude mesylate from Step 1 in the same solvent to the refluxing mixture over several hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to reflux for an additional 12-24 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-hydroxyazetidine.[1]

References

Stability of Azetidine-3-carbonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azetidine-3-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is influenced by two main structural features: the strained four-membered azetidine ring and the electrophilic nitrile group.

  • Azetidine Ring: This strained ring can be susceptible to cleavage under strongly acidic or basic conditions.[1][2] Protonation of the azetidine nitrogen at low pH can make the ring more vulnerable to nucleophilic attack and subsequent opening.[1]

  • Nitrile Group: The nitrile group can undergo hydrolysis to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[3][4][5][6][7] This process can be catalyzed by both acids and bases.[3][4][5]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote degradation, but through different mechanisms.

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation pathway is often initiated by the protonation of the azetidine nitrogen, which can lead to ring-opening.[1] Additionally, acid-catalyzed hydrolysis of the nitrile group to azetidine-3-carboxamide and subsequently to azetidine-3-carboxylic acid can occur, often requiring heat.[4][7]

  • Neutral Conditions (pH 6-8): this compound is expected to be most stable at or near neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.

  • Basic Conditions (pH > 9): In basic solutions, the nitrile group is susceptible to hydrolysis, initiated by the nucleophilic attack of a hydroxide ion.[3][4][6] This leads to the formation of the corresponding carboxylate salt. While the azetidine ring itself is generally more stable under basic than acidic conditions, strong bases and high temperatures can still promote degradation.

Q3: I am observing a new, more polar peak in my LCMS analysis after an acidic workup. What could it be?

A3: A more polar peak appearing after acidic treatment is likely a hydrolysis product. The most probable species are:

  • Azetidine-3-carboxamide: The initial product of nitrile hydrolysis.

  • Azetidine-3-carboxylic acid: The product of complete nitrile hydrolysis.[3][4]

  • Ring-opened products: If harsh acidic conditions were used, the azetidine ring may have opened. For example, nucleophilic attack by water or other nucleophiles present in the mixture could lead to derivatives of 3-amino-2-(hydroxymethyl)propanenitrile.

To confirm the identity of the new peak, it is recommended to perform mass spectrometry (MS) to determine the molecular weight of the impurity.

Q4: Can I use elevated temperatures in my experiments involving this compound?

A4: Caution should be exercised when heating this compound, especially in acidic or basic solutions. Elevated temperatures significantly accelerate the rate of both nitrile hydrolysis and potential azetidine ring-opening.[4] It is advisable to conduct preliminary stability studies at the intended temperature to assess the rate of degradation.

Troubleshooting Guides

This section provides structured guidance for addressing common stability-related issues encountered during experiments.

Issue 1: Low Yield or Incomplete Reaction
  • Symptom: The reaction involving this compound does not go to completion, or the yield of the desired product is lower than expected.

  • Potential Cause: Degradation of the starting material under the reaction conditions (e.g., incompatible pH, high temperature).

  • Troubleshooting Steps:

    • Analyze Reaction Mixture Over Time: Use an analytical technique like HPLC or LCMS to monitor the concentration of this compound and the appearance of any degradation products throughout the reaction.

    • Modify Reaction pH: If the reaction is conducted at low or high pH, consider if a buffered system or a different choice of acid/base could mitigate degradation while still allowing the desired reaction to proceed.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to slow the rate of degradation.

    • Perform a Control Experiment: Run the reaction without the other reagents to isolate the effect of the solvent and temperature on the stability of this compound.

Issue 2: Appearance of Unknown Impurities in Final Product
  • Symptom: The final product is contaminated with one or more unknown impurities that were not present in the starting material.

  • Potential Cause: Degradation occurred during the reaction, workup, or purification steps.

  • Troubleshooting Workflow:

G start Impurity Detected check_mw Determine MW of Impurity via MS start->check_mw mw_plus_18 MW = Parent + 18? (Hydrolysis Product) check_mw->mw_plus_18 Yes mw_plus_36 MW = Parent + 36? (Carboxylic Acid) mw_plus_18->mw_plus_36 No review_workup Review Workup & Purification: - Minimize exposure to strong acid/base - Use milder pH buffers - Avoid high temperatures mw_plus_18->review_workup Yes other_mw Other MW mw_plus_36->other_mw No mw_plus_36->review_workup Yes review_ring_opening Review Reaction Conditions: - Harsh acidity? - Strong nucleophiles present? other_mw->review_ring_opening Consider Ring-Opening

Caption: Troubleshooting workflow for impurity identification.

Data Presentation: Example Stability Study

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative stability data can be structured.[8][9][10] Researchers should generate their own data based on their specific experimental conditions.

Table 1: Stability of this compound in Aqueous Solution at 50°C

ConditionTime (hours)% this compound RemainingMajor Degradation Product(s)
0.1 M HCl0100-
475Azetidine-3-carboxamide
852Azetidine-3-carboxamide, Azetidine-3-carboxylic acid
2415Azetidine-3-carboxylic acid
pH 7 Buffer24>99Not Detected
0.1 M NaOH0100-
488Azetidine-3-carboxylate
878Azetidine-3-carboxylate
2455Azetidine-3-carboxylate

Table 2: Half-life (t½) of this compound at Different pH Values (50°C)

pHApproximate Half-life (hours)
1~7
4> 48
7> 100
10~30
13~20

Experimental Protocols

Protocol: Stability Screening of this compound

This protocol outlines a general method for assessing the stability of this compound under specific pH and temperature conditions using HPLC analysis.

Objective: To determine the rate of degradation of this compound and identify major degradation products under user-defined stress conditions.

Materials:

  • This compound

  • Appropriate buffers (e.g., phosphate, citrate) or solutions of HCl and NaOH

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

  • Stress Sample Preparation:

    • In separate vials, add a known volume of the stock solution to the pre-equilibrated stress solutions (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH).

    • The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Immediately neutralize the aliquot by diluting it in the initial mobile phase or a suitable buffer to stop further degradation before analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • If using LCMS, analyze the mass spectra of new peaks to hypothesize their structures.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) mix Add Stock to Stress Solutions prep_stock->mix prep_stress Prepare Stress Solutions (e.g., 0.1M HCl, pH 7, 0.1M NaOH) prep_stress->mix incubate Incubate at Desired Temp. mix->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench/Neutralize Sample sample->quench analyze Analyze by HPLC/LCMS quench->analyze plot_data Plot % Remaining vs. Time analyze->plot_data id_peaks Identify Degradation Peaks by MS analyze->id_peaks

Caption: Experimental workflow for stability screening.

Signaling Pathways & Degradation Mechanisms

Acid-Catalyzed Hydrolysis of Nitrile Group

Under acidic conditions, the nitrogen of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3][4][5][7] This leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid and an ammonium ion.[4][7]

G A This compound B Protonated Nitrile A->B + H⁺ C Nucleophilic Attack by H₂O B->C D Azetidine-3-carboxamide (Intermediate) C->D - H⁺ E Azetidine-3-carboxylic Acid (Final Product) D->E + H₂O, H⁺, Δ

Caption: Hypothesized acid-catalyzed nitrile hydrolysis pathway.

Base-Catalyzed Hydrolysis of Nitrile Group

In basic media, a hydroxide ion acts as a nucleophile, directly attacking the nitrile carbon.[3][4][6] This forms an intermediate that, after protonation, yields an amide. The amide can then undergo further base-catalyzed hydrolysis to form a carboxylate salt.[6]

G A This compound B Nucleophilic Attack by OH⁻ A->B C Anionic Intermediate B->C D Azetidine-3-carboxamide (Intermediate) C->D + H₂O E Azetidine-3-carboxylate (Final Product) D->E + OH⁻, Δ

References

Technical Support Center: Optimizing N-Boc Protection of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the N-Boc protection of azetidine-3-carbonitrile, a key step in the synthesis of various pharmaceutical intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the N-Boc protection of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low yield of N-Boc-azetidine-3-carbonitrile, or no product formation at all. What are the likely causes?

  • Answer: Low or no yield in this reaction can stem from several factors:

    • Insufficiently Activated Amine: this compound, especially if used as a hydrochloride salt, requires a base to neutralize the salt and deprotonate the secondary amine, making it nucleophilic enough to react with di-tert-butyl dicarbonate (Boc₂O).

    • Reduced Nucleophilicity: The electron-withdrawing nature of the nitrile group can decrease the nucleophilicity of the azetidine nitrogen, making the reaction more sluggish than with other substituted azetidines.

    • Inadequate Reagents: Ensure the Boc₂O is fresh and has been stored correctly, as it can slowly decompose.

    • Poor Solubility: The starting material, this compound hydrochloride, may have limited solubility in certain organic solvents.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

  • Answer: The primary side product of concern is the formation of di-tert-butyl carbonate, which arises from the breakdown of Boc₂O. If purification is not thorough, this can be carried through to the next steps. In some cases, with highly reactive amines or under forcing conditions, double Boc protection is a possibility, though less likely with a secondary amine. To minimize side products, use a modest excess of Boc₂O (1.1-1.2 equivalents) and ensure efficient purification.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of N-Boc-azetidine-3-carbonitrile. What purification strategies are most effective?

  • Answer: The product, tert-butyl 3-cyanoazetidine-1-carboxylate, is typically a solid or an oil.

    • Silica Gel Chromatography: This is a highly effective method for purifying the product. A gradient of ethyl acetate in hexanes is commonly used to elute the product from the silica gel column.

    • Extraction: A standard aqueous workup is crucial to remove the base (e.g., triethylamine hydrochloride) and other water-soluble impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the N-Boc protection of this compound?

A1: Triethylamine (TEA) is a commonly used and effective base for this transformation, particularly when starting with the hydrochloride salt of this compound. It is sufficiently strong to deprotonate the amine without causing significant side reactions. Other non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be used.

Q2: Which solvent system is recommended for this reaction?

A2: Dichloromethane (DCM) is an excellent solvent for this reaction as it provides good solubility for both the starting materials and reagents. Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be employed.

Q3: What is the ideal reaction temperature and time?

A3: The reaction is typically carried out at room temperature. A reaction time of 12-16 hours is generally sufficient for the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Q4: How can I monitor the progress of the reaction?

A4: TLC is a convenient method for monitoring the reaction. A developing system of ethyl acetate and hexanes (e.g., 1:1 v/v) can be used. The starting material (this compound) will have a different Rf value than the N-Boc protected product. Staining with potassium permanganate can help visualize the spots.

Q5: What are the storage conditions for N-Boc-azetidine-3-carbonitrile?

A5: The purified product should be stored in a cool, dry place, away from direct sunlight. If it is an oil, refrigeration may be appropriate to prevent degradation over time.

Data Presentation

The following table summarizes a standard, high-yield protocol for the N-Boc protection of this compound and provides expected outcomes for common variations.

ParameterStandard ProtocolVariation AVariation BVariation CExpected Outcome of Variations
Starting Material This compound HClThis compound HClThis compound HClThis compound HClN/A
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileDichloromethane (DCM)THF and Acetonitrile are viable alternatives, but solubility of the starting salt should be checked.
Base (equivalents) Triethylamine (1.0)DIPEA (1.0)Sodium Bicarbonate (2.0)Triethylamine (0.9)DIPEA is a good alternative. Sodium Bicarbonate may lead to a slower reaction due to its lower basicity and solubility. Using a substoichiometric amount of base will likely result in incomplete reaction.
Boc₂O (equivalents) 1.21.051.51.2Reducing Boc₂O may lead to incomplete reaction if any is consumed by moisture. A larger excess may complicate purification.
Temperature Room Temperature0 °C to Room Temp.40 °CRoom TemperatureStarting at a lower temperature can help control any initial exotherm. Gentle heating may speed up the reaction but could also promote side reactions.
Reaction Time 16 hours24 hours8 hours16 hoursLonger reaction times may be needed for less reactive conditions. Shorter times may be sufficient with heating.
Typical Yield ~98%Likely highPotentially highLower yield expectedYields are highly dependent on the specific conditions and purity of reagents.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound Hydrochloride

This protocol describes a standard, high-yield method for the N-Boc protection of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a suspension of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.0 eq) at room temperature under a nitrogen atmosphere.

  • Addition of Boc₂O: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-cyanoazetidine-1-carboxylate as a white solid or a colorless oil. A yield of approximately 98% can be expected.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Aqueous Workup cluster_purification Purification start Suspend this compound HCl in anhydrous DCM add_tea Add Triethylamine (1.0 eq) start->add_tea add_boc Add Boc₂O (1.2 eq) in DCM add_tea->add_boc stir Stir at Room Temperature for 16 hours add_boc->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography (EtOAc/Hexanes) concentrate->chromatography product Pure N-Boc-azetidine-3-carbonitrile chromatography->product

Caption: Experimental workflow for N-Boc protection of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Is the base appropriate and in sufficient quantity? start->check_base Base Issues check_reagents Are Boc₂O and solvent of good quality and anhydrous? start->check_reagents Reagent Quality check_conditions Are reaction time and temperature adequate? start->check_conditions Reaction Conditions check_nucleophilicity Consider reduced nucleophilicity of the amine. start->check_nucleophilicity Substrate Reactivity solution_base Use 1.0-1.1 eq of TEA or DIPEA. Ensure complete neutralization of HCl salt. check_base->solution_base solution_reagents Use fresh Boc₂O. Ensure anhydrous solvent. check_reagents->solution_reagents solution_conditions Increase reaction time to 24h. Consider gentle warming (e.g., 40°C). check_conditions->solution_conditions check_nucleophilicity->solution_conditions solution_nucleophilicity Consider using a catalyst like DMAP (catalytic amount) if reaction is still sluggish. check_nucleophilicity->solution_nucleophilicity

Caption: Troubleshooting workflow for low yield in N-Boc protection.

References

Technical Support Center: Stereoselective Synthesis of Substituted Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of substituted azetidine-3-carbonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted azetidine-3-carbonitriles?

A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening reactions. Other common issues include achieving high stereoselectivity, low yields, difficulties in purification, and the potential for polymerization.[1][2] The choice of starting materials, reaction conditions, and protecting groups is crucial for a successful synthesis.[1]

Q2: Which protecting group is most suitable for the azetidine nitrogen during synthesis?

A2: The tert-butoxycarbonyl (Boc) group is widely used to protect the azetidine nitrogen. It is stable under many reaction conditions for functionalizing the ring and can be removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.[1]

Q3: How can I effectively purify my substituted azetidine-3-carbonitrile product?

A3: Purification can be challenging due to the polarity and potential volatility of azetidine derivatives.[1] Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from impurities.[1] For solid derivatives, recrystallization can also be an effective purification technique.[1]

Q4: What are the characteristic spectroscopic signatures for an N-Boc protected azetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring generally resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in α-Alkylation

Problem: The α-alkylation of an N-chiral auxiliary-substituted azetidine-2-carbonitrile results in a low diastereomeric ratio (d.r.).

Possible Causes & Solutions:

CauseSuggested Solution
Incomplete Deprotonation: Ensure the use of a sufficiently strong base, such as LDA, and that it is freshly prepared or properly titrated. The reaction temperature should be strictly maintained at -78 °C during deprotonation to ensure complete and selective lithiation.
Isomerization of the Lithiated Intermediate: The temperature at which the electrophile is added and the subsequent warming of the reaction can influence the stereochemical outcome. Add the electrophile at -78 °C and allow the reaction to warm to room temperature slowly. Rapid warming may lead to equilibration of the lithiated intermediate, reducing diastereoselectivity.
Steric Hindrance from the N-substituent: The choice of the chiral auxiliary on the nitrogen atom significantly directs the stereochemical outcome. An N-((S)-1-(4-methoxyphenyl)ethyl) substituent has been shown to provide high diastereoselectivity in the α-alkylation of azetidine-2-carbonitriles.[3] Consider using this or a similarly bulky auxiliary to enhance facial selectivity.
Formation of an N-Borane Complex: The formation of an N-borane complex can lock the conformation of the azetidine ring and improve the stereoselectivity of α-alkylation.[3][4] Treatment of the N-substituted azetidine-2-carbonitrile with a borane source (e.g., BH₃·THF) prior to deprotonation and alkylation can significantly enhance the diastereomeric ratio.[3]
Incorrect Diastereomer of Starting Material: The stereochemistry of the starting N-chiral auxiliary substituted azetidine-2-carbonitrile will determine the major diastereomer of the product. For instance, the (2S,1'S)-isomer and the (2R,1'S)-isomer can lead to different diastereoselectivities upon alkylation.[3] Confirm the stereochemical purity of your starting material.
Issue 2: Ring-Opening Side Products

Problem: Significant formation of ring-opened byproducts is observed during the synthesis or functionalization of the azetidine ring.

Possible Causes & Solutions:

CauseSuggested Solution
Harsh Reaction Conditions: The strained four-membered ring of azetidine is susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures.[2] Whenever possible, use milder reagents and lower reaction temperatures. For instance, when removing a Boc protecting group, use milder acidic conditions.
Presence of Strong Lewis Acids or Brønsted Acids: Electrophilic activation of the nitrogen atom with strong Lewis or Brønsted acids can promote nucleophilic ring-opening.[3][4] If a Lewis acid is required for a reaction, consider using a less harsh one or explore alternative catalytic systems.
Nucleophilic Attack on the Azetidine Ring: In the presence of strong nucleophiles, the azetidine ring itself can be a target for nucleophilic attack, leading to ring-opening. This is particularly true if the nitrogen is quaternized or activated.[3][4] Carefully control the stoichiometry of nucleophiles and consider protecting the azetidine nitrogen to reduce its electrophilicity.
Reduction of β-lactams with Lewis Acidic Reducing Agents: While the reduction of β-lactams (azetidin-2-ones) is a common route to azetidines, reducing agents like DIBAL-H and chloroalanes can be Lewis acidic and promote ring opening, especially with electron-rich substituents on the azetidine nucleus.[5] The use of NaBH₄ for the reduction of C-3 functionalized azetidin-2-ones has been shown to be a milder alternative that can lead to the desired 2,3-disubstituted 1-arylazetidines diastereoselectively.[5]

Experimental Protocols & Data

Protocol 1: Diastereoselective α-Benzylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile[3]

This protocol describes the diastereoselective α-alkylation of an azetidine-2-carbonitrile via the formation of an N-borane complex.

Experimental Workflow:

G cluster_0 Step 1: N-Borane Complex Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Alkylation cluster_3 Step 4: Workup & Purification cluster_4 Product A Start with diastereomerically pure (1S,2S,1'S)-N-((S)-1'-(4''-methoxyphenyl)ethyl) azetidine-2-carbonitrile B Treat with 1.2 equivalents of LDA in THF at -78 °C A->B C Add 1.3 equivalents of benzyl bromide at -78 °C B->C D Warm to room temperature C->D E Aqueous workup D->E F Purification by column chromatography E->F G α-Benzylated (2S,1'S)-product F->G

Caption: Workflow for diastereoselective α-benzylation.

Quantitative Data:

ProductYieldDiastereomeric Ratio (d.r.)
(2S,1'S)-5ba (α-benzylated product)72%36:1
(2R,1'S)-5ba (minor diastereomer)2%
Protocol 2: Synthesis of N-((S)-1-phenylethyl)azetidine-2-carbonitriles[3]

This protocol outlines a two-step synthesis of N-chiral auxiliary substituted azetidine-2-carbonitriles from the corresponding methyl esters.

Reaction Scheme:

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration start Methyl N-((S)-1-phenylethyl) azetidine-2-carboxylate reagent1 Aqueous NH₃ (25-28%) start->reagent1 product1 N-((S)-1-phenylethyl) azetidine-2-carboxamide reagent1->product1 Stir at room temperature reagent2 Trifluoroacetic anhydride, Pyridine, 1,4-dioxane product1->reagent2 final_product N-((S)-1-phenylethyl) azetidine-2-carbonitrile reagent2->final_product Stir at room temperature

Caption: Synthesis of azetidine-2-carbonitriles.

Quantitative Data:

StepStarting Material IsomerProduct IsomerYield
Amidation (2S,1'S)-ester(2S,1'S)-amide71%
(2R,1'S)-ester(2R,1'S)-amide60%
Dehydration (2S,1'S)-amide(2S,1'S)-nitrile90%
(2R,1'S)-amide(2R,1'S)-nitrile94%

Logical Decision-Making for Synthesis Strategy

The following diagram illustrates a decision-making process for selecting a synthetic route to substituted azetidines.

G A Desired Azetidine Substitution Pattern? B 2-Substituted A->B C 3-Substituted A->C D 2,3-Disubstituted A->D E α-Alkylation of azetidine-2-carbonitrile (via N-borane complex) B->E F Reformatsky reaction of sulfinimines followed by cyclization B->F G Aza-Michael addition to (N-Boc-azetidin-3-ylidene)acetate C->G H Thermal isomerization of aziridines C->H I Reduction of C-3 functionalized β-lactams D->I J Diastereoselective hydrozirconation of allylic amines D->J

Caption: Decision tree for synthetic route selection.

References

Preventing epimerization during functionalization of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the prevention of epimerization during the functionalization of azetidine-3-carbonitrile.

Troubleshooting Guide: Preventing Epimerization at C3

This guide addresses common issues encountered during the functionalization of the C3 position of the azetidine ring, which is prone to epimerization due to the acidic nature of the proton alpha to the nitrile group.

Issue 1: Significant Epimerization Observed After Base-Mediated Functionalization

  • Question: I am attempting to deprotonate at C3 of my N-protected this compound for subsequent alkylation, but I am observing a mixture of diastereomers in my product. What are the likely causes and how can I minimize epimerization?

  • Answer: Epimerization at the C3 position is a common challenge, primarily caused by the formation of a planar carbanion intermediate after deprotonation. Several factors can exacerbate this issue. Below is a summary of potential causes and solutions.

    Potential Causes & Solutions for Epimerization During Reaction

Potential CauseRecommended SolutionRationale
Base Strength and Type Use a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).These bases efficiently deprotonate at the desired position while their steric bulk can help control the stereochemistry of the resulting anion and minimize side reactions.
Reaction Temperature Maintain strict low-temperature control, typically at -78 °C, throughout the deprotonation and electrophilic quench steps.Lower temperatures favor the kinetic product and enhance the configurational stability of the intermediate carbanion, reducing the rate of epimerization.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended exposure to basic conditions, even at low temperatures, increases the probability of equilibration to the thermodynamic, and often undesired, diastereomer.[2]
N-Protecting Group Consider the electronic nature of the N-protecting group. Electron-withdrawing groups (e.g., Boc, Cbz) can increase the acidity of the C3 proton.While activating, these groups can also make the proton more susceptible to abstraction and epimerization.[1] If epimerization is severe, exploring alternative protecting groups that offer a better balance of activation and stability may be necessary.
Solvent Choice Ethereal solvents like Tetrahydrofuran (THF) are standard. The choice of solvent can influence the stability and aggregation state of the organometallic intermediate.The coordination of the solvent to the lithium cation can affect the reactivity and stereoselectivity of the reaction.

Issue 2: Product Epimerizes During Purification

  • Question: My reaction appears to be stereochemically clean, but I observe epimerization after purification by column chromatography on silica gel. How can I prevent this?

  • Answer: Post-reaction epimerization during purification is often caused by the acidic nature of standard silica gel.[1]

    Strategies to Prevent Epimerization During Purification

MethodDescription
Neutralize Silica Gel Pre-treat the silica gel by preparing the slurry in the eluent containing 1-2% triethylamine or another volatile base.
Alternative Stationary Phases Consider using basic or neutral stationary phases such as alumina (basic or neutral) or Florisil®.
Optimize Chromatography Use a solvent system that provides good separation with a faster elution time to minimize the contact time between the compound and the stationary phase.
Non-Chromatographic Methods If possible, explore alternative purification techniques such as recrystallization or distillation if the product is suitable.

Frequently Asked Questions (FAQs)

  • Q1: What is epimerization in the context of this compound?

    • A1: Epimerization is the change in the configuration at a single stereocenter in a molecule that has multiple stereocenters. For this compound, this refers to the inversion of the stereocenter at the C3 position, leading to the formation of a diastereomer of the desired product. This is a significant issue as diastereomers can be difficult to separate and may possess different biological activities.[1][3]

  • Q2: Why is the C3 proton of this compound so acidic?

    • A2: The proton at the C3 position is alpha to a nitrile group. The nitrile group is strongly electron-withdrawing, which stabilizes the conjugate base (carbanion) formed upon deprotonation through resonance and inductive effects. This increased stability of the conjugate base makes the corresponding proton more acidic and thus more susceptible to abstraction by a base.

  • Q3: How can I detect and quantify epimerization?

    • A3: The most common methods for detecting and quantifying diastereomers are high-performance liquid chromatography (HPLC), often on a chiral stationary phase, and high-field nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the signals for the protons on the azetidine ring, particularly the proton at C3, will often have different chemical shifts and coupling constants for each diastereomer, allowing for integration to determine the diastereomeric ratio (d.r.).[2]

  • Q4: Does the choice of electrophile affect epimerization?

    • A4: While the primary control over epimerization lies in the deprotonation step, a highly reactive electrophile that rapidly traps the desired carbanion can help minimize the time the intermediate exists and has the opportunity to epimerize. Conversely, a slow or sterically hindered electrophile might allow more time for equilibration.

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive C3-Alkylation of N-Boc-azetidine-3-carbonitrile

This protocol provides a general method for the alkylation at the C3 position while minimizing epimerization.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-azetidine-3-carbonitrile (1.0 eq.) in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of LDA (1.1 eq., freshly prepared or a titrated commercial solution) dropwise to the stirred solution at -78 °C over 15 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be accompanied by a color change.

  • Electrophilic Quench:

    • Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Epimerization_Mechanism start R-Azetidine-3-carbonitrile intermediate Planar Carbanion (Achiral) start->intermediate + Base - H⁺ intermediate->start + H⁺ product_R Desired Product (R) intermediate->product_R + Electrophile (E⁺) (Attack from top face) product_S Epimerized Product (S) intermediate->product_S + Electrophile (E⁺) (Attack from bottom face)

Caption: Mechanism of base-catalyzed epimerization at C3.

Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage start Start: N-Protected This compound deprotonation Deprotonation - Strong, hindered base (LDA) - Anhydrous THF - Strict Temp Control (-78 °C) start->deprotonation quench Electrophilic Quench - Reactive Electrophile - Maintain -78 °C deprotonation->quench epimerization_reaction Epimerization Risk deprotonation->epimerization_reaction Prolonged time Higher temp workup Aqueous Workup (e.g., sat. NH4Cl) quench->workup purification Purification workup->purification product Desired Stereoisomer purification->product epimerization_purification Epimerization Risk purification->epimerization_purification Acidic Silica

Caption: Workflow for minimizing epimerization.

References

Technical Support Center: N-Functionalization of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the N-functionalization of azetidine-3-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the N-functionalization of this compound, providing potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Question: I am attempting an N-alkylation of this compound with an alkyl halide but am observing very low to no conversion to my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation reactions of this compound can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Base Strength and Type: The choice of base is critical. A weak base may not be sufficient to deprotonate the azetidine nitrogen effectively, leading to a slow or stalled reaction. Conversely, a very strong base can lead to side reactions, including decomposition of the starting material or product.

    • Solution: Screen a variety of inorganic and organic bases. For many alkylations, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provides a good balance of reactivity. For less reactive alkyl halides, a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the intermediate salt and promote Sₙ2 reactions.

  • Leaving Group Quality: The nature of the leaving group on your electrophile is paramount.

    • Solution: Ensure you are using a good leaving group. The reactivity order is typically I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride with poor results, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

  • Steric Hindrance: Significant steric bulk on either the azetidine or the alkyl halide can impede the reaction.

    • Solution: If steric hindrance is a suspected issue, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. However, be cautious as higher temperatures can also promote side reactions.

A logical workflow for troubleshooting low yield in N-alkylation is presented below.

G cluster_0 Troubleshooting Low Yield in N-Alkylation start Low Yield Observed check_base Is the base appropriate? start->check_base screen_bases Screen Bases: - K₂CO₃, Cs₂CO₃ - DBU (for hindered cases) check_base->screen_bases No check_solvent Is the solvent optimal? check_base->check_solvent Yes screen_bases->check_solvent screen_solvents Screen Solvents: - ACN, DMF, DMSO check_solvent->screen_solvents No check_lg Is the leaving group effective? check_solvent->check_lg Yes screen_solvents->check_lg improve_lg Improve Leaving Group: - Switch from Cl to Br or I - Add catalytic NaI/KI check_lg->improve_lg No check_temp Is the temperature adequate? check_lg->check_temp Yes improve_lg->check_temp increase_temp Increase Temperature Cautiously check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Troubleshooting workflow for low yield N-alkylation.
Formation of Side Products

Question: My N-arylation reaction using a Buchwald-Hartwig coupling approach is producing significant byproducts, complicating purification. What are the likely side products and how can I minimize their formation?

Answer:

Buchwald-Hartwig amination is a powerful tool for N-arylation, but it can be sensitive to reaction conditions, leading to byproducts.

  • Common Side Products:

    • Hydrodehalogenation of the aryl halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a biaryl species.

    • Decomposition of the phosphine ligand: This can lead to reduced catalytic activity.

  • Troubleshooting Strategies:

    • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. For electron-poor aryl halides, more electron-rich and bulky ligands like XPhos or SPhos may be beneficial. For electron-rich aryl halides, ligands like RuPhos could be more suitable.

    • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are common choices. The stoichiometry of the base can also be optimized; using slightly less than two equivalents can sometimes reduce side reactions.

    • Temperature Control: These reactions are often run at elevated temperatures (80-110 °C), but excessive heat can accelerate catalyst decomposition and side product formation. Running a temperature screen to find the minimum temperature required for efficient conversion is advisable.

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

Difficulty with Product Purification

Question: I have successfully formed my N-acylated this compound, but I am struggling to separate it from the unreacted acylating agent and other impurities during workup and chromatography. What purification strategies can I employ?

Answer:

Purification challenges with N-acylated azetidines often arise from the polarity and basicity of the product.

  • Aqueous Workup:

    • Problem: If the product is water-soluble, it can be lost during aqueous extraction.

    • Solution: Minimize the volume of the aqueous washes. If the product is basic, a wash with a dilute acid (e.g., 1M HCl) might protonate it, keeping it in the aqueous layer while non-polar impurities are extracted into an organic solvent. You can then basify the aqueous layer and re-extract the product. Conversely, a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Chromatography:

    • Problem: The basic nitrogen of the azetidine can cause the product to streak on silica gel, leading to poor separation.

    • Solution: Add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under strongly basic conditions?

A1: this compound is susceptible to ring-opening under certain conditions. While it is generally stable to common bases like K₂CO₃ and Et₃N at moderate temperatures, very strong bases (e.g., n-BuLi, LDA) or prolonged exposure to high temperatures in the presence of a strong base can promote ring-opening or other decomposition pathways. It is recommended to perform reactions at the lowest effective temperature and for the shortest time necessary.

Q2: I am performing a reductive amination with a ketone, and the reaction is stalling at the iminium intermediate. How can I drive the reaction to completion?

A2: Stalling at the iminium stage in reductive amination suggests that either the iminium formation is reversible and favors the starting materials, or the reducing agent is not effective.

  • Drive Iminium Formation: The formation of the initial carbinolamine and subsequent dehydration to the iminium is often the rate-limiting step. Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards the iminium ion.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the ketone starting material but potent enough to reduce the iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason, as it is less reactive towards ketones and aldehydes but highly effective for reducing iminiums. If using a reagent like sodium cyanoborohydride (NaBH₃CN), the reaction may need to be run under slightly acidic conditions (pH 5-6) to facilitate iminium formation without decomposing the hydride reagent.

Q3: Can I perform N-functionalization on azetidine-3-carboxylic acid directly?

A3: Direct N-functionalization of azetidine-3-carboxylic acid can be challenging as the secondary amine can compete with the carboxylic acid in many reactions. It is often more strategic to protect the nitrogen, perform chemistry on the carboxylic acid (e.g., esterification, amide coupling), and then deprotect the nitrogen for the desired N-functionalization step. Alternatively, the carboxylic acid can be protected as an ester before performing the N-functionalization.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various N-functionalization reactions of this compound. Note that these are starting points and may require optimization for specific substrates.

Reaction TypeElectrophile/ReagentCatalyst/BaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation Benzyl BromideK₂CO₃ (2.0 eq)ACN601285-95
N-Arylation 4-ChlorotoluenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), LiOt-Bu (1.5 eq)Toluene1001870-85
N-Acylation Acetyl ChlorideEt₃N (1.5 eq)DCM0 to RT2>90
Reductive Amination AcetoneNaBH(OAc)₃ (1.5 eq)DCERT1680-90
Michael Addition Methyl AcrylateNoneMeOHRT2475-85

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (e.g., N-Benzylation)
  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (ACN, 0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

The workflow for this experimental protocol is illustrated below.

G cluster_protocol Protocol: N-Alkylation of this compound start Start step1 1. Dissolve this compound HCl in ACN start->step1 step2 2. Add K₂CO₃ (3.0 eq) step1->step2 step3 3. Stir at RT for 15 min step2->step3 step4 4. Add Alkyl Halide (1.1 eq) step3->step4 step5 5. Heat to 60 °C step4->step5 step6 6. Monitor reaction by TLC/LC-MS step5->step6 step6->step5 Incomplete step7 7. Cool to RT and Filter step6->step7 Complete step8 8. Concentrate Filtrate step7->step8 step9 9. Purify by Column Chromatography step8->step9 end End: Pure Product step9->end

Experimental workflow for a typical N-alkylation reaction.
Protocol 2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine or NH₄OH) to yield the N-substituted azetidine.

Technical Support Center: Scalable Synthesis of Azetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Azetidine-3-carbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route to this compound hydrochloride?

A common and scalable approach involves a two-stage process:

  • Synthesis of N-Boc-3-cyanoazetidine: This intermediate is synthesized from commercially available starting materials. A documented gram-scale synthesis exists starting from 1-amino-2,3-dibromopropane hydrobromide.[1]

  • Deprotection of N-Boc-3-cyanoazetidine: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the desired this compound as its hydrochloride salt.

Q2: What are the main challenges in synthesizing azetidine derivatives like this compound hydrochloride?

The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions. Other common issues include achieving high yields, difficulties in purification, and the potential for polymerization of the free azetidine base.

Q3: Which protecting group is recommended for the azetidine nitrogen during the synthesis of the carbonitrile derivative?

The tert-butoxycarbonyl (Boc) group is a widely used and recommended protecting group for the azetidine nitrogen. It is stable under various reaction conditions required for introducing the cyano group and can be readily removed under acidic conditions to yield the hydrochloride salt directly.

Q4: How can I purify the final product, this compound hydrochloride?

Purification can be challenging due to the polarity and potential volatility of azetidine derivatives. For the hydrochloride salt, which is typically a solid, recrystallization is an effective method. If the free base is isolated, column chromatography on silica gel using a gradient elution system (e.g., starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing polarity) is a common technique.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound hydrochloride.

Problem 1: Low yield in the synthesis of N-Boc-3-cyanoazetidine.
Possible Cause Suggested Solution
Incomplete reaction during cyclization.Ensure the reaction temperature and time are optimized. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.
Side reactions, such as polymerization or ring-opening.Maintain strict control over the reaction temperature. The use of a suitable base and solvent system is crucial to minimize side reactions.
Loss of product during workup and purification.Azetidine derivatives can be water-soluble. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions. During purification by column chromatography, select the appropriate solvent system to ensure good separation and minimize product loss on the column.
Problem 2: Incomplete deprotection of N-Boc-3-cyanoazetidine.
Possible Cause Suggested Solution
Insufficient acid strength or concentration.Use a strong acid such as hydrochloric acid (HCl) in a suitable solvent like dioxane or diethyl ether. A 4M solution of HCl in dioxane is commonly effective.
Short reaction time or low temperature.While the reaction should be monitored to avoid degradation of the product, ensure it is allowed to proceed to completion. Stirring at room temperature for a few hours is typically sufficient. Monitor by TLC or LC-MS.
Presence of acid-sensitive functional groups leading to side reactions.If other acid-sensitive groups are present, milder deprotection conditions may be required. However, for this compound, standard acidic conditions are generally well-tolerated.
Problem 3: Difficulty in isolating the final hydrochloride salt.
Possible Cause Suggested Solution
The product remains dissolved in the reaction solvent.After deprotection, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or pentane to induce precipitation of the hydrochloride salt.
Formation of an oil instead of a solid.If an oil is obtained, try dissolving it in a minimal amount of a polar solvent (e.g., isopropanol) and then adding a non-polar solvent dropwise to induce crystallization. Seeding with a small crystal of the product, if available, can also be helpful.

Experimental Protocols

Key Experiment 1: Synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate (N-Boc-3-cyanoazetidine)

This protocol is adapted from a documented gram-scale synthesis.[1]

Materials:

  • tert-butyl 3-iodoazetidine-1-carboxylate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate in DMSO, add sodium cyanide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-cyanoazetidine-1-carboxylate.

Parameter Value
Starting Materialtert-butyl 3-iodoazetidine-1-carboxylate
ReagentSodium Cyanide (NaCN)
SolventDimethyl sulfoxide (DMSO)
Typical YieldGood[1]
Key Experiment 2: Synthesis of this compound hydrochloride (Deprotection)

This is a general procedure for the deprotection of N-Boc protected amines.

Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate

  • 4M HCl in dioxane (or another suitable solvent like diethyl ether)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate in a minimal amount of a suitable solvent.

  • Add a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the this compound hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Parameter Value
Starting Materialtert-butyl 3-cyanoazetidine-1-carboxylate
Reagent4M HCl in dioxane
Typical YieldQuantitative in many cases

Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of N-Boc-3-cyanoazetidine cluster_stage2 Stage 2: Deprotection to Hydrochloride Salt start tert-butyl 3-iodoazetidine-1-carboxylate reaction1 Reaction with NaCN in DMSO start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate tert-butyl 3-cyanoazetidine-1-carboxylate purification1->intermediate reaction2 Deprotection with 4M HCl in Dioxane intermediate->reaction2 workup2 Solvent Removal reaction2->workup2 precipitation Precipitation with Diethyl Ether workup2->precipitation final_product This compound hydrochloride precipitation->final_product

Caption: Experimental workflow for the scalable synthesis of this compound hydrochloride.

troubleshooting_logic cluster_synthesis N-Boc-3-cyanoazetidine Synthesis cluster_deprotection Deprotection Stage start Problem Encountered During Synthesis low_yield Low Yield start->low_yield incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Yes workup_loss Loss during Workup? side_reactions->workup_loss No control_temp Control Temperature side_reactions->control_temp Yes efficient_extraction Improve Extraction workup_loss->efficient_extraction Yes insufficient_acid Insufficient Acid? incomplete_deprotection->insufficient_acid short_reaction_time Short Reaction Time? insufficient_acid->short_reaction_time No use_stronger_acid Use 4M HCl/Dioxane insufficient_acid->use_stronger_acid Yes increase_time Increase Reaction Time short_reaction_time->increase_time Yes

References

Technical Support Center: Navigating Azetidine Chemistry in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with strained azetidine rings in multi-step syntheses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and handling of azetidine-containing compounds.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Azetidine Product Ring Strain-Induced Decomposition: The inherent ring strain of azetidines makes them susceptible to ring-opening, especially under harsh reaction conditions.[1][2] • Inappropriate Protecting Group: The nitrogen protecting group may not be robust enough for the reaction conditions or may hinder the desired transformation.[1] • Steric Hindrance: Bulky substituents on the starting materials can prevent efficient cyclization.Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures. Consider photochemical methods, which can proceed under gentle conditions.[3] • Protecting Group Strategy: Use a stable protecting group like tert-butoxycarbonyl (Boc), which is resistant to many reaction conditions but can be removed under acidic conditions.[1] Other options like benzyl (Bn) or carbobenzyloxy (Cbz) offer orthogonal deprotection strategies.[1] • Alternative Synthetic Route: Consider a strain-release strategy, such as the use of azabicyclo[1.1.0]butanes (ABBs), which can provide access to functionalized azetidines under milder conditions.[4][5]
Unwanted Ring-Opening Products Acidic or Basic Conditions: The azetidine ring is vulnerable to cleavage under strongly acidic or basic conditions.[6][7] • Nucleophilic Attack: The strained ring can be opened by various nucleophiles, particularly when the nitrogen is acylated or sulfonylated, which activates the ring.[6] • Transition Metal Catalysis: Some transition metal catalysts can promote ring-opening pathways.pH Control: Maintain neutral or near-neutral pH throughout the reaction and work-up. • Protecting Group Choice: An electron-withdrawing protecting group on the nitrogen can activate the ring towards nucleophilic attack. Consider this when planning subsequent steps.[6] • Catalyst Screening: If using transition metal catalysis, screen different metals and ligands to minimize ring-opening side reactions. Transition metal-free ring-opening methods have also been reported.[8]
Difficulty in Purification Polarity: Azetidine derivatives are often polar, which can lead to tailing on silica gel chromatography. • Volatility: Some smaller azetidine compounds can be volatile, leading to loss of product during solvent removal.Chromatography Conditions: Use a gradient elution system during column chromatography, starting with a non-polar solvent and gradually increasing polarity.[1] For highly polar compounds, consider reverse-phase chromatography or ion-exchange chromatography. • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products. • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification method.[1]
Epimerization or Racemization Presence of Base or Acid: Basic or acidic conditions can lead to the loss of stereochemical integrity at stereocenters adjacent to the ring or on the ring itself.Careful Control of Reaction Conditions: Use non-basic or non-acidic conditions where possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. • Chiral Auxiliaries or Catalysts: For enantioselective syntheses, the use of chiral auxiliaries or catalysts can help to control stereochemistry.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with azetidines in multi-step synthesis?

A1: The primary challenge stems from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[2] This strain makes azetidines more reactive than their five- and six-membered counterparts (pyrrolidines and piperidines) and susceptible to ring-opening reactions under various conditions.[6][1][2]

Q2: How can I protect the azetidine nitrogen, and when should I deprotect it?

A2: The choice of protecting group is crucial for a successful multi-step synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1] Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which allow for orthogonal deprotection strategies.[1] Deprotection should be planned as one of the final steps to avoid unwanted side reactions on the unprotected nitrogen. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective, particularly for facilitating lithiation and substitution alpha to the nitrogen.[10]

Q3: What are the typical reaction conditions that lead to azetidine ring-opening?

A3: Azetidine rings are susceptible to opening under several conditions:

  • Strongly Acidic or Basic Conditions: Both extremes of pH can promote ring cleavage.[6][7]

  • Nucleophilic Attack: The ring is prone to attack by nucleophiles, especially when the nitrogen atom is functionalized with an electron-withdrawing group (e.g., acylation or sulfonylation).[6]

  • Lewis or Brønsted Acids: These can be used to intentionally activate the azetidine ring for ring-opening reactions.[8]

Q4: Are there any general strategies to improve the stability of azetidine-containing intermediates?

A4: Yes, several strategies can enhance stability:

  • Protecting the Nitrogen: Keeping the nitrogen atom protected with a suitable group like Boc can increase stability.

  • Avoiding Harsh Conditions: Whenever possible, use mild reaction conditions (neutral pH, lower temperatures).

  • Strategic Bond Disconnections: Plan your synthesis to introduce the azetidine ring at a later stage to minimize its exposure to harsh reagents. Strain-release syntheses from precursors like 1-azabicyclo[1.1.0]butanes can be a powerful approach.[4][5][11]

Q5: What spectroscopic signatures can I use to confirm the presence of an N-Boc protected azetidine ring?

A5: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group show a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, and the carbonyl carbon of the Boc group appears around 155 ppm.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols

This protocol is adapted from a method for preparing diversely substituted azetidines.[11][12]

  • N-Arylation: In a round-bottom flask, dissolve the β-amino alcohol in a suitable solvent (e.g., toluene). Add the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • N-Cyanomethylation: After cooling, quench the reaction and extract the N-arylated amino alcohol. Dissolve the product in a suitable solvent (e.g., acetonitrile) and add chloroacetonitrile and a base (e.g., K₂CO₃). Stir the reaction at room temperature until completion.

  • Cyclization: To the crude N-cyanomethylated product, add a suitable solvent (e.g., THF). Cool the mixture to -78 °C and add a strong base (e.g., KHMDS) dropwise. Allow the reaction to warm to room temperature and stir until the cyclization is complete. Quench the reaction, extract the product, and purify by column chromatography.

Protocol 2: Strain-Release Synthesis of Functionalized Azetidines from 1-Azabicyclo[1.1.0]butane (ABB)

This protocol is based on the modular construction of azetidines through a strain-release strategy.[11]

  • Generation of Azabicyclo[1.1.0]butyl Lithium: In a glovebox, dissolve the ABB precursor in a dry, ethereal solvent (e.g., THF or Et₂O). Cool the solution to -78 °C and add a solution of n-butyllithium dropwise. Stir the mixture at this temperature for the specified time to generate the lithiated species.

  • Trapping with an Electrophile (Boronic Ester): Add a solution of the boronic ester in the same solvent to the reaction mixture at -78 °C. Allow the reaction to proceed for the required duration.

  • N-Protonation and 1,2-Migration: Quench the reaction by adding a proton source (e.g., methanol). This initiates N-protonation followed by a 1,2-migration, which cleaves the central C-N bond to relieve ring strain and form the azetidine ring.

  • Work-up and Purification: Allow the reaction to warm to room temperature, perform an aqueous work-up, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Azetidine Synthesis cluster_solutions Potential Solutions start Low or No Product check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions side_products Analyze Side Products (Ring-Opened, Polymer) start->side_products milder_cond Use Milder Conditions (Lower Temp, Weaker Base/Acid) check_conditions->milder_cond Harsh conditions detected change_pg Change Protecting Group (e.g., Boc, Cbz) check_conditions->change_pg PG instability suspected alt_route Alternative Synthetic Route (e.g., Strain-Release) side_products->alt_route Persistent ring-opening optimize Optimize and Re-run milder_cond->optimize Implement change_pg->optimize Implement alt_route->optimize Implement optimize->start No Improvement success Successful Synthesis optimize->success Improved Yield

Caption: A flowchart for troubleshooting low-yielding azetidine synthesis.

protecting_group_strategy Decision Tree for Azetidine N-Protecting Group cluster_conditions Reaction Conditions cluster_pg Protecting Group Choice start Select N-Protecting Group subsequent_steps Consider Subsequent Reaction Steps start->subsequent_steps deprotection_strategy Plan Deprotection Strategy start->deprotection_strategy acidic Acidic Conditions subsequent_steps->acidic basic Basic/Nucleophilic Conditions subsequent_steps->basic reductive Reductive Conditions (e.g., H2, Pd/C) subsequent_steps->reductive oxidative Oxidative Conditions subsequent_steps->oxidative final_product final_product deprotection_strategy->final_product Final Product cbz Cbz (Stable to acid, base. Labile to hydrogenolysis.) acidic->cbz Use Cbz or Bn boc Boc (Stable to base, reduction, oxidation. Labile to acid.) basic->boc Use Boc reductive->boc Use Boc oxidative->boc Use Boc boc->final_product Deprotect with acid cbz->final_product Deprotect with H2, Pd/C bn Bn (Stable to acid, base. Labile to hydrogenolysis.) bn->final_product Deprotect with H2, Pd/C

Caption: A decision-making diagram for selecting an appropriate N-protecting group.

References

Validation & Comparative

A Comparative Guide to HPLC-MS Analysis for Purity Assessment of Azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. Azetidine-3-carbonitrile, a small, polar, nitrogen-containing heterocyclic compound, presents unique analytical challenges due to its structural properties. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity assessment of this compound, supported by experimental protocols and data interpretation principles. We will explore the optimal HPLC-MS approach and compare it with alternative analytical techniques.

Challenges in the Analysis of this compound

This compound's high polarity makes it poorly retained on traditional reversed-phase (RP) HPLC columns, such as C18.[1][2] This lack of retention leads to co-elution with the solvent front and other polar impurities, compromising separation and accurate quantification.[2] Therefore, alternative chromatographic strategies are necessary for a robust purity assessment.

Recommended HPLC-MS Method: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for the analysis of very polar compounds like this compound.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and providing excellent retention and separation.[3]

A significant advantage of HILIC is its compatibility with mass spectrometry. The high organic content of the mobile phase facilitates efficient solvent evaporation in the MS source, leading to enhanced ionization efficiency and improved sensitivity.[3]

Experimental Protocol: HILIC-MS for this compound Purity

This protocol outlines a typical HILIC-MS method suitable for the purity assessment of this compound.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

    • Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase, such as one based on amide, silica, or other polar functional groups (e.g., TSKgel Amide-80).[3]

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the analyte. For example:

      • 0-1 min: 95% B

      • 1-10 min: Gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the azetidine nitrogen is basic and readily protonated.

    • Scan Mode: Full scan for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument (e.g., 600-800 L/hr at 350-450 °C).

Data Presentation: Comparison of Analytical Techniques

The following table compares the proposed HILIC-MS method with other potential techniques for the purity assessment of this compound.

Technique Principle Applicability for this compound Advantages Limitations
HILIC-MS Partitioning of polar analytes on a polar stationary phase.Excellent. Ideal for retaining and separating small, polar compounds.High sensitivity with MS, good retention, and separation of polar analytes.[3]Can have longer equilibration times, and retention can be sensitive to mobile phase composition.
Mixed-Mode Chromatography (MMC)-MS Combines multiple separation mechanisms (e.g., RP and ion-exchange).[4][5]Very Good. Offers tunable selectivity for polar and ionizable compounds.Excellent flexibility in method development, can retain a wide range of analytes.[4][6]Method development can be more complex due to multiple interaction modes.[1]
Reversed-Phase (RP) HPLC-UV/MS Partitioning of non-polar analytes on a non-polar stationary phase.Poor. Insufficient retention for highly polar compounds.[1][2]Robust and widely used for a broad range of compounds.Poor retention and separation of this compound and its polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase.Potentially applicable with derivatization. Requires the analyte to be volatile and thermally stable.High resolution and sensitivity for volatile compounds.This compound is likely not volatile enough without derivatization, which adds complexity.
Quantitative NMR (qNMR) Quantification based on the integrated signal of specific nuclei (¹H).Excellent (Orthogonal Technique). Provides structural confirmation and quantification without a reference standard for the analyte.Absolute quantification without a specific reference standard for the main component, provides structural information.[7]Lower sensitivity compared to HPLC-MS, may not detect impurities lacking the observed nucleus.[7]
Supercritical Fluid Chromatography (SFC)-MS Separation using a supercritical fluid as the mobile phase.Good. A viable alternative for the analysis of polar compounds.[8]Fast separations, and reduced solvent consumption.[8]Requires specialized instrumentation, and method development can be challenging.

Visualization of Experimental Workflow and Logic

experimental_workflow HPLC-MS Purity Assessment Workflow cluster_prep Sample and Standard Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing and Reporting sample_prep Dissolve this compound in initial mobile phase hilic_sep Chromatographic Separation on HILIC column sample_prep->hilic_sep std_prep Prepare calibration standards and system suitability solution std_prep->hilic_sep ms_detect Mass Spectrometric Detection (ESI+, Full Scan & SIM/MRM) hilic_sep->ms_detect peak_integration Peak Integration and Impurity Profiling ms_detect->peak_integration quantification Quantification of Impurities (Area % or against standard) peak_integration->quantification report Generate Purity Report quantification->report decision_tree Method Selection for Purity Assessment start Assess Analyte Properties (this compound) is_polar Is the analyte highly polar? start->is_polar is_volatile Is the analyte volatile and thermally stable? start->is_volatile use_rp_hplc Use Reversed-Phase HPLC-MS is_polar->use_rp_hplc No use_hilic Use HILIC or Mixed-Mode HPLC-MS is_polar->use_hilic Yes is_volatile->is_polar No use_gcms Consider GC-MS (with/without derivatization) is_volatile->use_gcms Yes orthogonal_check Need for orthogonal quantification/structural data? use_rp_hplc->orthogonal_check use_hilic->orthogonal_check use_gcms->orthogonal_check use_qnmr Use Quantitative NMR in parallel orthogonal_check->use_qnmr Yes final_report Comprehensive Purity Profile orthogonal_check->final_report No use_qnmr->final_report

References

Illuminating the Azetidine Scaffold: A Comparative Guide to the Structural Analysis of Azetidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for rational drug design and understanding its biological activity. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of azetidine-3-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its constrained nature can impart favorable physicochemical properties, such as improved metabolic stability and receptor-binding affinity. The addition of a carbonitrile group at the 3-position introduces a key functional group for further chemical modification and potential interaction with biological targets. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, a suite of complementary analytical techniques provides crucial information for a holistic characterization.

At a Glance: Comparing Analytical Techniques

To provide a clear overview, the following table summarizes the key quantitative data obtained from X-ray crystallography and compares its utility with other common analytical methods for characterizing this compound derivatives.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)Liquid (solution)Solid or LiquidSolid, Liquid, or Gas
Quantitative Data Unit cell dimensions, space group, atomic coordinates, thermal parametersChemical shifts (ppm), coupling constants (Hz), integration valuesWavenumbers (cm⁻¹)Mass-to-charge ratio (m/z)
Structural Insight Absolute configuration, conformation in the solid state, intermolecular interactionsDiastereotopic protons, through-bond and through-space correlationsIdentification of C≡N, C-N, C-H stretchesConfirmation of molecular formula, identification of fragments

In-Depth Analysis: A Case Study of 1-(Diphenylmethyl)this compound

While a publicly available crystal structure for a simple this compound derivative is not readily found, we can extrapolate the expected data and compare it with spectroscopic methods using the known derivative, 1-(diphenylmethyl)this compound , as a representative example.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][2]

Hypothetical Crystallographic Data for 1-(Diphenylmethyl)this compound:

Crystallographic ParameterExpected Value
Chemical FormulaC₁₇H₁₆N₂
Formula Weight248.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~95
Volume (ų)~1300
Z4
Calculated Density (g/cm³)~1.27
R-factor (%)< 5

These values are hypothetical and based on typical ranges for similar organic molecules.

Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[3][4] For 1-(diphenylmethyl)this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: Would show characteristic signals for the diphenylmethyl proton, the aromatic protons, and the protons of the azetidine ring. The diastereotopic nature of the azetidine methylene protons would likely result in complex splitting patterns, providing conformational information.[3]

  • ¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environments, including the characteristic signal for the nitrile carbon.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[5]

  • A strong, sharp absorption band around 2240 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group.

  • Bands in the region of 2850-3000 cm⁻¹ would correspond to C-H stretching vibrations of the alkyl and aromatic groups.

  • Absorptions in the 1100-1300 cm⁻¹ region would be associated with C-N stretching vibrations.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.[6]

  • The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of 248.33 g/mol .

  • Fragmentation analysis could reveal the loss of the diphenylmethyl group or the nitrile group, further confirming the structure.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing further experiments.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate).[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[5]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization or electrospray ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.[6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound derivative.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray Single-Crystal X-ray Diffraction purification->xray data_analysis Combined Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation biological_testing biological_testing structure_elucidation->biological_testing Biological Activity Studies

Caption: Experimental workflow for the characterization of this compound derivatives.

Signaling Pathways and Biological Relevance

Azetidine derivatives are being investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The precise structural information obtained from these analytical techniques is critical for understanding their mechanism of action and for designing more potent and selective drug candidates. For instance, understanding the 3D conformation of an azetidine-based inhibitor bound to its target enzyme, often determined by X-ray crystallography of the protein-ligand complex, can guide the design of next-generation inhibitors with improved efficacy.

The following diagram illustrates a generalized signaling pathway where an azetidine derivative might act as an inhibitor.

cluster_pathway Cellular Signaling Cascade receptor Receptor g_protein G-Protein receptor->g_protein ligand Endogenous Ligand ligand->receptor Activates azetidine Azetidine Derivative (Antagonist) azetidine->receptor Inhibits effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized signaling pathway showing potential inhibition by an azetidine derivative.

References

A Guide to the Chiral Separation of Azetidine-3-carbonitrile Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Approach

The successful chiral separation of enantiomers relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[3][] In SFC, the mobile phase, typically supercritical CO2 mixed with a polar organic co-solvent, facilitates these interactions.[5] The key to a successful separation lies in the systematic screening of various CSPs and mobile phase compositions to identify the optimal conditions that provide the best resolution and selectivity.[6][7]

Experimental Workflow for Chiral SFC Method Development

A logical and systematic workflow is crucial for the efficient development of a chiral SFC separation method. The process generally involves an initial screening of a diverse set of chiral stationary phases with a limited number of co-solvents, followed by optimization of the most promising conditions.

G cluster_0 Method Development Workflow A Racemic Azetidine-3-carbonitrile Sample Preparation B Initial SFC Screening A->B Inject C Data Analysis & Lead Condition Identification B->C Evaluate Resolution & Selectivity C->B No Separation D Method Optimization C->D Promising Conditions E Final Method Validation D->E Optimized Parameters

Caption: A typical workflow for developing a chiral SFC separation method.

Key Experimental Parameters and Considerations

1. Chiral Stationary Phases (CSPs):

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[3] For compounds like this compound, which contains a basic nitrogen atom, a variety of CSPs should be screened. Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[1][8]

Table 1: Recommended Chiral Stationary Phases for Initial Screening

CSP TypeCommon Trade NamesRationale for Inclusion
Polysaccharide-based (Coated)Chiralcel® OD, Chiralcel® OJ, Chiralpak® AD, Chiralpak® ASBroad enantioselectivity for a wide range of compounds.[6][7]
Polysaccharide-based (Immobilized)Chiralpak® IA, Chiralpak® IB, Chiralpak® ICIncreased solvent compatibility and robustness.
Chlorinated PolysaccharideLux® Cellulose-2, Lux® i-Cellulose-5Can offer unique selectivity for certain compounds.[1]
Crown Ether-basedCrownpak® CR-I(+)Specifically designed for the separation of primary amines.[9]

2. Mobile Phase Composition:

The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent (modifier). The type and concentration of the co-solvent significantly impact retention and selectivity.

  • Co-solvents: Methanol is the most common and often the first choice for a co-solvent due to its polarity and ability to produce sharp peaks.[8] Ethanol and isopropanol are also frequently used and can offer different selectivity.[8]

  • Additives: For basic compounds like azetidine derivatives, the addition of a small amount of a basic additive to the co-solvent is often necessary to improve peak shape and achieve separation.[8] Common basic additives include diethylamine (DEA) and ammonia.

Table 2: Typical Initial Screening Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Co-solvent MethanolEthanolIsopropanolMethanol w/ 0.1% DEA
Gradient 5-40% over 5 min5-40% over 5 min5-40% over 5 min5-40% over 5 min
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C40 °C
Detection UV at appropriate wavelengthUV at appropriate wavelengthUV at appropriate wavelengthUV at appropriate wavelength

Detailed Experimental Protocol: A Screening Approach

This protocol outlines a general procedure for screening CSPs and mobile phases for the chiral separation of this compound.

1. Sample Preparation:

  • Dissolve the racemic this compound in a suitable solvent, typically the initial mobile phase co-solvent (e.g., methanol), to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm filter before injection.

2. SFC System and Conditions:

  • Instrument: A modern analytical SFC system equipped with a column switching valve for automated screening is ideal.[10]

  • Columns: Install a selection of analytical chiral columns (e.g., from Table 1) in the column oven.

  • Mobile Phase:

    • Solvent A: Supercritical CO2

    • Solvent B: Co-solvent (Methanol, Ethanol, Isopropanol) with and without a basic additive.

  • Screening Method:

    • Set up a sequence to inject the sample onto each column with each mobile phase condition.

    • Employ a generic gradient to elute the compound.

    • Monitor the separation using a UV detector at a wavelength where the compound has maximum absorbance.

3. Data Analysis and Optimization:

  • Evaluate the chromatograms from the screening runs for any degree of separation (baseline or partial).

  • For the conditions that show promise, proceed with optimization. Optimization may involve:

    • Switching to isocratic elution to improve resolution.

    • Fine-tuning the co-solvent percentage.

    • Adjusting the back pressure and temperature to modify fluid density and selectivity.

    • Varying the concentration of the additive.

Logical Relationship in Method Optimization

G cluster_0 Optimization Pathway A Initial Hit from Screening B Isocratic Elution A->B C Co-solvent Percentage B->C D Temperature C->D E Back Pressure D->E F Additive Concentration E->F G Optimized Separation F->G

Caption: A flowchart illustrating the optimization of a promising initial separation.

Conclusion

While direct experimental data for the chiral separation of this compound enantiomers by SFC is not currently published, a systematic screening approach utilizing a diverse set of polysaccharide-based and other relevant chiral stationary phases with various co-solvents and additives is highly likely to yield a successful separation. The high efficiency and speed of SFC make it an attractive technique for both analytical and preparative scale purification of such chiral intermediates, which are crucial in drug discovery and development.[1][11] The principles and protocols outlined in this guide provide a robust framework for researchers to develop a tailored and optimized chiral SFC method for this compound and other similar chiral molecules.

References

A Comparative Analysis of the Chemical Reactivity: Azetidine-3-carbonitrile vs. Aziridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of azetidine-3-carbonitrile and aziridine-2-carbonitrile. These two nitrogen-containing heterocyclic compounds, while both featuring a nitrile functional group, exhibit markedly different chemical behaviors primarily due to the inherent strain and geometry of their respective ring systems. Understanding these differences is crucial for their strategic application in organic synthesis and medicinal chemistry. This analysis is supported by established principles of chemical reactivity and data from relevant scientific literature.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of azetidines and aziridines is fundamentally governed by their ring strain. Aziridines, with a three-membered ring, possess significantly higher ring strain (approx. 27.7 kcal/mol) compared to the four-membered azetidine ring (approx. 25.4 kcal/mol).[1] This greater strain makes aziridines more susceptible to ring-opening reactions, as these reactions relieve the inherent strain energy.[2][3]

  • Aziridine-2-carbonitrile: The three-membered ring has bond angles of approximately 60°, leading to considerable angle strain.[2] The electron-withdrawing nitrile group at the C2 position further activates the ring carbons, making them highly electrophilic and prone to nucleophilic attack.[4]

  • This compound: The four-membered ring is less strained than aziridine but is still significantly more reactive than its five-membered counterpart, pyrrolidine.[1][5] The nitrile group at the C3 position influences the electronic properties of the molecule but has a less direct activating effect on the ring carbons for nucleophilic ring-opening compared to the C2-substituted aziridine.[6]

The basicity of the nitrogen atom also differs significantly. Due to the increased s-character of the nitrogen's lone pair orbital in the strained ring, aziridine (pKa of conjugate acid ≈ 8.0) is considerably less basic than acyclic amines and the less-strained azetidine.[7][8]

Comparative Reactivity Pathways

The primary modes of reactivity for both molecules can be categorized into three main pathways: nucleophilic ring-opening, reactions at the nitrile group, and reactions at the ring nitrogen. However, the propensity for each pathway differs dramatically.

This is the most significant area of difference. The high ring strain of aziridines makes them excellent electrophiles for a wide array of nucleophiles.[9][10]

  • Aziridine-2-carbonitrile: Is highly susceptible to ring-opening reactions with a variety of nucleophiles (e.g., halides, azides, organocuprates).[10][11][12] The presence of the electron-withdrawing nitrile group on a ring carbon activates the ring for nucleophilic attack.[4] The reaction generally proceeds via an SN2-like mechanism, with the nucleophile attacking one of the ring carbons, leading to cleavage of a C-N bond.[3]

  • This compound: The azetidine ring is significantly more stable and less prone to nucleophilic ring-opening.[1][5] Such reactions typically require activation by strong acids or Lewis acids to protonate or coordinate to the nitrogen, making it a better leaving group, or with potent electrophiles like alkyl halides.[13][14]

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition.[15][16][17]

  • Shared Reactivity: Both molecules can, in principle, undergo typical nitrile transformations:

    • Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.[18]

    • Reduction: Reduction to a primary amine using strong reducing agents like LiAlH₄.[15]

    • Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.[15]

  • Competitive Pathways: For aziridine-2-carbonitrile, reactions at the nitrile group are often in competition with the highly favorable ring-opening pathway. Reaction conditions must be carefully selected to favor nitrile addition over ring cleavage. In contrast, for this compound, reactions at the nitrile are more straightforward due to the higher stability of the azetidine ring.

Both compounds are secondary amines and can undergo N-alkylation and N-acylation.

  • Aziridine-2-carbonitrile: The lower basicity and nucleophilicity of the aziridine nitrogen mean that N-functionalization reactions may require stronger electrophiles or more forcing conditions compared to less strained amines.[7][8]

  • This compound: The azetidine nitrogen exhibits more typical secondary amine reactivity and readily undergoes reactions like N-acylation and N-alkylation.[14]

Quantitative Data Summary

The following table summarizes the key differences in properties and reactivity based on published data for the parent ring systems and substituted analogs.

FeatureThis compoundAziridine-2-carbonitrile
Ring Strain ~25.4 kcal/mol[1]~27.7 kcal/mol[1]
Basicity (pKa of Conj. Acid) Higher (closer to typical secondary amines, ~11)Lower (~8.0)[7]
Susceptibility to Ring-Opening Low; requires activation (e.g., acid catalysis)[5][14]High; readily opened by various nucleophiles[2][10]
Primary Site of Nucleophilic Attack Nitrile carbon or ring nitrogenRing carbons (leading to ring-opening)
Reactivity at Nitrogen More nucleophilic; readily undergoes N-alkylation/acylation[14]Less nucleophilic; requires more forcing conditions[7]

Experimental Protocols

To empirically determine the reactivity differences, the following comparative experiments could be conducted.

Objective: To directly compare the susceptibility of the two heterocycles to nucleophilic ring-opening.

Methodology:

  • Preparation: Prepare a solution containing equimolar amounts (e.g., 0.1 M) of this compound and aziridine-2-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile).

  • Initiation: Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of a nucleophile, such as sodium azide (NaN₃).

  • Monitoring: Agitate the reaction mixture at a constant temperature (e.g., 40 °C) and monitor its progress over time by withdrawing aliquots at regular intervals.

  • Analysis: Quench the aliquots and analyze them using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative concentrations of the four key species: this compound, aziridine-2-carbonitrile, the azetidine ring-opened product, and the aziridine ring-opened product.

Objective: To compare the nucleophilicity of the ring nitrogen in both compounds.

Methodology:

  • Preparation: Prepare two separate solutions, one of this compound (0.1 M) and one of aziridine-2-carbonitrile (0.1 M), in an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., 1.1 equivalents of diisopropylethylamine).

  • Initiation: To each solution, add an equimolar amount (1.0 equivalent) of an acylating agent, such as acetyl chloride, at a controlled temperature (e.g., 0 °C).

  • Monitoring & Analysis: Monitor both reactions simultaneously using an appropriate technique (e.g., thin-layer chromatography or NMR spectroscopy) to track the consumption of the starting material.

Visualizing Reactivity and Workflows

G cluster_azetidine This compound Reactivity cluster_aziridine Aziridine-2-carbonitrile Reactivity Aze This compound Aze_N N-Acylation/ N-Alkylation Aze->Aze_N Favored Aze_CN Nitrile Addition (Hydrolysis, Reduction) Aze->Aze_CN Accessible Aze_RO Ring-Opening (Requires Activation) Aze->Aze_RO Disfavored Azi Aziridine-2-carbonitrile Azi_RO Ring-Opening (Highly Favored) Azi->Azi_RO Major Pathway Azi_CN Nitrile Addition (Competitive) Azi->Azi_CN Minor/Conditional Azi_N N-Acylation/ N-Alkylation Azi->Azi_N Disfavored

Caption: Comparative reactivity pathways of the two heterocycles.

G start Prepare Equimolar Mixture of Azetidine & Aziridine in Acetonitrile add_nuc Add 0.2 eq. NaN₃ at 40°C start->add_nuc monitor Monitor Reaction Over Time (Withdraw Aliquots) add_nuc->monitor analysis Quench and Analyze Aliquots via GC-MS or LC-MS monitor->analysis quantify Quantify Reactant Depletion and Product Formation analysis->quantify conclusion Conclusion: Aziridine reacts faster, confirming higher reactivity quantify->conclusion

Caption: Workflow for the competitive ring-opening experiment.

References

Azetidine-3-carbonitrile vs. Piperidine-3-carbonitrile: A Comparative Guide for Scaffold Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a central scaffold is a pivotal decision in drug discovery, profoundly influencing the physicochemical and pharmacological properties of a molecule. Azetidine and piperidine rings are two prevalent nitrogen-containing saturated heterocycles utilized in medicinal chemistry. This guide provides an objective comparison of azetidine-3-carbonitrile and piperidine-3-carbonitrile, offering insights into their respective advantages and potential liabilities in scaffold-based drug design, supported by available data and detailed experimental methodologies.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of this compound and piperidine-3-carbonitrile stem from their distinct ring sizes, which impacts their three-dimensional shape, flexibility, and electronic properties. Azetidine, a four-membered ring, is more strained and less flexible than the six-membered piperidine ring, which typically adopts a stable chair conformation. These structural nuances have a direct bearing on key drug-like properties such as lipophilicity (logP), acidity/basicity (pKa), aqueous solubility, and metabolic stability.

Data Presentation: Physicochemical Property Comparison
PropertyThis compoundPiperidine-3-carbonitrileKey Considerations in Scaffold Design
Molecular Weight ( g/mol ) 82.10110.16The smaller size of the azetidine scaffold can be advantageous in fragment-based drug design and for maintaining a lower overall molecular weight of the final compound.
cLogP -0.7[1]-0.08[2]The more negative cLogP of this compound suggests it is more hydrophilic, which can lead to improved aqueous solubility and reduced off-target hydrophobic interactions.
pKa (approximate) ~11.29 (for parent azetidine)~11.12 (for parent piperidine)[3]The basicity of the nitrogen atom is similar for both parent scaffolds and will be influenced by the electron-withdrawing nature of the nitrile group. This property is critical for salt formation and interactions with biological targets.
Aqueous Solubility Predicted to be higherPredicted to be lowerHigher aqueous solubility is generally desirable for improved oral bioavailability and formulation.[4]
Metabolic Stability Generally considered to have improved metabolic stability compared to piperidine by mitigating N-dealkylation.[5] However, the strained ring can be susceptible to other metabolic pathways.[5]The piperidine ring is a common motif in many approved drugs and is generally considered metabolically robust, though it can be susceptible to oxidation.[6][7][8]The choice of scaffold can significantly impact the metabolic fate of a drug candidate, influencing its half-life and potential for drug-drug interactions.

Experimental Protocols

To empirically determine and compare the physicochemical and ADME properties of this compound and piperidine-3-carbonitrile, the following experimental protocols are recommended.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and water that have been mutually saturated by mixing them and allowing the phases to separate.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of a known volume of saturated n-octanol and saturated water in a flask.

  • Equilibration: Cap the flask and shake it for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and water phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a co-solvent system if solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point. For more complex molecules, specialized software can be used to derive the pKa value(s) from the titration data.[9]

Assessment of Aqueous Solubility (Kinetic Assay)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubation and Precipitation: Shake the microplate for a set period (e.g., 1-2 hours) at room temperature to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed. Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add the test compound (at a fixed concentration, e.g., 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]

Signaling Pathways and Experimental Workflows

The choice of scaffold can influence a molecule's ability to interact with specific biological targets and modulate signaling pathways. Azetidine and piperidine scaffolds have been successfully incorporated into compounds targeting a variety of receptors and enzymes.

Azetidine Scaffolds in GABAergic Neurotransmission

Azetidine derivatives have been explored as conformationally constrained analogs of GABA, leading to the development of potent inhibitors of GABA transporters (GATs).[10][11][12][13] Inhibition of GATs increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is relevant for the treatment of epilepsy and anxiety disorders.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GAT1 GAT-1 GABA_neurotransmitter->GAT1 Reuptake GABA_receptor GABA Receptor GABA_neurotransmitter->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Azetidine_inhibitor Azetidine-based GAT-1 Inhibitor Azetidine_inhibitor->GAT1 Inhibition

GABAergic synapse and GAT-1 inhibition.
Piperidine Scaffolds and Sigma-1 Receptor Modulation

Piperidine is a key structural motif in many ligands for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses.[14][15][16][17] Sigma-1 receptor ligands are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Mitochondria Mitochondria Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilization BiP BiP (Chaperone) BiP->Sigma1R Binding/Release Ca_signaling Ca²⁺ Signaling IP3R->Ca_signaling Ca²⁺ release Ca_uptake Ca²⁺ Uptake ATP_production ATP Production Ca_uptake->ATP_production Cell_Survival Cell Survival ATP_production->Cell_Survival Cellular_Stress Cellular Stress Cellular_Stress->BiP Induces release Piperidine_Ligand Piperidine-based Sigma-1 Ligand Piperidine_Ligand->Sigma1R Modulation Ca_signaling->Ca_uptake

Sigma-1 receptor signaling at the MAM.
Experimental Workflow for Scaffold Evaluation

The following diagram illustrates a typical workflow for the initial evaluation and comparison of new chemical entities based on different scaffolds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Biology cluster_decision Data Analysis & Decision Azetidine This compound Synthesis QC Purity & Structural Confirmation (NMR, LC-MS) Azetidine->QC Piperidine Piperidine-3-carbonitrile Synthesis Piperidine->QC Solubility Aqueous Solubility QC->Solubility LogP Lipophilicity (logP) QC->LogP pKa pKa Determination QC->pKa Metabolic_Stability Metabolic Stability (Microsomes) Solubility->Metabolic_Stability LogP->Metabolic_Stability Target_Binding Target Binding Assay pKa->Target_Binding Decision Select Scaffold for Lead Optimization Metabolic_Stability->Decision Cellular_Assay Cellular Functional Assay Target_Binding->Cellular_Assay Cellular_Assay->Decision

Workflow for scaffold comparison.

Conclusion

The choice between an this compound and a piperidine-3-carbonitrile scaffold is a strategic decision that depends on the specific goals of the drug discovery program. This compound offers the potential for improved aqueous solubility and a more three-dimensional structure, which can be advantageous for exploring novel chemical space and achieving target selectivity. However, its inherent ring strain may present metabolic stability challenges. Conversely, piperidine-3-carbonitrile is a well-established, larger, and more flexible scaffold found in numerous approved drugs, often associated with good metabolic stability, although its higher lipophilicity may need to be managed.

This guide provides a framework for comparing these two valuable scaffolds. By carefully considering the physicochemical and pharmacological data, and by conducting the appropriate experiments as outlined in the provided protocols, researchers can make more informed decisions in the design and optimization of new chemical entities with enhanced therapeutic potential.

References

Navigating Early Drug Discovery: A Comparative In Vitro ADME Profile of Azetidine-3-carbonitrile and Pyrrolidine-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of early-stage drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the developability of a lead compound. Among the saturated heterocycles gaining traction, azetidine and pyrrolidine rings are frequently employed to confer desirable physicochemical and pharmacological properties. This guide presents a comparative in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of two closely related scaffolds: Azetidine-3-carbonitrile and its five-membered ring counterpart, Pyrrolidine-3-carbonitrile.

This objective comparison, supported by representative experimental data, aims to provide researchers, scientists, and drug development professionals with a data-driven framework to inform scaffold selection and guide medicinal chemistry efforts. While a direct head-to-head study of a comprehensive series of analogues is not yet publicly available, this guide collates and presents data from closely related compounds to offer valuable insights into the potential ADME liabilities and advantages of each scaffold.

Comparative In Vitro ADME Profile

The following table summarizes key in vitro ADME parameters for representative compounds from both the this compound and Pyrrolidine-3-carbonitrile classes. These parameters are critical in predicting the pharmacokinetic behavior of a drug candidate.

ADME ParameterAssayThis compound Derivative (Representative Data)Pyrrolidine-3-carbonitrile Derivative (Representative Data)Significance in Drug Discovery
Absorption Caco-2 PermeabilityPapp (A→B): 8.5 x 10⁻⁶ cm/sEfflux Ratio: 1.2Papp (A→B): 6.2 x 10⁻⁶ cm/sEfflux Ratio: 1.5Predicts intestinal absorption. High Papp (A→B) and low efflux ratio are desirable for orally administered drugs.
Distribution Plasma Protein Binding85% Bound (Human)92% Bound (Human)The unbound fraction of a drug is pharmacologically active. High plasma protein binding can affect distribution and clearance.
Metabolism Microsomal Stabilityt½: 45 min (Human Liver Microsomes)t½: 30 min (Human Liver Microsomes)Indicates susceptibility to metabolism by liver enzymes. Longer half-life (t½) suggests greater metabolic stability.

Note: The data presented in this table is representative and compiled from various sources studying structurally similar compounds. Direct experimental values for a homologous series may vary.

Experimental Workflows and Methodologies

To ensure transparency and reproducibility, detailed experimental protocols for the key in vitro ADME assays are provided below.

In Vitro ADME Profiling Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of novel chemical entities.

ADME_Workflow cluster_screening High-Throughput Screening cluster_adme In Vitro ADME Profiling cluster_analysis Data Analysis & Decision Making Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Hit Identification Hit Identification Primary Assays->Hit Identification Permeability Permeability Hit Identification->Permeability Metabolic Stability Metabolic Stability Hit Identification->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Hit Identification->Plasma Protein Binding Data Integration Data Integration Permeability->Data Integration Metabolic Stability->Data Integration Plasma Protein Binding->Data Integration Lead Optimization Lead Optimization Data Integration->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection

A typical workflow for in vitro ADME profiling.
Detailed Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound.

  • Methodology: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The test compound is added to the apical (A) side, and its concentration in the basolateral (B) side is measured over time using LC-MS/MS to determine the apparent permeability coefficient (Papp) in the A→B direction. To assess efflux, the compound is added to the basolateral side, and its transport to the apical side is measured (Papp B→A). The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

2. Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.

  • Methodology: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent. The remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½).

3. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

  • Objective: To determine the fraction of a compound bound to plasma proteins.

  • Methodology: The test compound is added to human plasma and placed in the donor chamber of a RED device, which is separated from a buffer-containing receiver chamber by a semi-permeable membrane. The device is incubated at 37°C to allow for equilibrium of the unbound compound across the membrane. At the end of the incubation, the concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The percentage of the compound bound to plasma proteins is then calculated.

Discussion of Comparative ADME Profiles

Based on the representative data, both azetidine and pyrrolidine scaffolds can be modulated to exhibit favorable drug-like properties. The slightly higher permeability and metabolic stability of the representative azetidine derivative may suggest potential advantages in terms of oral absorption and in vivo half-life. However, the difference in plasma protein binding is also a key consideration, as the higher binding of the pyrrolidine derivative could impact its free drug concentration and overall pharmacokinetic profile.

It is crucial to emphasize that these are generalized observations based on representative compounds. The ADME properties of any given molecule are highly dependent on the specific substitution patterns and overall physicochemical properties. Therefore, a thorough in vitro ADME assessment of any novel series of compounds is essential for successful drug development.

This comparative guide serves as a foundational resource for researchers navigating the complexities of scaffold selection in drug discovery. By understanding the potential ADME characteristics of this compound and Pyrrolidine-3-carbonitrile cores, medicinal chemists can make more informed decisions to design and optimize molecules with a higher probability of clinical success.

A Comprehensive Guide to NMR Spectroscopic Techniques for the Structural Elucidation of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibiotics, enzyme inhibitors, and various therapeutic agents. Its strained ring system imparts unique conformational properties and metabolic stability, making it an attractive component in drug design. The precise determination of the three-dimensional structure, including substitution patterns and stereochemistry, is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the comprehensive structural analysis of azetidines in solution. This guide provides a detailed comparison of various NMR techniques, supported by experimental data and protocols, to aid researchers in the unambiguous structural elucidation of this important class of molecules.

Fundamentals of 1D NMR for Azetidine Characterization

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the foundational information for any structural elucidation effort.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). For the azetidine ring, the chemical shifts of the ring protons are typically found in the upfield region, though they are highly sensitive to the nature and stereochemistry of substituents.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts of the azetidine ring carbons are also sensitive to substitution and ring strain.[1][2]

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for azetidine ring protons and carbons. Note that these values can vary significantly based on the solvent and the specific substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Azetidine Ring

PositionUnsubstituted/N-SubstitutedAzetidin-2-one (β-Lactam)Notes
H-2 / H-43.2 - 4.13.5 - 5.5 (H-4)Protons adjacent to the nitrogen are the most downfield in non-activated rings. In azetidin-2-ones, H-4 is influenced by both the nitrogen and the carbonyl group.[1]
H-32.0 - 2.72.5 - 4.5This position is highly sensitive to substitution. Diastereotopic protons at C-3 are common in substituted azetidines.[1]
N-HVariable (often broad)7.0 - 9.0If unsubstituted, the N-H proton signal is often broad and its chemical shift is solvent-dependent.[3]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Azetidine Ring

PositionUnsubstituted/N-SubstitutedAzetidin-2-one (β-Lactam)Notes
C-2 / C-445 - 6050 - 85 (C-4)Carbons attached to nitrogen appear in this range.
C-320 - 4040 - 65Highly dependent on the nature of the substituent.[2]
C=ON/A165 - 180The carbonyl carbon is a key indicator and is sensitive to ring strain and N-substituents.[3]
The Power of Coupling Constants in Stereochemical Assignment

The vicinal coupling constant (³J) between protons on adjacent carbons is invaluable for determining the relative stereochemistry of substituents on the azetidine ring. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

Table 3: Key ³J(H,H) Coupling Constants (Hz) for Stereochemistry Determination

Couplingcis Isomertrans IsomerNotes
³J(H3, H4) in Azetidin-2-ones5 - 6 Hz0 - 2.5 HzA larger coupling constant is indicative of a cis relationship between the H-3 and H-4 protons.[1][2]
³J in other substituted azetidines8.4 - 8.9 Hz5.8 - 7.9 HzWhile the trend is similar, the specific values differ from β-lactams. Confirmation with NOE data is recommended.

Advanced 2D NMR Techniques for Unambiguous Elucidation

For complex or heavily substituted azetidines, 1D NMR spectra often suffer from signal overlap, making unambiguous assignment impossible. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities by providing correlation information between nuclei.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace the connectivity of protons within the azetidine ring and its substituents.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the confident assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for piecing together the complete carbon skeleton and determining the precise location of substituents that are not directly attached to protons (e.g., quaternary carbons, carbonyls).[1]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), irrespective of their through-bond connectivity. This is the definitive NMR method for determining relative stereochemistry and conformational preferences.[4][5]

Experimental Protocols for Key NMR Experiments

Detailed methodologies are crucial for acquiring high-quality NMR data. Below are generalized protocols for key experiments.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the azetidine derivative for ¹H and 2D NMR, and 15-30 mg for a standard ¹³C NMR experiment.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

1D ¹H NMR Acquisition
  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Typically -2 to 12 ppm.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2D COSY Acquisition
  • Setup: Use the spectral width and offset from the previously acquired ¹H NMR spectrum. Select a standard COSY pulse program (e.g., 'cosygpqf' on Bruker).

  • Acquisition Parameters:

    • Time Domain (TD): 2K in F2 (direct dimension), 256-512 in F1 (indirect dimension).

    • Number of Scans (NS): 2-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce noise.

2D HSQC Acquisition
  • Setup: Use the spectral widths from the ¹H and ¹³C spectra. Select a standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on Bruker for multiplicity editing).

  • Acquisition Parameters:

    • Time Domain (TD): 1K in F2, 128-256 in F1.

    • Number of Scans (NS): 2-4 scans per increment.

    • J-Coupling: Set the one-bond C-H coupling constant to an average value, typically ~145 Hz.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Perform a 2D Fourier transform.

2D HMBC Acquisition
  • Setup: Use the spectral widths from the ¹H and ¹³C spectra. Select a standard HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker).

  • Acquisition Parameters:

    • Time Domain (TD): 2K in F2, 256-512 in F1.

    • Number of Scans (NS): 4-16 scans per increment (HMBC is less sensitive than HSQC).

    • Long-Range J-Coupling: Set the long-range C-H coupling constant to an average value, typically 8 Hz.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

  • Processing: Perform a 2D Fourier transform.

2D NOESY Acquisition
  • Setup: Use the spectral width and offset from the ¹H NMR spectrum. Select a standard NOESY pulse program (e.g., 'noesygpph' on Bruker). Do not spin the sample.[6]

  • Acquisition Parameters:

    • Number of Scans (NS): 8-16 scans per increment (multiple of 8).[6]

    • Mixing Time (d8): For small molecules (< 600 Da), a mixing time of 0.5 - 1.0 seconds is a good starting point.[6]

    • Relaxation Delay (D1): 1.5-2.5 seconds.

  • Processing: Perform a 2D Fourier transform and phase correction.

Visualizing the Structural Elucidation Workflow

Graphviz diagrams can effectively illustrate the logical processes involved in NMR-based structural elucidation.

experimental_workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Stereo Stereochemical Analysis H1_NMR 1. Acquire ¹H NMR C13_NMR 2. Acquire ¹³C NMR & DEPT COSY 3. Acquire COSY H1_NMR->COSY Identify Proton Spin Systems HSQC 4. Acquire HSQC C13_NMR->HSQC Assign Protonated Carbons HMBC 5. Acquire HMBC COSY->HMBC Define Fragments HSQC->HMBC Connect Fragments via Quaternary Carbons J_Coupling 6. Analyze ³J Coupling HMBC->J_Coupling NOESY 7. Acquire NOESY/ROESY J_Coupling->NOESY Determine Relative Stereochemistry Final_Structure 8. Propose Final Structure NOESY->Final_Structure Confirm 3D Structure

Caption: Experimental workflow for NMR-based structure elucidation of azetidines.

References

The Ascendancy of Small Rings: A Comparative Guide to Azetidine and Oxetane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer optimal physicochemical and pharmacological properties is perennial. Among the rising stars in the medicinal chemist's toolkit are the four-membered heterocyclic rings, azetidine and oxetane. These small, strained systems offer a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional geometry that can significantly enhance the drug-like characteristics of a molecule.

This guide provides a comprehensive comparative analysis of azetidine and oxetane scaffolds, presenting quantitative data from various studies to facilitate objective evaluation. Detailed experimental protocols for key assays are also provided to support the reproduction of cited data.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The strategic incorporation of azetidine or oxetane rings can profoundly influence a compound's solubility, metabolic stability, and permeability. While both scaffolds are employed to improve upon less desirable moieties like gem-dimethyl or carbonyl groups, their distinct heteroatoms—nitrogen in azetidine and oxygen in oxetane—lead to nuanced differences in their effects.

Below is a summary of quantitative data from comparative studies on matched molecular pairs, illustrating the differential impact of these two scaffolds.

Table 1: Comparative Physicochemical Properties
PropertyParent CompoundAzetidine AnalogOxetane AnalogReference CompoundFold Change (Parent vs. Azetidine)Fold Change (Parent vs. Oxetane)
Aqueous Solubility (µg/mL) VariesGenerally IncreasedGenerally Increased-VariesVaries
LogD at pH 7.4 VariesGenerally DecreasedGenerally Decreased-VariesVaries
Metabolic Stability (t½ in HLM, min) VariesGenerally IncreasedGenerally Increased-VariesVaries
Cell Permeability (Papp, 10⁻⁶ cm/s) VariesVariesVaries-VariesVaries

Note: HLM = Human Liver Microsomes. Data is generalized from multiple sources and specific values are highly context-dependent.

Table 2: Case Study 1 - Ciprofloxacin Analogs
ParameterCiprofloxacinSpiro-Azetidine AnalogSpiro-Oxetane Analog
Antibacterial Activity (MIC, µg/mL) 0.008 (S. aureus)0.0150.015
Metabolic Stability (HLM) MetabolizedNo observable metabolismNo observable metabolism

This case study demonstrates that while the introduction of either a spiro-azetidine or a spiro-oxetane slightly decreased antibacterial potency, both significantly improved metabolic stability compared to the parent drug, ciprofloxacin.

Table 3: Case Study 2 - 3,3-Diaryl Linkers
ParameterKetone Linker3,3-Diaryloxetane
LogD VariesGenerally lower
Aqueous Stability (pH 1.2, 4h) StableGenerally stable
Cell Permeability (RRCK, 10⁻⁶ cm s⁻¹) Similar to oxetaneGenerally improved vs. other linkers

This study highlights the successful use of 3,3-diaryloxetanes as bioisosteres for ketones, often leading to improved lipophilicity profiles and cell permeability.

Impact on Biological Activity

The rigid nature of the azetidine and oxetane rings can lock a molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target. The introduction of these scaffolds can also provide novel vectors for exploring chemical space and establishing new intellectual property.

Experimental Protocols

To ensure the reproducibility of the data presented and to aid researchers in their own comparative studies, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) suspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

    • Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • Pre-warm a 96-well plate containing the microsomal suspension at 37°C.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput assay determines the solubility of a compound in an aqueous buffer by measuring the light scattering caused by precipitation.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solutions (e.g., 10 mM in DMSO).

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • In a clear-bottom 96- or 384-well plate, perform serial dilutions of the test compound stock solution with DMSO.

    • Add the aqueous buffer to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

    • Measure the light scattering of each well using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro tool for predicting the passive intestinal absorption of compounds.

Protocol:

  • Preparation of Plates:

    • The assay utilizes a donor plate and an acceptor plate. The donor plate has a filter bottom coated with an artificial membrane (e.g., a solution of lecithin in dodecane).

    • Fill the acceptor plate wells with buffer (pH 7.4).

  • Sample Addition:

    • Add the test compound solution (dissolved in buffer, often with a small percentage of DMSO) to the donor plate wells.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration of the drug, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the application and evaluation of these scaffolds, the following diagrams, generated using Graphviz, depict a key signaling pathway where such molecules may act and a typical experimental workflow for their comparative assessment.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC2 TSC2 Akt->TSC2 Inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Azetidine/Oxetane -containing Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Parent Parent Compound Azetidine Azetidine Analog Oxetane Oxetane Analog Solubility Kinetic Solubility (Nephelometry) Parent->Solubility Metabolism Metabolic Stability (Microsomal Assay) Parent->Metabolism Permeability Permeability (PAMPA) Parent->Permeability Activity Biological Activity (Target-based Assay) Parent->Activity Azetidine->Solubility Azetidine->Metabolism Azetidine->Permeability Azetidine->Activity Oxetane->Solubility Oxetane->Metabolism Oxetane->Permeability Oxetane->Activity Comparison Comparative Analysis of Physicochemical Properties & Biological Potency Solubility->Comparison Metabolism->Comparison Permeability->Comparison Activity->Comparison

Caption: Workflow for the comparative evaluation of azetidine and oxetane analogs.

Conclusion

Both azetidine and oxetane scaffolds have firmly established their value in modern medicinal chemistry. They serve as powerful tools to modulate the properties of drug candidates, often leading to significant improvements in aqueous solubility, metabolic stability, and cell permeability. The choice between an azetidine and an oxetane will ultimately depend on the specific goals of the drug discovery program and the local molecular environment of the scaffold. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of these valuable four-membered heterocycles.

A Comparative Guide to the Synthesis of Azetidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic methodologies for the preparation of azetidine-3-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry. The validation of a synthetic route is paramount in drug discovery and development, impacting scalability, cost-effectiveness, and the impurity profile of the final compound. Herein, we compare a modern catalytic approach with a traditional intramolecular cyclization method, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Lanthanum (III) Triflate-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This contemporary method leverages a Lewis acid catalyst to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. This approach is notable for its mild reaction conditions and tolerance of various functional groups.

Method 2: Traditional Intramolecular Cyclization of γ-Amino Alcohols

A cornerstone of azetidine synthesis, this widely-used method involves the activation of a terminal hydroxyl group in a γ-amino alcohol, followed by intramolecular nucleophilic substitution by the amine to form the four-membered ring. This method is robust and well-established, though it can sometimes require harsher reaction conditions.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic routes. The data presented is representative of typical yields and reaction conditions reported in the literature for the synthesis of analogous azetidine derivatives.

ParameterMethod 1: La(OTf)₃-Catalyzed AminolysisMethod 2: Traditional Intramolecular Cyclization
Starting Material cis-3,4-Epoxy Amine with a Nitrile Moietyγ-Amino Alcohol with a Nitrile Moiety
Typical Yield 80-95%[1][2]70-85%
Reaction Time 2-4 hours[1]12-24 hours
Key Reagents La(OTf)₃ (catalytic)Mesyl Chloride, Triethylamine, Base (e.g., K₂CO₃)
Reaction Temperature Reflux (e.g., in 1,2-dichloroethane)[1]0 °C to Reflux
Scalability Potentially high, due to catalytic natureWell-established for large-scale synthesis
Functional Group Tolerance Good, tolerates acid-sensitive groups[2]Moderate, may require protecting groups

Experimental Protocols

Method 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Materials:

  • cis-1-((4-cyanobutyl)amino)alkane-3,4-epoxide (1 equivalent)

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in anhydrous 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature under an inert atmosphere.[1]

  • Stir the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Traditional Intramolecular Cyclization of a γ-Amino Alcohol

Materials:

  • 4-amino-3-hydroxy-5-phenylpentanenitrile (1 equivalent)

  • Mesyl chloride (MsCl) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation: Dissolve the γ-amino alcohol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C and add triethylamine (1.2 equivalents). Add mesyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion of the mesylation, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in methanol and add potassium carbonate (2 equivalents). Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Method 1: La(OTf)3-Catalyzed Aminolysis cluster_1 Method 2: Traditional Intramolecular Cyclization A1 cis-3,4-Epoxy Amine A2 La(OTf)3, DCE, Reflux (2-4h) A1->A2 A3 Workup & Purification A2->A3 A4 This compound (Yield: 80-95%) A3->A4 B1 γ-Amino Alcohol B2 1. MsCl, Et3N 2. K2CO3, MeOH, Reflux (12-24h) B1->B2 B3 Workup & Purification B2->B3 B4 This compound (Yield: 70-85%) B3->B4

Caption: A comparison of the synthetic workflows for the two methods.

STAT3 Signaling Pathway and Potential Inhibition

Azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation. Aberrant STAT3 activation is implicated in various cancers, making it an attractive therapeutic target.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Dimer->Gene_Expression 6. Binds to DNA & Initiates Transcription DNA DNA Inhibitor This compound Derivative Inhibitor->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and the inhibitory action of Azetidine derivatives.

Conclusion

Both the La(OTf)₃-catalyzed aminolysis and the traditional intramolecular cyclization are viable methods for the synthesis of this compound derivatives. The choice of method will depend on the specific requirements of the research. The modern catalytic approach offers higher yields and shorter reaction times under milder conditions, making it an attractive option for rapid library synthesis and projects where functional group tolerance is critical. The traditional method, while having slightly lower yields and longer reaction times, is a robust and well-understood process that is readily scalable. This guide provides the necessary data and protocols to make an informed decision based on the priorities of yield, reaction efficiency, and scalability.

References

Comparative Biological Activity of Azetidine-3-Carbonitrile Analogs and Related 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can lead to improved physicochemical and pharmacological properties in drug candidates. This guide provides a comparative analysis of the biological activities of azetidine-3-carbonitrile analogs and other 3-substituted azetidine derivatives, with a focus on their potential as therapeutic agents. While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, this document synthesizes data from various studies on 3-substituted azetidines to highlight structure-activity relationships and guide future research.

Data Presentation

The following table summarizes the quantitative biological activity data for a selection of 3-substituted azetidine analogs, focusing on their inhibitory activities against various biological targets. This allows for a clear comparison of the potency of different derivatives.

Compound ID/DescriptionTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference(s)
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GABA Transporter 3 (GAT-3)[³H]GABA Uptake Assay15.3 ± 4.5 µM (IC₅₀)[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GABA Transporter 1 (GAT-1)[³H]GABA Uptake Assay26.6 ± 3.3 µM (IC₅₀)[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GABA Transporter 3 (GAT-3)[³H]GABA Uptake Assay31.0 ± 4.7 µM (IC₅₀)[1]
TZT-1027 analogue with 3-aryl-azetidine (1a)Tubulin PolymerizationAntiproliferative Assay (A549 cells)2.2 nM (IC₅₀)[2]
TZT-1027 analogue with 3-aryl-azetidine (1a)Tubulin PolymerizationAntiproliferative Assay (HCT116 cells)2.1 nM (IC₅₀)[2]
(±)-trans-2,4-bis(phenethyl)azetidine (15a)Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dopamine Uptake Assay48 nM (Kᵢ)[3]
(±)-cis-2,4-bis(4-methoxyphenethyl)azetidine (22b)Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dopamine Uptake Assay24 nM (Kᵢ)[3][4]
(±)-trans-2,4-bis(2-(benzo[d][3][5]dioxol-5-yl)ethyl)azetidine (15c)Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dopamine Uptake Assay31 nM (Kᵢ)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

[³H]GABA Uptake Assay for GAT-1 and GAT-3 Inhibition

This assay is used to determine the potency of compounds in inhibiting the uptake of gamma-aminobutyric acid (GABA) by its transporters, GAT-1 and GAT-3.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK) cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with plasmids encoding for human GAT-1 or GAT-3 transporters.

2. Assay Procedure:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed buffer solution (e.g., Hanks' Balanced Salt Solution).

  • A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compounds (azetidine analogs) is added to the wells.

  • The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake.

  • The uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.[6]

Antiproliferative Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media and conditions.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • The plates are incubated for a set period (e.g., 72 hours).

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

[³H]Dopamine Uptake Assay for VMAT2 Inhibition

This assay assesses the ability of compounds to inhibit the uptake of dopamine into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2).

1. Preparation of Synaptic Vesicles:

  • Synaptic vesicles are isolated from rat brain tissue (e.g., striatum) through a series of centrifugation and sucrose gradient steps.

2. Uptake Assay:

  • Isolated synaptic vesicles are pre-incubated with varying concentrations of the test compounds.

  • The uptake reaction is initiated by the addition of [³H]dopamine.

  • The reaction is allowed to proceed for a short period at 37°C.

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]dopamine uptake) using the Cheng-Prusoff equation.[3]

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the biological activities of azetidine analogs.

experimental_workflow Experimental Workflow for In Vitro Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis target_prep Target Preparation (e.g., Cells, Vesicles) incubation Incubation of Target with Compound target_prep->incubation compound_prep Compound Dilution Series compound_prep->incubation reaction Initiation & Termination of Biological Reaction incubation->reaction measurement Measurement of Activity (e.g., Radioactivity, Absorbance) reaction->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis

Caption: A generalized workflow for in vitro biological assays.

STAT3_Pathway Simplified STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates azetidine_inhibitor Azetidine-based STAT3 Inhibitor azetidine_inhibitor->stat3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by azetidine analogs.

References

Safety Operating Guide

Safe Disposal of Azetidine-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Azetidine-3-carbonitrile, providing detailed protocols to ensure the safety of laboratory personnel and compliance with regulatory standards.

This compound is a versatile building block in pharmaceutical research and drug development. However, its chemical structure, containing both a strained azetidine ring and a nitrile group, necessitates careful consideration for its disposal. The nitrile functional group is classified as a cyanide-containing compound, which poses significant health risks if not handled and disposed of properly. This guide provides detailed procedures for the safe neutralization and disposal of this compound, ensuring the safety of researchers and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For handling larger quantities or when there is a risk of aerosolization, a face shield and respiratory protection are recommended.

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potentially harmful vapors.

  • Avoid Incompatibilities: Keep this compound and its waste streams separate from acids and strong oxidizing agents. Contact with acids can liberate highly toxic hydrogen cyanide gas.

Chemical Neutralization and Disposal Protocols

Two primary methods are recommended for the chemical neutralization of this compound waste: mild alkaline hydrolysis and oxidation with hydrogen peroxide. These methods are designed to convert the toxic nitrile group into less hazardous functional groups. Given the strained nature of the azetidine ring, which can be susceptible to ring-opening under harsh conditions, mild reaction conditions are crucial.

Method 1: Mild Alkaline Hydrolysis to an Amide

This method converts the nitrile to the corresponding, less toxic, amide under controlled, non-aqueous conditions to minimize the risk of azetidine ring degradation.

Experimental Protocol:
  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in methanol.

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve the this compound waste in a 9:1 mixture of dichloromethane and methanol.

  • Neutralization: Slowly add the 1 M methanolic NaOH solution to the this compound solution. A typical molar ratio is 1.2 equivalents of NaOH to 1 equivalent of the nitrile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture to a pH of approximately 7 with a dilute solution of hydrochloric acid.

  • Final Disposal: The resulting neutralized solution, containing the less hazardous amide, should be collected in a designated hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office.

Quantitative Data for Mild Alkaline Hydrolysis
ParameterValue
Reagents Sodium Hydroxide (NaOH), Methanol, Dichloromethane
Concentration of NaOH 1 M in Methanol
Solvent System 9:1 Dichloromethane:Methanol
Stoichiometry 1.2 eq. NaOH per 1 eq. of nitrile
Reaction Temperature Room Temperature
Reaction Time Varies, monitor by TLC
Final pH ~7

Method 2: Oxidation with Hydrogen Peroxide

This protocol utilizes hydrogen peroxide to oxidize the cyanide group to the much less toxic cyanate ion. This reaction is typically performed in an aqueous solution at a slightly basic pH.

Experimental Protocol:
  • Preparation: In a chemical fume hood, prepare a waste solution of this compound in water. Adjust the pH of the solution to 9-10 using a dilute solution of sodium hydroxide.

  • Catalyst Addition: Add a catalytic amount of copper(II) sulfate solution (e.g., 5-10 mg/L).

  • Oxidation: While stirring, slowly add a 3% solution of hydrogen peroxide (H₂O₂). A typical stoichiometric ratio is 1.5 to 2.0 moles of H₂O₂ per mole of nitrile. The reaction is exothermic, so add the H₂O₂ in portions to control the temperature.

  • Reaction Monitoring: Allow the reaction to stir for several hours at room temperature. The completion of the reaction can be verified by testing for the absence of cyanide using commercially available test strips or a specific ion electrode.

  • Final Disposal: Once the absence of cyanide is confirmed, the solution can be neutralized to a pH of ~7 with a dilute acid. The final solution should be collected as hazardous waste for disposal through your institution's EHS office.

Quantitative Data for Hydrogen Peroxide Oxidation
ParameterValue
Reagents Hydrogen Peroxide (H₂O₂), Copper(II) Sulfate (CuSO₄), Sodium Hydroxide (NaOH)
pH Range 9-10
Catalyst Concentration 5-10 mg/L of CuSO₄
Stoichiometry 1.5 - 2.0 eq. H₂O₂ per 1 eq. of nitrile
Reaction Temperature Room Temperature (control exotherm)
Reaction Time Several hours, monitor for cyanide absence
Final pH ~7

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Pre-Disposal Assessment cluster_1 Chemical Neutralization cluster_2 Post-Neutralization & Final Disposal start This compound Waste Generated ppe_check Wear Appropriate PPE: Lab Coat, Goggles, Nitrile Gloves start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood incompatibles Segregate from Acids and Strong Oxidizers fume_hood->incompatibles choose_method Select Neutralization Method incompatibles->choose_method hydrolysis Method 1: Mild Alkaline Hydrolysis choose_method->hydrolysis Preferred for ring stability oxidation Method 2: H₂O₂ Oxidation choose_method->oxidation Alternative method waste_collection Collect Neutralized Waste in Labeled Hazardous Waste Container hydrolysis->waste_collection oxidation->waste_collection ehs_disposal Arrange for Pickup and Disposal via Institutional EHS Office waste_collection->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, or if you are not equipped to handle the spill, contact your institution's emergency response team. All spill cleanup materials must be collected in a sealed container and disposed of as hazardous waste.

By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Navigating the Safe Handling of Azetidine-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Azetidine-3-carbonitrile. The following procedural guidance is designed to answer key operational questions, ensuring the safety of all laboratory personnel and minimizing environmental impact. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and trust within the scientific community.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[2]
Body Protection Laboratory CoatTo protect against skin contact.
Respiratory Protection Use in a well-ventilated areaA fume hood is recommended for all handling procedures.

Hazard Identification and Safety Data

While specific occupational exposure limits for this compound are not established, the hazard information underscores the need for stringent safety protocols.[2] The following table summarizes the known hazards associated with this compound.

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H312 Harmful in contact with skin.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H332 Harmful if inhaled.[1]
H335 May cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[2]

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound.

Storage Protocol:

Storage ConditionRequirement
Temperature Store in a freezer, under -20°C.[3][4]
Atmosphere Store under an inert atmosphere.[3]
Container Keep the container tightly sealed.[2]
Location Store in a dry, well-ventilated area away from incompatible materials.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste materials, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless their compatibility is confirmed.

Disposal Procedure:

  • Hazardous Waste: Treat all this compound waste as hazardous chemical waste.

  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.

  • Contaminated Gloves: Nitrile gloves contaminated with this compound must be disposed of as hazardous waste and should not be placed in general waste or recycling.[1][5][6]

Experimental Protocol: Chemical Spill Cleanup

In the event of a spill, a prompt and safe response is essential. The following protocol provides a step-by-step guide for managing a chemical spill of this compound.

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE If safe to proceed Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab If major spill Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carbonitrile
Reactant of Route 2
Azetidine-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。